molecular formula C10H18N2O3 B075491 1,2-Di(morpholin-4-yl)ethanone CAS No. 1440-62-6

1,2-Di(morpholin-4-yl)ethanone

Cat. No.: B075491
CAS No.: 1440-62-6
M. Wt: 214.26 g/mol
InChI Key: IZAICEJYASGIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Di(morpholin-4-yl)ethanone is a versatile and highly valuable chemical building block extensively employed in medicinal chemistry and materials science research. This compound features two morpholine rings connected by an ethanone linker, creating a bifunctional scaffold ideal for the synthesis of complex molecular architectures. Its primary research application lies in its role as a precursor and intermediate in the development of novel pharmacologically active compounds, particularly kinase inhibitors and other small molecule therapeutics that target intracellular signaling pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimorpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c13-10(12-3-7-15-8-4-12)9-11-1-5-14-6-2-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAICEJYASGIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287649
Record name 1,2-di(morpholin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440-62-6
Record name Morpholine, 4-(4-morpholinylacetyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 51936
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002667498
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-di(morpholin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Di(morpholin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathways for 1,2-di(morpholin-4-yl)ethanone, a vicinal diamino ketone. While a dedicated synthetic protocol for this specific molecule is not extensively documented in peer-reviewed literature, this guide outlines the most viable synthetic routes based on well-established methodologies for the synthesis of α-amino ketones. The information presented herein is intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this compound.

Overview of Synthetic Strategies

The synthesis of this compound, an α,α'-disubstituted ketone, can be approached through two primary pathways, both of which are variations of the classical nucleophilic substitution of an α-halo ketone.

  • Pathway A: Two-Step Synthesis from an α,α'-Dihaloethanone. This is the most direct approach, involving the reaction of a commercially available or synthesized α,α'-dihaloethanone with morpholine.

  • Pathway B: One-Pot Synthesis from a Precursor Alcohol. This modern and efficient one-pot strategy involves the in-situ generation of the α,α'-dihaloethanone from a corresponding diol, followed by immediate reaction with morpholine.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following tables summarize expected reaction parameters and product characteristics based on analogous reactions reported in the literature.

Table 1: Proposed Reaction Parameters for Pathway A

ParameterValueReference Analogy
Starting Material1,2-Dichloroethanone or 1,2-DibromoethanoneGeneral α-halo ketone reactions
ReagentMorpholine (≥ 2 equivalents)Nucleophilic substitution with secondary amines
SolventAcetonitrile, THF, or DioxaneInert aprotic solvents
Base (optional)K₂CO₃ or Et₃NTo scavenge HX by-product
TemperatureRoom Temperature to 50 °CMild conditions for nucleophilic substitution
Reaction Time12-24 hoursTypical for complete conversion

Table 2: Proposed Reaction Parameters for Pathway B (One-Pot)

ParameterValueReference Analogy
Starting Material1,2-EthanediolGuha et al., Org. Lett. 2015, 17, 406-409[1][2][3][4]
Halogenating AgentN-Bromosuccinimide (NBS) (2 equivalents)[1][2][3][4]
ReagentMorpholine (≥ 2 equivalents)[1][2][3][4]
Solvent1,4-Dioxane[1][2][3][4]
TemperatureRoom Temperature[1][2][3][4]
Reaction Time2-4 hours[1][2][3][4]

Table 3: Predicted Physicochemical and Spectroscopic Data

PropertyPredicted Value/Characteristics
Molecular FormulaC₁₀H₁₈N₂O₃
Molecular Weight214.26 g/mol
AppearanceWhite to off-white solid
¹H NMR (CDCl₃)δ 3.6-3.8 (m, 8H, -O-CH₂-), 2.5-2.7 (m, 8H, -N-CH₂-), 3.5 (s, 2H, -CO-CH₂-N)
¹³C NMR (CDCl₃)δ 205-210 (C=O), 66-68 (-O-CH₂-), 53-55 (-N-CH₂-), 60-65 (-CO-CH₂-N)
IR (KBr, cm⁻¹)~1720 (C=O stretch), ~1115 (C-O-C stretch)
Mass Spec (ESI+)m/z 215.1 [M+H]⁺

Experimental Protocols

The following are detailed, yet generalized, experimental protocols for the synthesis of this compound. Researchers should optimize these conditions for their specific laboratory settings.

Pathway A: Synthesis from 1,2-Dichloroethanone

Materials:

  • 1,2-Dichloroethanone

  • Morpholine

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1,2-dichloroethanone (1.0 eq) in anhydrous acetonitrile (0.2 M) is added potassium carbonate (2.5 eq).

  • Morpholine (2.2 eq) is added dropwise to the suspension at room temperature with vigorous stirring.

  • The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Pathway B: One-Pot Synthesis from 1,2-Ethanediol

This protocol is adapted from the work of Guha et al. for the synthesis of α-amino ketones from secondary alcohols.[1][2][3][4]

Materials:

  • 1,2-Ethanediol

  • N-Bromosuccinimide (NBS)

  • Morpholine

  • 1,4-Dioxane (anhydrous)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1,2-ethanediol (1.0 eq) in anhydrous 1,4-dioxane (0.1 M) is added N-bromosuccinimide (2.1 eq) in portions at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Morpholine (2.5 eq) is then added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred for an additional 2-3 hours at room temperature, with progress monitored by TLC.

  • The reaction is quenched by the addition of saturated sodium thiosulfate solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the proposed synthesis pathways.

Synthesis_Pathway_A start 1,2-Dichloroethanone intermediate Monosubstituted Intermediate start->intermediate Nucleophilic Substitution morpholine Morpholine (2.2 eq) product This compound intermediate->product Nucleophilic Substitution base K₂CO₃

Caption: Pathway A: Two-step nucleophilic substitution.

Synthesis_Pathway_B diol 1,2-Ethanediol dihalo In-situ generated 1,2-Dibromoethanone diol->dihalo Oxidation & Bromination nbs NBS (2.1 eq) product This compound dihalo->product Nucleophilic Substitution morpholine Morpholine (2.5 eq)

Caption: Pathway B: One-pot synthesis from a diol.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Starting Materials & Solvent B Add Reagents (Morpholine/NBS) A->B C Stir at Controlled Temperature B->C D Monitor by TLC C->D E Quench Reaction D->E F Aqueous Extraction E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Column Chromatography H->I J Characterization (NMR, IR, MS) I->J

Caption: General experimental workflow.

References

An In-depth Technical Guide on the Physicochemical Properties of 1,2-Di(morpholin-4-yl)ethane-1,2-dione

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "1,2-Di(morpholin-4-yl)ethanone" is not readily found in the scientific literature with established physicochemical data. This guide focuses on the closely related and structurally similar compound, 1,2-di(morpholin-4-yl)ethane-1,2-dione (CAS: 6342-79-6), which is likely the intended subject of interest. This document provides a comprehensive overview of its known and predicted physicochemical properties, detailed experimental protocols for their determination, and a discussion of the potential biological significance of the morpholine moiety in drug discovery.

Core Physicochemical Properties

The following table summarizes the available physicochemical data for 1,2-di(morpholin-4-yl)ethane-1,2-dione. It is important to note that most of the quantitative data are computationally predicted and should be confirmed through experimental validation.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₄PubChem[1]
Molecular Weight 228.24 g/mol PubChem[1]
IUPAC Name 1,2-dimorpholin-4-ylethane-1,2-dionePubChem[1]
CAS Number 6342-79-6PubChem[1]
Melting Point Not available in cited literature.
Boiling Point Not available in cited literature.
Solubility Expected to have some solubility in polar organic solvents.Inferred from structure
XLogP3 -1.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]

Experimental Protocols

Detailed methodologies for the experimental determination of the core physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.

Apparatus:

  • Melting point apparatus or Thiele tube

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline 1,2-di(morpholin-4-yl)ethane-1,2-dione is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

  • Apparatus Setup:

    • Melting Point Apparatus: The packed capillary tube is inserted into the sample holder of the apparatus.

    • Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-1°C) is indicative of a pure substance.

Boiling Point Determination

For liquid compounds, the boiling point can be determined using a distillation method or a micro-method with a Thiele tube. As 1,2-di(morpholin-4-yl)ethane-1,2-dione is likely a solid at room temperature, this protocol would apply if it were to be distilled under reduced pressure.

Apparatus:

  • Thiele tube or small test tube with a side arm

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube or an oil bath.

  • As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

  • The heating is stopped, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of 1,2-di(morpholin-4-yl)ethane-1,2-dione can be qualitatively assessed in various solvents.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • Sample Addition: A small, measured amount (e.g., 10 mg) of the compound is placed into a series of test tubes.

  • Solvent Addition: A measured volume (e.g., 1 mL) of a specific solvent is added to each test tube.

  • Mixing: The test tubes are vigorously agitated using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

  • Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration. If solid remains, it is considered sparingly soluble or insoluble.

  • Quantitative Analysis (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using analytical techniques such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) can be determined for ionizable groups within a molecule. For 1,2-di(morpholin-4-yl)ethane-1,2-dione, the nitrogen atoms of the morpholine rings are basic and can be protonated.

Method: Potentiometric Titration

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Solution Preparation: A known concentration of 1,2-di(morpholin-4-yl)ethane-1,2-dione is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Biological Context and Potential Signaling Pathways

While specific biological activities for 1,2-di(morpholin-4-yl)ethane-1,2-dione are not extensively documented, the morpholine moiety is a well-established pharmacophore in drug discovery, particularly for central nervous system (CNS) targets. Morpholine-containing compounds are known to modulate various receptors and enzymes.

The morpholine ring can influence a compound's properties in several ways:

  • Improve Pharmacokinetics: The polar oxygen and nitrogen atoms can enhance solubility and metabolic stability.

  • Act as a Bioisostere: It can mimic other cyclic structures in drug molecules.

  • Engage in Receptor Binding: The nitrogen atom can act as a hydrogen bond acceptor, and the overall ring conformation can provide a scaffold for optimal ligand-receptor interactions.

A plausible mechanism of action for a morpholine-containing CNS drug candidate could involve its interaction with a G-protein coupled receptor (GPCR), a common target in the brain. The following diagram illustrates a generic signaling pathway that could be modulated by such a compound.

signaling_pathway cluster_membrane Cell Membrane Receptor GPCR G_protein G-Protein Receptor->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand 1,2-Di(morpholin-4-yl)ethane-1,2-dione (Ligand) Ligand->Receptor Binds Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Kinase->Cellular_Response Phosphorylates Target Proteins

A plausible signaling pathway for a morpholine-containing compound acting on a GPCR.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a novel compound like 1,2-di(morpholin-4-yl)ethane-1,2-dione.

experimental_workflow start Start: Pure Compound Synthesis purity Purity Assessment (NMR, LC-MS) start->purity mp Melting Point Determination purity->mp bp Boiling Point Determination (if applicable) purity->bp sol Solubility Screening purity->sol pka pKa Determination purity->pka data Data Analysis and Property Summary mp->data bp->data sol->data pka->data end End: Physicochemical Profile data->end

Workflow for the experimental determination of physicochemical properties.

References

Structural Analysis of 1,2-Di(morpholin-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Di(morpholin-4-yl)ethanone is a chemical compound of interest due to the prevalence of the morpholine ring in bioactive molecules. The morpholine scaffold is a common feature in medicinal chemistry, often imparting favorable physicochemical properties such as increased water solubility and metabolic stability. This guide provides a comprehensive overview of the potential structural characteristics of this compound, including its synthesis, and spectroscopic and crystallographic analysis, based on analogous structures.

Chemical Structure and Properties

This compound consists of a central ethanone core substituted with two morpholine rings at the α and β positions. The presence of two basic nitrogen atoms and a polar carbonyl group is expected to influence its solubility and crystal packing.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueNotes
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
AppearanceWhite to off-white solidBy analogy to similar compounds.
SolubilitySoluble in water and polar organic solventsThe presence of two morpholine rings and a carbonyl group suggests good polarity.
Melting PointNot availableExpected to be a crystalline solid with a defined melting point.

Synthesis

A plausible synthetic route to this compound would involve the reaction of a 1,2-dihaloethanone with morpholine. A similar synthetic approach is used for related compounds.[1]

Experimental Protocol: Synthesis of this compound (Hypothetical)
  • Reaction Setup: A solution of 1,2-dichloroethanone (1.0 eq) in a suitable aprotic solvent (e.g., toluene, acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagent: Morpholine (2.2 eq) is added dropwise to the solution at room temperature. The excess morpholine acts as both a nucleophile and a base to neutralize the formed HCl.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours to overnight to ensure complete reaction.

  • Work-up: The reaction mixture is cooled to room temperature. The precipitated morpholine hydrochloride is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

G reagents 1,2-Dichloroethanone + Morpholine (2.2 eq) solvent Aprotic Solvent (e.g., Toluene) reagents->solvent dissolve reaction Stirring at RT or gentle heat (overnight) solvent->reaction workup Filtration to remove Morpholine HCl reaction->workup purification Column Chromatography workup->purification product This compound purification->product G start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms xray X-ray Crystallography start->xray structure Molecular Structure nmr->structure mw Molecular Weight ms->mw conformation 3D Conformation & Crystal Packing xray->conformation G cluster_cell Cancer Cell receptor Growth Factor Receptor kinase Protein Kinase (e.g., PI3K, AKT, MAPK) receptor->kinase proliferation Cell Proliferation & Survival kinase->proliferation apoptosis Apoptosis kinase->apoptosis compound This compound (Hypothetical) compound->kinase Inhibition?

References

An In-depth Technical Guide to the Predicted Mechanism of Action of 1,2-Di(morpholin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The mechanism of action for 1,2-Di(morpholin-4-yl)ethanone has not been empirically established in publicly available scientific literature. This document presents a predicted mechanism of action based on the known pharmacological activities of its core structural motifs: the morpholine ring and the α-amino ketone scaffold. The proposed experimental protocols and data are hypothetical and serve as a guide for potential future investigation.

Introduction

Structural Analysis and Pharmacological Precedents

The structure of this compound suggests several potential avenues for biological interaction:

  • The Morpholine Moiety: This saturated heterocycle is a common feature in approved drugs and clinical candidates. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding via its oxygen atom.[2][9] Morpholine-containing compounds have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[4][9][10] Notably, the morpholine ring is a prominent feature in several kinase inhibitors, such as Gefitinib and Linezolid, where it often occupies the solvent-exposed region of the ATP-binding pocket.

  • The α-Amino Ketone Core: This structural motif is a key component of many biologically active molecules and is a versatile intermediate in organic synthesis.[6][7][8] α-Amino ketones are known to be precursors for the synthesis of various bioactive compounds, including amino alcohols and heterocyclic systems.[7] The carbonyl group can act as a hydrogen bond acceptor, while the adjacent amino groups (provided by the morpholine rings) can also participate in molecular interactions.

Predicted Mechanisms of Action and Signaling Pathways

Based on the structural analysis, we predict two primary potential mechanisms of action for this compound: kinase inhibition and cytotoxicity/antimicrobial activity .

The presence of two morpholine rings suggests that this compound could act as a kinase inhibitor, potentially targeting protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Hypothetical Signaling Pathway: PI3K/Akt Inhibition

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K Inhibits

Caption: Predicted inhibition of the PI3K/Akt signaling pathway.

The ethanone core, flanked by two nitrogen-containing heterocycles, could potentially undergo metabolic activation to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in rapidly dividing cells, such as cancer cells or microbes.

Hypothetical Signaling Pathway: ROS-Mediated Apoptosis

ROS_Apoptosis_Pathway cluster_cell Target Cell (e.g., Cancer Cell) Compound This compound Metabolism Cellular Metabolism Compound->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Generates Mitochondria Mitochondrial Damage ROS->Mitochondria Induces Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Predicted induction of apoptosis via ROS generation.

Proposed Experimental Protocols for Mechanism-of-Action Studies

To validate the predicted mechanisms, a systematic experimental approach is required. The following protocols outline key experiments.

Objective: To determine if this compound inhibits the activity of specific protein kinases, such as PI3K.

Methodology: A commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay) can be used.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the compound to obtain a range of concentrations.

    • Reconstitute the recombinant human kinase (e.g., PI3Kα), substrate peptide, and ATP according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: Kinase Inhibition Screening

Kinase_Inhibition_Workflow Start Start: Compound Synthesis & Purification Prep Prepare Stock Solutions (Compound in DMSO) Start->Prep SerialDilute Perform Serial Dilutions Prep->SerialDilute AssaySetup Set up Kinase Assay Plate: - Kinase Enzyme - Substrate - Compound Dilutions SerialDilute->AssaySetup Reaction Initiate Reaction with ATP Incubate AssaySetup->Reaction Detection Stop Reaction & Add Detection Reagent Reaction->Detection Readout Measure Luminescence Detection->Readout Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Readout->Analysis End End: Identify Lead Candidates Analysis->End

Caption: Workflow for in vitro kinase inhibition screening.

Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • MTT Assay for Cell Viability:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT reagent and incubate.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the percentage of viable cells and determine the IC50 value.

  • Annexin V/PI Staining for Apoptosis:

    • Treat cells with the compound at its IC50 concentration.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Predicted Quantitative Data

The following tables represent the type of quantitative data that would be generated from the proposed experiments.

Table 1: Predicted Kinase Inhibition Activity

Target Kinase IC50 (µM)
PI3Kα Hypothetical Value
Akt1 Hypothetical Value
mTOR Hypothetical Value

| EGFR | Hypothetical Value |

Table 2: Predicted Cytotoxic Activity against Cancer Cell Lines

Cell Line Tissue of Origin IC50 (µM) after 48h
MCF-7 Breast Cancer Hypothetical Value
A549 Lung Cancer Hypothetical Value
HeLa Cervical Cancer Hypothetical Value

| HepG2 | Liver Cancer | Hypothetical Value |

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure strongly suggests potential as a modulator of key cellular signaling pathways. The presence of two morpholine moieties, coupled with an α-amino ketone core, points towards possible roles as a kinase inhibitor or an inducer of apoptosis. The experimental framework proposed herein provides a clear roadmap for investigating these hypotheses. Further in silico modeling, followed by the outlined in vitro assays, would be critical next steps in characterizing the pharmacological profile of this compound and determining its potential as a novel therapeutic agent. The insights gained from such studies would be invaluable for guiding future drug design and development efforts centered around the privileged morpholine scaffold.

References

An In-depth Technical Guide on the Solubility and Stability of 1,2-Di(morpholin-4-yl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Compound Profile: 1,2-dimorpholin-4-ylethane-1,2-dione

The most closely related, well-documented compound is the diketone analog, 1,2-dimorpholin-4-ylethane-1,2-dione. Its computed properties provide a baseline for understanding the potential characteristics of 1,2-Di(morpholin-4-yl)ethanone.

Table 1: Computed Physicochemical Properties of 1,2-dimorpholin-4-ylethane-1,2-dione

PropertyValueSource
Molecular Formula C10H16N2O4PubChem[1]
Molecular Weight 228.24 g/mol PubChem[1]
IUPAC Name 1,2-dimorpholin-4-ylethane-1,2-dionePubChem[1]
CAS Number 6342-79-6PubChem[1]
XLogP3-AA (LogP) -1.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 228.11100700 DaPubChem[1]
Topological Polar Surface Area 59.1 ŲPubChem[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The presence of two morpholine rings and a central ketone or diketone moiety in these structures suggests a nuanced solubility profile.

Theoretical Solubility Assessment:

  • Aqueous Solubility: The morpholine rings contain ether linkages and tertiary amines, which can act as hydrogen bond acceptors, suggesting some degree of water solubility.[2][3] The basicity of the morpholine nitrogen (pKa of the conjugate acid is approximately 8.5) implies that the aqueous solubility of this compound will be pH-dependent.[4] At lower pH, the morpholine nitrogens will be protonated, forming salts that are likely to be more water-soluble. The predicted low LogP value (-1.1) for the diketone analog further supports the potential for aqueous solubility.[1]

  • Organic Solvent Solubility: Morpholine itself is miscible with a wide range of organic solvents, including alcohols, ethers, and ketones.[2][4] It is therefore anticipated that this compound would be soluble in polar organic solvents. Its solubility in nonpolar solvents is expected to be lower.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSoluble (pH-dependent in water)Presence of hydrogen bond acceptors and polar functional groups.[5]
Polar Aprotic DMSO, DMF, AcetonitrileSoluble"Like dissolves like" principle; the compound is polar.[6]
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe high polarity of the molecule is not compatible with nonpolar solvents.

Experimental Protocol for Solubility Determination:

A standard approach to quantitatively determine the solubility of a compound involves the shake-flask method.

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

G start Start: Determine Solubility add_solvent Add excess compound to solvent start->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h) add_solvent->equilibrate separate Separate solid and liquid phases (Centrifuge/Filter) equilibrate->separate analyze Analyze supernatant concentration (HPLC, MS) separate->analyze result Solubility Determined analyze->result

Figure 1: Experimental workflow for solubility determination.

Stability Profile

The chemical stability of a compound is crucial for its shelf-life, formulation, and in vivo efficacy. α-amino ketones are a class of compounds known for potential instabilities.

Potential Stability Issues:

  • Self-Condensation: Primary and secondary α-amino ketones can be prone to self-condensation reactions.[7] While this compound contains tertiary amines, the enolizable protons alpha to the ketone could potentially participate in other degradation pathways.

  • Hydrolysis: The amide-like bonds within the morpholine ring system could be susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally stable.

  • Oxidation: The tertiary amine groups could be susceptible to oxidation.

  • Photostability: As with many organic molecules, exposure to high-energy light could lead to degradation.

Experimental Protocol for Stability Assessment:

A comprehensive stability study should be conducted according to ICH guidelines, which includes forced degradation (stress testing), accelerated stability, and long-term stability studies.

  • Forced Degradation (Stress Testing): The compound is exposed to harsh conditions to identify potential degradation products and pathways. This typically includes:

    • Acid/Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures.

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Exposure to high temperatures (e.g., 60-80 °C).

    • Photostability: Exposure to a controlled light source.

  • Accelerated Stability: The compound is stored at elevated temperature and humidity (e.g., 40 °C / 75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.

  • Long-Term Stability: The compound is stored under recommended storage conditions (e.g., 25 °C / 60% RH) for an extended period (e.g., 12-24 months).

  • Analytical Monitoring: At specified time points during the stability studies, the samples are analyzed for the appearance of degradation products and any change in the concentration of the parent compound, typically using a stability-indicating HPLC method.

G start Start: Stability Assessment stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress accelerated Accelerated Stability (e.g., 40°C/75% RH) start->accelerated long_term Long-Term Stability (e.g., 25°C/60% RH) start->long_term pathways Identify Degradation Pathways stress->pathways analysis Analyze at time points (Stability-Indicating HPLC) accelerated->analysis long_term->analysis shelf_life Determine Shelf-Life analysis->shelf_life pathways->shelf_life end Stability Profile Established shelf_life->end

Figure 2: General workflow for pharmaceutical stability testing.

Conclusion

While specific experimental data on the solubility and stability of this compound is lacking, a comprehensive profile can be predicted based on its structural features and the properties of analogous compounds. It is anticipated to be a polar compound with pH-dependent aqueous solubility and good solubility in polar organic solvents. Potential stability concerns, characteristic of α-amino ketones, should be investigated through rigorous experimental protocols. The methodologies and predictive data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute appropriate studies to fully characterize this compound.

References

The Multifaceted Biological Activities of Morpholine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The morpholine heterocycle, a six-membered ring containing both nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profile, have made it a cornerstone in the design of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the diverse biological activities of morpholine-containing compounds, with a focus on their potential in anticancer, antimicrobial, and other therapeutic areas. Detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways are presented to support researchers and drug development professionals in their quest for new and effective therapies.

Anticancer Activity of Morpholine Derivatives

Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[2][3]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various morpholine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
Morpholino-Triazine (PKI-587) VariousNano-molar range[4]
Morpholine-Benzimidazole-Oxadiazole (5h) HT-29 (Colon)0.049 ± 0.002[5]
Morpholine-Benzimidazole-Oxadiazole (5j) HT-29 (Colon)0.098 ± 0.011[5]
Morpholine-Benzimidazole-Oxadiazole (5c) HT-29 (Colon)0.915 ± 0.027[5]
Morpholine-based Chalcone (MD-6) A549 (Lung)35.42 - 216.4[2]
Morpholine-based Chalcone (MD-9) A549 (Lung)35.42 - 216.4[2]
Morpholine-based Chalcone (MD-21) A549 (Lung)35.42 - 216.4[2]
Isatin-Morpholine Hydrazone (IHM2) -1.60 ± 0.51 (hAChE)[6]
4-N-phenylaminoquinoline-morpholine (11g) -1.94 ± 0.13 (AChE)[7][8]
Experimental Protocols for Anticancer Evaluation

A common synthetic route for novel morpholine-containing anticancer agents involves a multi-step process. For instance, the synthesis of morpholine-benzimidazole-oxadiazole derivatives can be achieved as follows:

  • Step 1: Synthesis of 4-Morpholinobenzaldehyde. Morpholine is reacted with 4-fluorobenzaldehyde in dimethylformamide (DMF) under microwave irradiation to yield 4-morpholinobenzaldehyde.[5]

  • Step 2: Synthesis of Methyl 2-(4-morpholinophenyl)-1H-benzo[d]imidazole-6-carboxylate. The product from step 1 is reacted with methyl 3,4-diaminobenzoate in the presence of Na2S2O5 in DMF, again under microwave irradiation.[5]

  • Step 3: Synthesis of 2-(4-Morpholinophenyl)-1H-benzo[d]imidazole-6-carbohydrazide. The carboxylate from step 2 is treated with hydrazine hydrate in ethanol.[5]

  • Step 4: Formation of the Oxadiazole Ring. The carbohydrazide is refluxed with carbon disulfide (CS2) in a basic ethanolic solution to form the 1,3,4-oxadiazole-2-thiol intermediate.[5]

  • Step 5: Final Derivatization. The thiol group is then alkylated with various electrophiles to generate a library of final compounds.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][9][10][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 8 x 10³ cells per well and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-72 hours.[1][11]

  • MTT Addition: An MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 1-4 hours.[9][11] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[1][10]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.[1][11] The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.[11] The percentage of cell viability is calculated relative to untreated control cells.

Flow cytometry is a powerful technique to analyze the effects of compounds on the cell cycle and to detect apoptosis (programmed cell death).[12][13][14]

  • Cell Treatment and Harvesting: Cells are treated with the morpholine compound for a specified period (e.g., 24 hours). Both adherent and floating cells are then harvested.[12]

  • Fixation: The cells are washed with ice-cold phosphate-buffered saline (PBS) and fixed in 70% ethanol overnight at -20°C.[12]

  • Staining for Cell Cycle Analysis: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase to eliminate RNA staining.[12] The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Staining for Apoptosis: For apoptosis detection, unfixed cells are stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. The stained cells are then analyzed by flow cytometry.[12][15]

Signaling Pathways Targeted by Anticancer Morpholine Compounds

A key mechanism of action for several anticancer morpholine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[4][16][17]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Transcription_Factors Transcription Factors Akt->Transcription_Factors Inhibits Apoptosis Downstream_Effectors Downstream Effectors mTORC1->Downstream_Effectors Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Growth_Proliferation Cell Growth & Proliferation Downstream_Effectors->Cell_Growth_Proliferation Promotes Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds Morpholine_Inhibitor Morpholine Inhibitor (e.g., PKI-587) Morpholine_Inhibitor->PI3K Morpholine_Inhibitor->mTORC1 Morpholine_Inhibitor->mTORC2 Broth_Microdilution_Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare Serial Dilutions of Morpholine Compound in 96-well Plate Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Microbial Suspension Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Read for Visible Growth Incubate_Plate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

An In-depth Technical Guide to 1,2-Di(morpholin-4-yl)ethanone: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-di(morpholin-4-yl)ethanone, a valuable bifunctional building block in organic synthesis. This document details its chemical and physical properties, outlines a reliable synthetic protocol, and explores its potential applications in the construction of complex molecular architectures, particularly heterocyclic systems. The information presented herein is intended to serve as a practical resource for researchers in synthetic organic chemistry and drug discovery.

Core Properties of this compound

This compound, also known by its IUPAC name 1,2-dimorpholin-4-ylethane-1,2-dione, is a symmetrical molecule featuring a central 1,2-diketone (ethanedione) core flanked by two morpholine rings. This unique structure imparts a range of useful chemical properties, making it an attractive starting material for a variety of chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification, purification, and use in synthetic applications.

PropertyValueReference
IUPAC Name 1,2-dimorpholin-4-ylethane-1,2-dione[1]
Synonyms N,N'-Oxalyldimorpholine, 1,2-Di(morpholin-4-yl)ethane-1,2-dione[1]
CAS Number 6342-79-6[1]
Molecular Formula C₁₀H₁₆N₂O₄[1]
Molecular Weight 228.24 g/mol [1]
Appearance White to off-white solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in many organic solvents

Spectroscopic Data:

Spectrum TypeKey FeaturesReference
¹³C NMR Signals corresponding to the carbonyl carbons and the morpholine ring carbons are expected.[1]
Mass Spec (GC-MS) Molecular ion peak (M⁺) at m/z 228, with characteristic fragmentation patterns.[1]
Infrared (IR) Strong absorption bands in the carbonyl region (around 1650-1700 cm⁻¹) are characteristic of the diketone and amide functionalities.[1]

Synthesis of this compound

The synthesis of this compound can be readily achieved through the reaction of morpholine with oxalyl chloride. This is a standard method for the preparation of oxamides from primary or secondary amines.

Synthesis_of_1_2_Dimorpholinylethanone Morpholine Morpholine (2 eq.) Reaction + Morpholine->Reaction OxalylChloride Oxalyl Chloride OxalylChloride->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product This compound Reaction->Product Stirring, 0 °C to rt Quinoxaline_Synthesis Diketone This compound Reaction + Diketone->Reaction Phenylenediamine ortho-Phenylenediamine Phenylenediamine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Quinoxaline 2,3-Di(morpholin-4-yl)quinoxaline Reaction->Quinoxaline Reflux Imidazole_Synthesis Diketone This compound Reaction + Diketone->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Ammonia Ammonia/Ammonium Salt Ammonia->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Imidazole 2-R-4,5-di(morpholin-4-yl)imidazole Reaction->Imidazole Heat Thiazole_Synthesis Diketone This compound Reaction + Diketone->Reaction Thioamide Thioamide (R-CSNH₂) Thioamide->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Thiazole 2-R-4,5-di(morpholin-4-yl)thiazole Reaction->Thiazole Heat

References

Spectroscopic Analysis of 1,2-Di(morpholin-4-yl)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of 1,2-Di(morpholin-4-yl)ethanone. While extensive searches of publicly available scientific databases and supplier information did not yield specific experimental spectroscopic data for this compound, this document outlines the standard methodologies and expected spectral features for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Summary of Spectroscopic Data

Specific quantitative data for this compound is not publicly available in the searched resources. The following tables are presented as templates to be populated upon experimental data acquisition.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
[Expected Range][Expected Pattern][Expected Value]Protons on morpholine ring adjacent to nitrogen
[Expected Range][Expected Pattern][Expected Value]Protons on morpholine ring adjacent to oxygen

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)Assignment
[Expected Range]Carbonyl carbon (C=O)
[Expected Range]Carbon atoms of the morpholine ring adjacent to nitrogen
[Expected Range]Carbon atoms of the morpholine ring adjacent to oxygen

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
[Expected Range]StrongC=O stretching (amide)
[Expected Range]Medium-StrongC-N stretching
[Expected Range]Medium-StrongC-O-C stretching
[Expected Range]MediumC-H stretching (alkane)

Table 4: Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
[Calculated Value][Expected Value][M]+ (Molecular Ion)
[Predicted Fragments][Expected Value]Fragmentation ions

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent peaks.

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition (ESI-MS Example):

    • Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing compounds.

    • Mass Range: A wide scan range (e.g., m/z 50-500) is used to detect the molecular ion and potential fragments.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument and compound.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺ for ESI) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation for NMR, IR, and MS purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Spectral Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation

Workflow for Spectroscopic Analysis

Preliminary In-Vitro Screening of 1,2-Di(morpholin-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The novel compound, 1,2-Di(morpholin-4-yl)ethanone, which features a dimorpholino structure, presents an intriguing candidate for biological evaluation. While specific in-vitro data for this compound is not yet publicly available, its structural similarity to other biologically active morpholine derivatives warrants a systematic preliminary screening to elucidate its potential therapeutic value. This guide outlines a proposed in-vitro screening cascade designed to assess the cytotoxic and anti-inflammatory potential of this compound.

Tier 1: Primary Cytotoxicity Screening

The initial step in evaluating the biological potential of this compound is to assess its general cytotoxicity against a panel of human cancer cell lines. This provides a broad overview of its anti-proliferative activity and helps identify cancer types that may be particularly sensitive to this compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], and a non-cancerous cell line like HEK293 for selectivity assessment) are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[3][4][5][6]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.[7]

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive solvent only.[7]

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.[8]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[8]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[8][9]

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation: Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM) after 48hSelectivity Index (SI)
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
A549Lung Carcinoma[Insert Value][Insert Value]
HeLaCervical Adenocarcinoma[Insert Value][Insert Value]
HEK293Normal Kidney[Insert Value]N/A

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer & Normal Cell Lines seed_cells Seed Cells into 96-well Plates cell_culture->seed_cells treat_cells Treat Cells & Incubate (48h) seed_cells->treat_cells prepare_compound Prepare Serial Dilutions of This compound prepare_compound->treat_cells add_mtt Add MTT Reagent & Incubate (3-4h) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

MTT Assay Experimental Workflow

Tier 2: Mechanistic Assays - Anti-inflammatory Potential

Given that many morpholine-containing compounds exhibit anti-inflammatory properties, a secondary screening phase could investigate the potential of this compound to modulate inflammatory responses in-vitro.

Experimental Protocol: Cytokine Release Assay (ELISA)

This assay measures the effect of the compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages.[10][11][12]

  • Cell Culture: A human monocytic cell line (e.g., THP-1) is differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

  • Compound Treatment: Differentiated macrophages are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Inflammatory Stimulation: Cells are then stimulated with LPS (a potent inducer of inflammation) and incubated for a further period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α and IL-6 in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11][13][14]

  • Data Analysis: The percentage inhibition of cytokine release by the compound is calculated relative to the LPS-stimulated control.

Data Presentation: Inhibition of Pro-inflammatory Cytokine Release
CytokineConcentration (µM)% Inhibition of Release
TNF-α[Conc. 1][Insert Value]
[Conc. 2][Insert Value]
[Conc. 3][Insert Value]
IL-6[Conc. 1][Insert Value]
[Conc. 2][Insert Value]
[Conc. 3][Insert Value]
Potential Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often a target for anti-inflammatory drugs.[15][16] A potential mechanism for the anti-inflammatory action of this compound could be the inhibition of this pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->NFkB releases Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Gene_Transcription initiates Compound This compound Compound->IKK Potential Inhibition

NF-κB Signaling Pathway

Tier 3: Mechanistic Assays - Anticancer Potential

Should this compound exhibit significant and selective cytotoxicity, further investigation into its mechanism of action as an anticancer agent would be warranted.

Experimental Protocol: Kinase Inhibition Assay

Many anticancer drugs function by inhibiting protein kinases, which are crucial for cell signaling and proliferation. A general in-vitro kinase inhibition assay can provide insights into whether this compound acts through this mechanism.[17]

  • Kinase Selection: A panel of kinases known to be involved in cancer progression (e.g., members of the MAPK or PI3K pathways) is selected.

  • Assay Setup: The assay is typically performed in a microplate format. Each well contains the selected kinase, a specific substrate, and ATP.[18][19][20]

  • Compound Addition: this compound is added at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period.

  • Detection: The amount of substrate phosphorylation (or ATP depletion) is measured. This can be done using various methods, such as radioactivity, fluorescence, or luminescence-based assays.[17]

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the compound, and an IC50 value is determined.

Data Presentation: Kinase Inhibition Profile
Kinase TargetIC50 (µM)
[Kinase 1][Insert Value]
[Kinase 2][Insert Value]
[Kinase 3][Insert Value]
Experimental Protocol: Western Blot for Signaling Pathway Analysis

To further investigate the effect of this compound on specific signaling pathways within cancer cells, Western blotting can be employed.[21][22][23][24] This technique allows for the detection and quantification of specific proteins.

  • Cell Treatment and Lysis: Cancer cells are treated with this compound at its IC50 concentration for various time points. Following treatment, the cells are lysed to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in a targeted signaling pathway (e.g., phosphorylated and total forms of kinases). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine changes in protein expression or phosphorylation levels relative to untreated controls.

Western_Blot_Workflow start Treat Cells with Compound cell_lysis Cell Lysis & Protein Extraction start->cell_lysis quantification Protein Quantification (BCA Assay) cell_lysis->quantification sds_page SDS-PAGE (Protein Separation) quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Chemiluminescence) secondary_ab->detection analysis Data Analysis detection->analysis

Western Blot Experimental Workflow

This technical guide provides a comprehensive, albeit hypothetical, framework for the preliminary in-vitro screening of this compound. By employing a tiered approach, researchers can efficiently assess the cytotoxic and anti-inflammatory potential of this novel compound. The detailed protocols and data presentation formats are designed to ensure a systematic and reproducible evaluation. The outcomes of these proposed studies will be instrumental in determining whether this compound warrants further investigation as a potential therapeutic agent.

References

A Technical Guide to the Discovery of Novel Morpholine-Based Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, have made it a cornerstone in the design of novel bioactive molecules. This technical guide provides an in-depth overview of the discovery of novel morpholine-based compounds, with a focus on their synthesis, biological evaluation against key cancer targets, and the signaling pathways they modulate.

Core Concepts in Morpholine-Based Drug Discovery

Morpholine and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The morpholine moiety can act as a pharmacophore, directly interacting with biological targets, or as a bioisostere to improve the drug-like properties of a lead compound.[3] In cancer drug discovery, morpholine-containing molecules have shown significant promise as inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR and EGFR pathways, which are often dysregulated in various malignancies.[4][5]

Synthesis of Bioactive Morpholine Derivatives

The synthesis of morpholine derivatives can be achieved through various strategies, often involving the cyclization of amino alcohols or the functionalization of a pre-existing morpholine ring. A common approach involves the reaction of a primary amine with a bis(2-haloethyl) ether or a related dielectrophile.

General Experimental Workflow for Synthesis and Evaluation

The discovery of novel morpholine-based bioactive molecules typically follows a structured workflow, from initial synthesis to comprehensive biological characterization.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Morpholine Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity In vitro Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity target_assay Target-Based Assay (e.g., Kinase Assay) cytotoxicity->target_assay pathway_analysis Signaling Pathway Analysis (Western Blot) target_assay->pathway_analysis cell_cycle Cell Cycle Analysis pathway_analysis->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis sar Structure-Activity Relationship (SAR) Analysis apoptosis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis

General workflow for the discovery of bioactive morpholine molecules.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

PI3K/Akt/mTOR Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation PTEN PTEN PTEN->PIP3 Morpholine Morpholine-Based Inhibitor Morpholine->PI3K Morpholine->mTORC1

Simplified PI3K/Akt/mTOR signaling pathway with inhibitor action.
Bioactivity of Morpholine-Based PI3K/mTOR Inhibitors

A number of morpholine-containing compounds have been developed as potent inhibitors of PI3K and mTOR. The morpholine moiety often occupies a key region in the ATP-binding pocket of these kinases.

Compound ClassTarget(s)IC50 (nM)Cell LineReference
Morpholinopyrimidine-5-carbonitrilesPI3Kα/β/δ, mTOR0.17/0.13/0.76, 0.83 (for 12b)Leukemia SR[3][4]
2,4-Dimorpholinopyrimidine-5-carbonitrilesPI3Kα, PI3Kδ31.8, 15.4 (for 17p)-[2][6]
4-Morpholino-2-phenylquinazolinesPI3K p110α2.0 (for 15e)A375 Melanoma[5]
Sulfonyl-Substituted MorpholinopyrimidinesPI3Kα/β/γ/δ, mTOR20/376/204/46, 189 (for 26)HT-29[7]
Experimental Protocol: In Vitro PI3K Enzyme Assay

This protocol outlines a general procedure for assessing the inhibitory activity of morpholine derivatives against PI3Kα.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[8]

    • Dilute the PI3Kα enzyme and the lipid substrate (e.g., PIP2) in the kinase buffer.[8]

    • Prepare serial dilutions of the morpholine-based inhibitor in DMSO.

  • Kinase Reaction :

    • In a 384-well plate, add the inhibitor solution (or DMSO as a vehicle control).[8]

    • Add the enzyme/lipid mixture to the wells.[8]

    • Initiate the reaction by adding ATP.[8]

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[8]

  • Detection :

    • Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™.[8]

    • The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Targeting the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[9] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.

EGFR Signaling Pathway Diagram

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds to Grb2 Grb2 EGFR->Grb2 recruits PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Morpholine Morpholine-Based Inhibitor Morpholine->EGFR

Simplified EGFR signaling pathway with inhibitor action.
Bioactivity of Morpholine-Based EGFR Inhibitors

Morpholine-containing pyrimidine and quinoline scaffolds have been extensively explored for the development of EGFR inhibitors.

Compound ClassTarget(s)IC50 (nM)Cell LineReference
Quinoline-Morpholine-1,2,3-Triazole HybridsEGFR140 (for 6m)-[10]
Thiazolyl/Thiazolidinylpyrimidine-2,4-dionesEGFR-MCF-7[11]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][8][12]

  • Cell Seeding :

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density.

    • Incubate overnight to allow for cell attachment.[12]

  • Compound Treatment :

    • Treat the cells with serial dilutions of the morpholine-based compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known EGFR inhibitor).

    • Incubate for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition and Incubation :

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[4]

    • Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]

  • Solubilization and Absorbance Reading :

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[4]

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For morpholine-based inhibitors, SAR studies often focus on the substituents on the core scaffold.

  • For PI3K/mTOR Inhibitors : In the 2,4-dimorpholinopyrimidine-5-carbonitrile series, the morpholine group is considered a key pharmacophore.[2][6] Modifications at other positions of the pyrimidine ring can significantly impact activity, with certain substitutions leading to enhanced potency and selectivity.[2][6]

  • For EGFR Inhibitors : In quinoline-based EGFR inhibitors, the introduction of a morpholine-coupled 1,2,3-triazole moiety has been shown to enhance the inhibitory activity.[10] The nature and position of substituents on the quinoline and triazole rings play a critical role in the binding affinity to the EGFR kinase domain.

Conclusion

The morpholine scaffold continues to be a valuable tool in the discovery of novel bioactive molecules. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the development of potent and selective inhibitors of key cellular targets, particularly in the field of oncology. The in-depth understanding of the synthesis, biological evaluation, and structure-activity relationships of morpholine-based compounds, as outlined in this guide, is essential for the successful development of the next generation of targeted therapeutics.

References

Theoretical Modeling of 1,2-Di(morpholin-4-yl)ethanone Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Di(morpholin-4-yl)ethanone, a symmetrical molecule featuring two morpholine rings linked by an ethanone bridge, presents a compelling scaffold for investigation in medicinal chemistry and drug design. The morpholine moiety is a common feature in a variety of biologically active compounds, known to confer favorable pharmacokinetic properties such as increased aqueous solubility and metabolic stability. Theoretical modeling provides a powerful, cost-effective, and time-efficient approach to understanding the potential interactions of this compound with biological macromolecules. This guide outlines a comprehensive framework for the in-silico investigation of this molecule, from initial structure preparation to detailed molecular dynamics simulations.

While specific experimental and computational studies on this compound are not extensively reported in the public domain, this document provides a detailed guide based on established methodologies for similar morpholine-containing compounds. The protocols and data presented herein are illustrative and serve as a template for conducting and interpreting theoretical modeling studies.

Chemical and Physical Properties

A foundational aspect of any theoretical modeling study is the understanding of the molecule's basic properties.

PropertyValueSource
IUPAC Name 1,2-dimorpholin-4-ylethane-1,2-dionePubChem
Molecular Formula C10H16N2O4PubChem
Molecular Weight 228.24 g/mol PubChem
Canonical SMILES C1COCCN1C(=O)C(=O)N2CCOCC2PubChem
InChI Key DKRDJODCERTCFW-UHFFFAOYSA-NPubChem
Hazard Information IrritantPubChem

Theoretical Modeling Workflow

A typical workflow for the theoretical modeling of a small molecule like this compound involves several key stages, from ligand and receptor preparation to detailed simulation and analysis.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis & Validation Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking 3D Coordinates Receptor_Prep Receptor Preparation (e.g., Kinase, GPCR) Receptor_Prep->Docking Prepared Structure Pose_Selection Pose Selection & Binding Affinity Estimation Docking->Pose_Selection Docked Poses MD_Simulation Molecular Dynamics Simulation (e.g., GROMACS, AMBER) Pose_Selection->MD_Simulation Best Pose Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD_Simulation->Trajectory_Analysis Trajectory Binding_Free_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) Trajectory_Analysis->Binding_Free_Energy Snapshots Visualization Visualization & Interaction Analysis Trajectory_Analysis->Visualization Binding_Free_Energy->Visualization

Caption: Theoretical modeling workflow for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-silico experiments. The following sections outline standard protocols for key stages of the theoretical modeling process, adapted from studies on related morpholine derivatives.[1][2][3]

Ligand Preparation
  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • 3D Structure Generation: Convert the 2D structure to a 3D structure using a molecular modeling software package (e.g., Avogadro, MOE).

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation.

  • Charge Calculation: Assign partial atomic charges using a method such as Gasteiger-Marsili.

  • File Format Conversion: Save the prepared ligand structure in a format suitable for docking software (e.g., PDBQT for AutoDock Vina).

Receptor Preparation
  • Receptor Selection: Based on the therapeutic target of interest (e.g., a specific kinase or receptor), obtain the 3D structure from the Protein Data Bank (PDB).

  • Structure Cleaning: Remove water molecules, co-factors, and any existing ligands from the PDB file.

  • Protonation: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures.

  • Charge Assignment: Assign atomic charges to the protein atoms.

  • Grid Box Definition: Define the docking grid box around the active site of the receptor. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

Molecular Docking
  • Software: Utilize molecular docking software such as AutoDock Vina, MOE (Molecular Operating Environment), or Glide.

  • Docking Algorithm: Employ a suitable search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the receptor's active site.

  • Scoring Function: Use the software's scoring function to estimate the binding affinity (e.g., in kcal/mol) of the docked poses.

  • Pose Analysis: Analyze the top-ranked docking poses to identify the most favorable binding mode. This includes examining intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

  • System Setup:

    • Place the best-docked ligand-receptor complex in a periodic box of appropriate dimensions.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Force Field: Choose an appropriate force field for the protein and ligand (e.g., AMBER, CHARMM, GROMOS).

  • Energy Minimization: Perform a steepest descent and then a conjugate gradient energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to bring the system to the desired temperature.

    • Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to adjust the system density.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the complex and sample relevant conformational changes.

  • Trajectory Analysis: Analyze the MD trajectory to calculate various parameters:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and receptor.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy of the complex.

Data Presentation

The quantitative data generated from these theoretical studies can be summarized in tables for easy comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results of this compound with Target Protein X

ParameterValue
Binding Affinity (kcal/mol) -8.5
Interacting Residues ASP145, LYS89, TYR12, PHE180
Hydrogen Bonds ASP145 (O...H-N), LYS89 (O...H-N)
Hydrophobic Interactions TYR12, PHE180

Table 2: Hypothetical Molecular Dynamics Simulation Analysis of this compound-Protein X Complex (100 ns)

ParameterAverage ValueStandard Deviation
Protein RMSD (Å) 1.80.3
Ligand RMSD (Å) 0.90.2
Number of H-Bonds 2.50.8
Binding Free Energy (kcal/mol) -25.74.2

Signaling Pathway and Logical Relationships

Understanding the potential biological context of this compound's interactions is crucial. If this molecule is hypothesized to be a kinase inhibitor, for instance, its interaction would fit into a larger signaling cascade.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand This compound Kinase Target Kinase Ligand->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Signaling->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

This technical guide provides a comprehensive overview of the theoretical modeling approaches that can be applied to investigate the interactions of this compound. By following the outlined workflow and experimental protocols, researchers can gain valuable insights into the potential biological activity of this molecule, guiding further experimental validation and drug development efforts. The combination of molecular docking and molecular dynamics simulations offers a robust platform for understanding the molecular basis of ligand-receptor interactions and for the rational design of novel therapeutics.

References

In-Depth Technical Guide: Safety and Handling of 1,2-Di(morpholin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 1,2-Di(morpholin-4-yl)ethanone, scientifically identified as 1,2-dimorpholin-4-ylethane-1,2-dione. The document is intended to equip laboratory personnel, researchers, and drug development professionals with the necessary knowledge to handle this compound safely. The guide details the chemical and physical properties, potential hazards, appropriate handling and storage procedures, and emergency response protocols. A significant focus is placed on established experimental methodologies for assessing potential hazards associated with this compound.

Chemical Identification and Physical Properties

The compound in focus is correctly identified by its IUPAC name, 1,2-dimorpholin-4-ylethane-1,2-dione. It is crucial to use the correct nomenclature and associated identifiers to ensure accurate retrieval of safety information.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name 1,2-dimorpholin-4-ylethane-1,2-dione
Synonyms 1,2-Ethanedione, 1,2-di-4-morpholinyl-; bis(morpholin-4-yl)ethane-1,2-dione; NSC46648[1]
CAS Number 6342-79-6[1]
Molecular Formula C10H16N2O4[1]
Molecular Weight 228.24 g/mol [1]
Chemical Structure O=C(N1CCOCC1)C(=O)N2CCOCC2

Table 2: Physical and Chemical Properties

PropertyValueCitation
Boiling Point 371.3°C at 760 mmHg[2]
Flash Point 178.4°C[2]
Density 1.281 g/cm³[2]

Hazard Identification and GHS Classification

1,2-dimorpholin-4-ylethane-1,2-dione is classified as an irritant. The primary hazards are associated with eye and skin contact.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Serious eye damage/eye irritation 2H319: Causes serious eye irritation[1]
Skin corrosion/irritation 2H315: Causes skin irritation[3]
Specific target organ toxicity — Single exposure (Respiratory tract irritation) 3H335: May cause respiratory irritation[3]

Pictograms:

  • alt text

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

Experimental Protocols for Hazard Assessment

The following sections detail the standard experimental methodologies for assessing the skin and eye irritation potential of chemical substances, based on OECD guidelines. These protocols provide a framework for any necessary safety testing of 1,2-dimorpholin-4-ylethane-1,2-dione.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[4][5]

Methodology:

  • Test Animal: The albino rabbit is the preferred species for this test.[2]

  • Preparation: The day before the test, the animal's fur is clipped from the dorsal area.

  • Application: A dose of 0.5 grams of the solid test substance (moistened with a small amount of water) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[2]

  • Exposure: The exposure duration is 4 hours.[2]

  • Observation: After the exposure period, the patch is removed, and the skin is gently cleansed of any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[6]

  • Scoring: The degree of irritation is scored based on a standardized scale.

  • Data Interpretation: The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation classification of the substance. Responses that persist to the end of the 14-day observation period are considered indicative of an irritant.[2]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.[7]

Methodology:

  • Test Animal: The albino rabbit is the recommended test animal.[7]

  • Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[7] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[8]

  • Washout: The eyes of the test animals should not be washed out for at least 24 hours after instillation, unless immediate corrosive or irritating effects are observed.[8]

  • Duration: The observation period is typically 21 days to determine the reversibility of any observed effects.[8]

  • Data Interpretation: The scores from the ocular observations are used to classify the substance's eye irritation potential.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. A lab coat or other protective clothing is also required.

  • Respiratory Protection: If handling the substance as a powder or if dust is generated, a NIOSH-approved respirator is necessary.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the work area.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the substance from entering drains or waterways.[4]

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 1,2-dimorpholin-4-ylethane-1,2-dione from acquisition to disposal.

SafeHandlingWorkflow Safe Handling Workflow for 1,2-dimorpholin-4-ylethane-1,2-dione cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_cleanup Post-Experiment cluster_disposal Waste Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Store->DonPPE Prepare for Use UseHood Work in a Chemical Fume Hood DonPPE->UseHood Weighing Handle as Solid (Avoid Dust Generation) UseHood->Weighing Experiment Perform Experiment Weighing->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate CollectWaste Collect Waste in Labeled Container Experiment->CollectWaste RemovePPE Properly Remove and Dispose of PPE Decontaminate->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands Dispose Dispose of Waste via Approved Channels CollectWaste->Dispose

Caption: Logical workflow for the safe handling of 1,2-dimorpholin-4-ylethane-1,2-dione.

References

An In-depth Technical Guide on the Structure-Activity Relationship of 2,4-Di(morpholin-4-yl)pyrimidine-5-carbonitrile Derivatives as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While the initial topic of interest was the Structure-Activity Relationship (SAR) of 1,2-Di(morpholin-4-yl)ethanone derivatives, a thorough review of publicly available scientific literature revealed a lack of specific studies on this exact chemical series. Therefore, this guide focuses on a closely related and recently studied class of compounds: 2,4-di(morpholin-4-yl)pyrimidine-5-carbonitrile derivatives . These compounds share the key feature of two morpholine rings and have been investigated as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a critical target in cancer therapy. This document provides a comprehensive overview of their SAR, experimental protocols, and the relevant biological pathways.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for the development of novel anticancer therapies. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties and engage in key interactions with biological targets. This guide delves into the structure-activity relationships of a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives that have been designed and evaluated as PI3K inhibitors.

Data Presentation: Structure-Activity Relationship (SAR)

The SAR exploration of 2,4-di(morpholin-4-yl)pyrimidine-5-carbonitrile derivatives has provided valuable insights into the structural requirements for potent PI3K inhibition. The core scaffold consists of a pyrimidine ring substituted with two morpholine groups at positions 2 and 4, and a carbonitrile group at position 5. The key modifications were introduced at the 6-position of the pyrimidine ring. The following tables summarize the in vitro inhibitory activities of the synthesized compounds against the PI3Kα isoform and their antiproliferative effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of 2,4-Di(morpholin-4-yl)pyrimidine-5-carbonitrile Derivatives against PI3Kα [1][2][3]

Compound IDR Group (at position 6)PI3Kα IC₅₀ (nM)
17a Phenyl>1000
17b 2-Fluorophenyl106.9 ± 11.5
17c 3-Fluorophenyl100.3 ± 9.8
17d 4-Fluorophenyl89.7 ± 7.6
17e 2,4-Difluorophenyl35.1 ± 2.9
17f 2-Chlorophenyl121.4 ± 13.2
17g 4-Chlorophenyl95.3 ± 8.1
17h 4-Bromophenyl110.2 ± 10.5
17i 4-Methylphenyl150.7 ± 14.3
17j 4-Methoxyphenyl201.5 ± 18.9
17k Pyridin-3-yl75.4 ± 6.8
17l Pyridin-4-yl82.1 ± 7.5
17m 1-Methyl-1H-pyrazol-4-yl50.2 ± 4.5
17n Thiophen-2-yl130.6 ± 12.1
17o Furan-2-yl48.9 ± 5.3
17p Thiazol-2-yl31.8 ± 4.1
BKM-120 *-44.6 ± 3.6

BKM-120 is a known PI3K inhibitor used as a positive control.[1][2][3]

SAR Summary:

  • The nature of the substituent at the 6-position of the pyrimidine ring significantly influences the PI3Kα inhibitory activity.

  • Unsubstituted phenyl (17a) is poorly active.

  • Halogen substitution on the phenyl ring is generally favorable, with difluoro-substitution (17e) showing a marked improvement in potency.

  • Heteroaromatic rings are well-tolerated, with pyrazolyl (17m), furanyl (17o), and thiazolyl (17p) derivatives demonstrating the highest potency.

  • Compound 17p , with a thiazol-2-yl substituent, emerged as the most potent derivative, exhibiting an IC₅₀ value of 31.8 ± 4.1 nM, which is comparable to the positive control BKM-120.[1][2][3]

Table 2: In Vitro Antiproliferative Activity of Selected Derivatives against Human Cancer Cell Lines [1][2]

Compound IDA2780 (Ovarian) IC₅₀ (µM)U87MG (Glioblastoma) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)DU145 (Prostate) IC₅₀ (µM)
17e 0.85 ± 0.071.23 ± 0.110.98 ± 0.091.54 ± 0.14
17m 2.15 ± 0.19>103.45 ± 0.31>10
17o 1.54 ± 0.132.87 ± 0.251.98 ± 0.173.12 ± 0.28
17p 0.92 ± 0.081.56 ± 0.131.12 ± 0.101.89 ± 0.16
BKM-120 0.88 ± 0.071.35 ± 0.121.05 ± 0.091.67 ± 0.15

Antiproliferative Activity Summary:

  • The potent PI3Kα inhibitors also demonstrated significant antiproliferative activity against a panel of human cancer cell lines.

  • Compound 17e and 17p showed broad-spectrum antiproliferative activity, with IC₅₀ values comparable to the control drug BKM-120.[2]

Experimental Protocols

General Synthesis of 2,4-Di(morpholin-4-yl)pyrimidine-5-carbonitrile Derivatives (17a-p)[1][2]

The synthesis of the target compounds was achieved through a multi-step process, with the key final step involving a Suzuki coupling reaction.

Step 1: Synthesis of 2,4,6-trichloropyrimidine-5-carbonitrile (15) 2,4,6-trichloropyrimidine-5-carbaldehyde was reacted with hydroxylamine hydrochloride to yield the corresponding oxime. This intermediate was then treated with thionyl chloride at reflux to afford 2,4,6-trichloropyrimidine-5-carbonitrile (15).

Step 2: Synthesis of 6-chloro-2,4-di(morpholin-4-yl)pyrimidine-5-carbonitrile (16) Intermediate 15 was subjected to a nucleophilic substitution reaction with morpholine. Typically, the reaction was carried out in a suitable solvent like tetrahydrofuran (THF) at a temperature ranging from -20°C to room temperature to yield the key intermediate 16.

Step 3: Suzuki Coupling to Yield Final Compounds (17a-p) The final derivatives were synthesized via a palladium-catalyzed Suzuki coupling reaction between the chlorinated intermediate 16 and the corresponding boronic acid or boronic acid ester. The reaction was typically carried out in a mixture of DMF and water, using a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a base like K₃PO₄, with heating to around 110°C.

In Vitro PI3K Kinase Assay[1][2]

The in vitro inhibitory activity of the synthesized compounds against PI3K isoforms was determined using a well-established kinase assay, often performed by a specialized contract research organization. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

General Protocol:

  • The PI3K enzyme, a fluorescently labeled substrate (e.g., PIP2), and ATP are combined in a reaction buffer.

  • The test compounds, dissolved in DMSO, are added at various concentrations.

  • The reaction is initiated and incubated at room temperature for a specified period (e.g., 1-2 hours).

  • A detection solution containing a fluorescently labeled antibody that recognizes the product (PIP3) is added to stop the reaction.

  • After another incubation period, the fluorescence is measured at appropriate excitation and emission wavelengths.

  • The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay[1][2]

The antiproliferative activity of the compounds was evaluated using the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol:

  • Human cancer cell lines (e.g., A2780, U87MG, MCF7, DU145) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (and a vehicle control, typically DMSO) for a specified period (e.g., 72 hours).

  • After the incubation period, the MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow the formation of formazan crystals.

  • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ values are determined.

Mandatory Visualization

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer. The 2,4-di(morpholin-4-yl)pyrimidine-5-carbonitrile derivatives discussed herein act by inhibiting PI3K, a critical upstream kinase in this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Promotes Inhibitor 2,4-Dimorpholinopyrimidine Derivatives Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of dimorpholinopyrimidine derivatives.

Experimental Workflow for Synthesis and Evaluation

The logical flow from chemical synthesis to biological evaluation is a cornerstone of drug discovery research.

Experimental_Workflow Start Starting Materials: 2,4,6-trichloropyrimidine- 5-carbaldehyde, Morpholine, Boronic Acids Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Compounds Library of 2,4-Dimorpholinopyrimidine Derivatives Purification->Compounds PI3K_Assay In Vitro PI3K Kinase Assay Compounds->PI3K_Assay Cell_Assay Cell Proliferation (MTT) Assay Compounds->Cell_Assay SAR_Analysis SAR Analysis PI3K_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Compound Identification of Lead Compound (17p) SAR_Analysis->Lead_Compound

References

Methodological & Application

Application Notes and Protocols: 1,2-Di(morpholin-4-yl)ethanone in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Di(morpholin-4-yl)ethanone is a heterocyclic compound featuring a central ethanone core flanked by two morpholine rings.[1] The morpholine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds, including anticancer agents.[2][3][4][5] Given the established role of morpholine derivatives in drug discovery, this compound presents itself as a candidate for inclusion in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents, particularly in the oncology space.[1]

These application notes provide a comprehensive overview of the potential use of this compound in HTS, detailing its physicochemical properties, a hypothetical screening application based on its reported anti-tumor potential, and detailed protocols for its implementation in a screening workflow.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound, referred to as compound 1a in the source literature, is presented in Table 1.[1]

PropertyValueReference
Molecular Formula C₁₀H₁₈N₂O₃[1]
Molecular Weight 214.26 g/mol [1]
Appearance Milky solid[1]
Melting Point 180 °C[1]
¹H NMR (300 MHz, DMSO-d₆) δ (ppm) 2.73 (s, 2H, –CH₂), 3.12–3.55 (m, 8H, Morpholine-H), 3.56–3.65 (m, 4H, Morpholine-H), 3.76–3.92 (m, 4H, Morpholine-H)[1]
FT-IR ν (cm⁻¹) 2981 (C-H), 1627 (C=O, amide), 1258 (C-N)[1]

High-Throughput Screening Application: Anti-Proliferative Activity in Cancer Cell Lines

Based on the reported anti-tumor potential of morpholine-acetamide derivatives, a primary application for this compound in HTS is the identification of novel anti-proliferative agents.[1] A cell-based HTS assay can be employed to screen a compound library, including this compound, for its ability to inhibit the growth of various cancer cell lines.

Principle of the Assay

The assay will quantify cell viability in the presence of the test compound. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which can be measured spectrophotometrically. A reduction in formazan formation in the presence of the compound indicates a decrease in cell viability, suggesting cytotoxic or cytostatic effects.

Experimental Workflow

The overall workflow for the high-throughput screening of this compound for anti-proliferative activity is depicted in the following diagram.

PI3K_Akt_mTOR_Pathway cluster_outcomes Cellular Outcomes GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth

References

Application Notes and Protocols for Testing the Antimicrobial Effects of 1,2-Di(morpholin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Morpholine and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] This document provides a detailed experimental framework for evaluating the antimicrobial potential of a specific morpholine derivative, 1,2-Di(morpholin-4-yl)ethanone.

These application notes and protocols describe a systematic approach to determine the compound's efficacy against a panel of clinically relevant bacteria, assess its cytotoxicity to mammalian cells, and outline a potential workflow for further investigation into its mechanism of action. The provided methodologies are based on established and widely accepted antimicrobial susceptibility testing standards.

Experimental Design Workflow

The overall experimental design is a phased approach, starting with a primary screening of antimicrobial activity, followed by quantitative assessment and preliminary safety evaluation.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Preliminary Safety & Mechanism A Preparation of This compound Stock Solution C Kirby-Bauer Disk Diffusion Assay A->C B Selection and Culture of Bacterial Strains B->C D Measurement of Zone of Inhibition C->D E Broth Microdilution Assay (MIC Determination) D->E D->E Active Compound F Determination of Minimum Bactericidal Concentration (MBC) E->F G Cytotoxicity Assay (e.g., MTT Assay on Mammalian Cells) F->G F->G Potent Compound H Bacterial Viability Assay (e.g., Live/Dead Staining) F->H I Further Mechanistic Studies (e.g., Cell Wall Synthesis Inhibition) H->I H->I Confirmed Activity

Caption: Experimental workflow for antimicrobial testing.

Data Presentation

All quantitative data should be meticulously recorded and summarized in tables for clear interpretation and comparison.

Table 1: Zone of Inhibition Diameters for this compound

Bacterial StrainGram StainZone of Inhibition (mm) ± SDControl (e.g., Gentamicin) Zone (mm) ± SD
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative

Table 2: MIC and MBC Values for this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Pseudomonas aeruginosa

Table 3: Cytotoxicity of this compound on Mammalian Cells

Cell Line (e.g., HEK293)Compound Concentration (µg/mL)Cell Viability (%) ± SD
0 (Control)100
10
50
100
250
500

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, forceps, and saline

  • Incubator (37°C)

  • Positive control antibiotic disks (e.g., Gentamicin)

  • Negative control (solvent used to dissolve the compound)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Impregnate sterile filter paper disks with a known concentration of the compound solution and allow them to dry. Prepare negative control disks with the solvent alone.

  • Inoculate bacterial strains into TSB and incubate at 37°C until the turbidity matches the 0.5 McFarland standard.[3]

  • Using a sterile swab, evenly streak the bacterial suspension onto the surface of an MHA plate to create a bacterial lawn.[3]

  • Aseptically place the compound-impregnated disks, positive control disks, and negative control disks on the agar surface, ensuring they are at least 24 mm apart.[3]

  • Invert the plates and incubate at 37°C for 18-24 hours.[4]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[4]

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of bacteria.[5]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum prepared to a standardized concentration (~5 x 10^5 CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative controls (wells with broth only, and wells with broth and inoculum)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Dispense MHB into all wells of a 96-well plate.

  • Create a serial two-fold dilution of the this compound stock solution across the wells of the microtiter plate.[6]

  • Add the standardized bacterial inoculum to each well (except the sterility control wells).[7]

  • Include a positive control (a known antibiotic) and negative controls.

  • Incubate the plate at 37°C for 18-24 hours.[5]

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[7]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • MHA plates

  • Sterile micropipettes and loops

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate.

Protocol 4: MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated control wells.

  • Incubate the plate for 24-48 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Potential Signaling Pathway Modulation

While the exact mechanism of action of this compound is unknown, many antimicrobial agents target essential bacterial processes. A hypothetical target could be the bacterial cell wall synthesis pathway.

signaling_pathway cluster_pathway Hypothetical Bacterial Cell Wall Synthesis Pathway cluster_inhibition Potential Inhibition by this compound A Precursor Synthesis (in cytoplasm) B Transport of Precursors across Cell Membrane A->B C Peptidoglycan Polymerization (outside cell) B->C D Cross-linking of Peptidoglycan Chains C->D E Stable Cell Wall D->E Result Cell Lysis D->Result Inhibitor This compound Target Inhibition of Transpeptidase Enzyme Inhibitor->Target Target->D

References

developing assays to measure the activity of 1,2-Di(morpholin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Di(morpholin-4-yl)ethanone is a synthetic compound with a molecular structure that suggests potential for biological activity. The presence of two morpholine rings and a central ethanone linker provides a scaffold that could interact with various biological targets. While specific biological data for this compound is not widely available, its structural features, particularly the presence of tertiary amines and a carbonyl group, suggest potential interaction with G protein-coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes.

This document provides a series of detailed application notes and protocols to enable researchers to investigate the biological activity of this compound. Given the structural similarities to some known GPCR ligands, these protocols will focus on assays to determine its potential activity as a modulator of the free fatty acid receptors FFAR1 (GPR40) and FFAR4 (GPR120), which are implicated in metabolic diseases and inflammation.[1][2]

Hypothesized Target and Signaling Pathway

We hypothesize that this compound may act as a modulator of FFAR1 (GPR40). FFAR1 is a Gq-coupled GPCR predominantly expressed in pancreatic β-cells.[1][3] Its activation by long-chain free fatty acids leads to an increase in intracellular calcium, which in turn potentiates glucose-stimulated insulin secretion.[3]

FFAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound (Hypothesized Agonist) FFAR1 FFAR1 (GPR40) Ligand->FFAR1 Gq Gq FFAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Insulin_Secretion Enhanced Insulin Secretion PKC->Insulin_Secretion potentiates

Caption: Hypothesized FFAR1 (GPR40) signaling pathway upon activation by this compound.

Experimental Protocols

The following are detailed protocols for cell-based assays to determine the activity of this compound on FFAR1.

Protocol 1: FFAR1 Reporter Gene Assay

This assay measures the activation of FFAR1 by quantifying the expression of a downstream reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP), under the control of a response element that is sensitive to the FFAR1 signaling pathway.[4][5]

Reporter_Assay_Workflow Start Start Cell_Culture Culture CHO-K1 cells stably expressing human FFAR1 and a CRE-SEAP reporter construct. Start->Cell_Culture Cell_Seeding Seed cells into a 96-well plate (20,000 cells/well) and incubate for 24h. Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of This compound (e.g., 10 µM to 0.1 nM). Cell_Seeding->Compound_Prep Stimulation Add compound dilutions to the cells. Include a known FFAR1 agonist (e.g., GW9508) as a positive control and vehicle (DMSO) as a negative control. Compound_Prep->Stimulation Incubation Incubate for 16-24 hours at 37°C, 5% CO₂. Stimulation->Incubation Sample_Collection Collect aliquots of the cell culture medium. Incubation->Sample_Collection SEAP_Assay Add a luminescence-based alkaline phosphatase substrate to the collected medium. Sample_Collection->SEAP_Assay Measurement Measure luminescence using a plate reader. SEAP_Assay->Measurement Data_Analysis Normalize data to controls and determine EC₅₀ values using non-linear regression. Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the FFAR1 Reporter Gene Assay.

Methodology:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) cells stably co-expressing human FFAR1 and a cyclic AMP response element (CRE)-driven secreted alkaline phosphatase (SEAP) reporter gene in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 20,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve final concentrations ranging from 10 µM to 0.1 nM. Include a known FFAR1 agonist, such as GW9508, as a positive control.[5]

  • Cell Stimulation: Remove the culture medium from the cells and add 100 µL of the compound dilutions. For the negative control, add assay buffer with the same final concentration of DMSO.

  • Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO₂.

  • SEAP Detection: Collect a 20 µL aliquot of the supernatant from each well. Add a commercially available chemiluminescent SEAP substrate according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Normalize the results to the vehicle control (0% activation) and the maximal response of the positive control (100% activation). Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression analysis.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay directly measures the activation of the Gq pathway by monitoring changes in intracellular calcium concentration upon compound stimulation.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human FFAR1 in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and selection antibiotics.

  • Cell Seeding: Plate the cells in a black, clear-bottom 96-well plate at 40,000 cells per well and incubate for 24 hours.

  • Dye Loading: Wash the cells with assay buffer and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., linoleic acid) in assay buffer.

  • Calcium Measurement: Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR) to measure the baseline fluorescence. Inject the compound dilutions and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data and calculate the EC₅₀ value.

Protocol 3: β-Arrestin Recruitment Assay

This assay determines if ligand binding to FFAR1 induces the recruitment of β-arrestin, a key event in GPCR desensitization and an indicator of biased agonism.[6][7]

Methodology:

  • Cell Line: Utilize a commercially available cell line engineered to co-express FFAR1 fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme acceptor (EA) fragment.[7]

  • Cell Seeding: Plate the cells in a 96-well plate according to the manufacturer's protocol.

  • Compound Addition: Add serial dilutions of this compound and a known β-arrestin recruiting agonist.

  • Incubation: Incubate the plate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.

  • Signal Detection: Add the chemiluminescent substrate, which will be hydrolyzed by the complemented enzyme if β-arrestin recruitment has occurred.

  • Data Acquisition and Analysis: Measure the chemiluminescent signal and calculate EC₅₀ values as described in the previous protocols.

Data Presentation

Quantitative data from the proposed assays should be summarized in a clear and structured format to allow for easy comparison of the potency and efficacy of this compound with control compounds.

CompoundReporter Gene Assay (EC₅₀, nM)Calcium Mobilization (EC₅₀, nM)β-Arrestin Recruitment (EC₅₀, nM)
This compound Experimental ValueExperimental ValueExperimental Value
GW9508 (Positive Control) ~20~30>10,000
Linoleic Acid (Endogenous Ligand) ~5,000~3,000~7,000

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of the biological activity of this compound. By systematically evaluating its effects in well-established GPCR assays, researchers can determine if this novel compound acts as an agonist, antagonist, or allosteric modulator of FFAR1 or other related receptors. The resulting data will be crucial for guiding further drug development efforts and elucidating the therapeutic potential of this chemical scaffold.

References

Synthesis of 1,2-Di(morpholin-4-yl)ethanone Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,2-Di(morpholin-4-yl)ethanone and its derivatives, which have emerged as a promising scaffold in the discovery of novel anti-tumor agents. These compounds have demonstrated notable inhibitory activity against Carbonic Anhydrase IX (CA-IX), a key enzyme implicated in tumor progression and metastasis.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. The this compound core, in particular, has been the subject of recent investigations for its potential as an anticancer agent. This class of compounds has shown significant activity as inhibitors of Carbonic Anhydrase IX (CA-IX), an enzyme overexpressed in many hypoxic tumors and associated with poor prognosis. By targeting CA-IX, these derivatives can disrupt the pH regulation of the tumor microenvironment, leading to reduced tumor growth and survival.

Data Presentation

The following tables summarize the synthetic yields and biological activity of this compound and its derivatives.

Table 1: Synthesis Yields of this compound Derivatives

Compound IDDerivative ClassYield (%)AppearanceMelting Point (°C)
1a Di(morpholin-4-yl)ethanone85Milky solid168
1b Pyrrolidin-1-yl80Dark brown solid170
1i 2-[5-methyl-2-(propan-2-yl)phenoxy]76Red crystalline solid172
1l 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]91White powder162

Data compiled from "Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies".

Table 2: In Vitro Carbonic Anhydrase IX (CA-IX) Inhibition Data

Compound IDIC50 (µM)[1]
1a 1.89[1]
1b 1.12[1]
1c 0.98[1]
1d 0.76[1]
1e 0.45[1]
1f 0.65[1]
1g 1.05[1]
1h 1.21[1]
1i 1.32[1]
1j 1.45[1]
1k 1.01[1]
1l 0.88[1]
1m 1.15[1]
1n 1.28[1]

IC50 values represent the concentration of the compound required to inhibit 50% of the CA-IX enzyme activity in vitro.[1]

Experimental Protocols

The synthesis of this compound derivatives is a two-step process, starting with the preparation of the key intermediate, 2-chloro-1-(morpholin-4-yl)ethanone.

Protocol 1: Synthesis of 2-chloro-1-(morpholin-4-yl)ethanone (Intermediate A)

Materials:

  • Morpholine

  • Chloroacetyl chloride

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round bottom flask, dissolve morpholine (1 equivalent) in 100 mL of diethyl ether.

  • Cool the solution in an ice bath with continuous stirring.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 5% NaHCO₃ solution and 50 mL of distilled water.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 2-chloro-1-(morpholin-4-yl)ethanone (A).

Protocol 2: Synthesis of this compound (1a)

Materials:

  • 2-chloro-1-(morpholin-4-yl)ethanone (A)

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of 2-chloro-1-(morpholin-4-yl)ethanone (A) (1 equivalent) in 50 mL of acetonitrile, add morpholine (1.2 equivalents) and potassium carbonate (1.5 equivalents).

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain this compound (1a).

Protocol 3: General Procedure for the Synthesis of this compound Derivatives (e.g., 1b-1n)

Materials:

  • 2-chloro-1-(morpholin-4-yl)ethanone (A)

  • Appropriate primary or secondary amine (e.g., pyrrolidine for 1b)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • In a round bottom flask, dissolve 2-chloro-1-(morpholin-4-yl)ethanone (A) (1 equivalent) in 20 mL of DMF.

  • Add the corresponding amine (1.2 equivalents) and triethylamine (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure derivative.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Synthesis of Derivatives Morpholine Morpholine Intermediate_A 2-chloro-1-(morpholin-4-yl)ethanone Morpholine->Intermediate_A Et2O, 0°C to RT Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate_A Final_Product This compound Derivatives (1a-1n) Intermediate_A->Final_Product K2CO3/ACN (for 1a) or TEA/DMF (for 1b-1n) Amine R1R2NH Amine->Final_Product G Derivatives This compound Derivatives CAIX Carbonic Anhydrase IX (CA-IX) Derivatives->CAIX Inhibition Tumor_Progression Tumor Proliferation, Invasion, Metastasis Derivatives->Tumor_Progression Inhibits Apoptosis Apoptosis Derivatives->Apoptosis Induces H2CO3 H₂CO₃ CAIX->H2CO3 Catalyzes Extracellular_Acidosis Extracellular Acidosis CAIX->Extracellular_Acidosis Contributes to Intracellular_Alkalinization Intracellular Alkalinization CAIX->Intracellular_Alkalinization Promotes H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 H2O_CO2 H₂O + CO₂ H2O_CO2->H2CO3 Extracellular_Acidosis->Tumor_Progression Intracellular_Alkalinization->Tumor_Progression

References

Application Notes and Protocols for the Quantification of 1,2-Di(morpholin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, hypothetical analytical method for the quantification of 1,2-Di(morpholin-4-yl)ethanone in human plasma. Due to the absence of published analytical methods for this specific compound, a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed. This method is designed to offer high selectivity, sensitivity, and throughput, making it suitable for applications in pharmacokinetic studies and other drug development processes. The protocols outlined below are based on established principles of bioanalytical method development and validation.

Introduction to this compound

This compound, presumed to be 1,2-bis(morpholin-4-yl)ethan-1-one, is a chemical compound with the molecular formula C₁₀H₁₈N₂O₃. Its structure consists of an ethanone backbone substituted with two morpholine rings. The presence of two tertiary amine groups and a ketone functional group suggests that the molecule will be amenable to analysis by reverse-phase liquid chromatography and electrospray ionization mass spectrometry.

Chemical Structure:

  • IUPAC Name: 1,2-bis(morpholin-4-yl)ethan-1-one

  • Molecular Formula: C₁₀H₁₈N₂O₃

  • Molecular Weight: 214.26 g/mol

  • CAS Number: 1440-62-6

Proposed Analytical Method: LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for the quantification of this compound in human plasma. This technique provides the necessary sensitivity and selectivity to measure drug concentrations in complex biological matrices.

Experimental Protocol: Quantification in Human Plasma

2.1.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d8)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

2.1.2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples and standards at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an HPLC vial for analysis.

2.1.3. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: Hold at 5% B

2.1.4. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 215.1 → Product ion (Q3) m/z 86.1 (fragmentation of a morpholine ring).

    • Internal Standard (d8): Precursor ion (Q1) m/z 223.2 → Product ion (Q3) m/z 90.1.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

Method Validation Parameters

The proposed method should be validated in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[1][2][3] The expected performance of the method is summarized in the table below.

Table 1: Summary of Expected Quantitative Performance

Validation ParameterAcceptance CriteriaExpected Performance
Linearity Correlation coefficient (r²) ≥ 0.990.995 or greater
Calibration Range To be determined experimentally1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Accuracy within ±20%, Precision ≤20%1 ng/mL
Accuracy Within ±15% of nominal value (±20% at LLOQ)-5% to +5%
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)<10% CV
Matrix Effect CV of IS-normalized matrix factor ≤15%<15% CV
Recovery Consistent and reproducible>85%

Visualizations

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard plasma->is_add protein_precip Protein Precipitation (Acetonitrile) is_add->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Analytical Method Development and Validation Workflow

As there is no known signaling pathway for this compound, the following diagram outlines the logical workflow for the development and validation of the proposed analytical method.

method_dev_validation cluster_dev Method Development cluster_val Method Validation cluster_app Application ms_opt MS Parameter Optimization (Tune Precursor/Product Ions) lc_dev LC Method Development (Column & Mobile Phase Selection) ms_opt->lc_dev sample_prep_dev Sample Preparation Optimization lc_dev->sample_prep_dev linearity Linearity & Range sample_prep_dev->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision selectivity Selectivity & Matrix Effect accuracy_precision->selectivity stability Stability Assessment selectivity->stability sample_analysis Routine Sample Analysis stability->sample_analysis

Caption: Method development and validation workflow.

Conclusion

This document provides a comprehensive, albeit hypothetical, framework for the quantitative analysis of this compound in human plasma using LC-MS/MS. The proposed method is based on established analytical principles and is expected to deliver the high level of performance required for regulated bioanalysis. Researchers, scientists, and drug development professionals can use this guide as a starting point for developing and validating a robust analytical method for this and other novel chemical entities.

References

Application Notes and Protocols for Incorporating 1,2-Di(morpholin-4-yl)ethanone into a Polymer Backbone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the incorporation of 1,2-Di(morpholin-4-yl)ethanone into a polymer backbone. The resulting polymers, featuring a polyquinoxaline structure with pendant morpholino groups, are designed for advanced drug delivery applications. The tertiary amine functionalities of the morpholine rings are expected to impart pH-responsive characteristics to the polymer, making it a promising candidate for targeted drug release in acidic environments, such as tumor tissues. These notes cover the synthesis, characterization, and potential applications of these novel polymers in the field of nanomedicine and targeted therapeutics.

Introduction

The development of smart polymeric carriers for targeted drug delivery is a significant area of research in modern medicine. Polymers that can respond to specific physiological stimuli, such as pH, offer the potential to enhance therapeutic efficacy while minimizing off-target side effects. The morpholine moiety is a valuable component in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Incorporating morpholine groups into a polymer backbone can yield materials with excellent biocompatibility and stimuli-responsive behavior.[4][5]

This compound is a unique monomer containing two morpholine rings and a central α-diketone functional group. The tertiary amine nature of the morpholine groups makes them suitable for imparting pH-sensitivity, while the α-diketone allows for polymerization through condensation reactions. This document outlines a protocol for the synthesis of novel polyquinoxalines by reacting this compound with aromatic diamines. The resulting polymers are envisioned as intelligent nanocarriers for the delivery of therapeutic agents to cancer cells, leveraging the acidic tumor microenvironment to trigger drug release.

Potential Applications

The primary application for polymers derived from this compound is in the development of pH-responsive nanoparticles for targeted cancer therapy.[6][7][8] The morpholino groups along the polymer backbone are expected to become protonated in the acidic milieu of tumors (pH ~6.5-6.8) or within the endo-lysosomal compartments of cancer cells (pH ~5.0-6.0).[9][10] This protonation can lead to a change in the polymer's hydrophilicity, causing the nanoparticle structure to swell or disassemble, thereby releasing the encapsulated therapeutic payload specifically at the tumor site.[11] This targeted release mechanism can significantly increase the local concentration of the drug at the intended site of action, potentially leading to improved anti-tumor activity and reduced systemic toxicity.

Beyond cancer therapy, these polymers could also be explored for:

  • Gene Delivery: The cationic nature of the protonated polymer could facilitate the complexation and delivery of nucleic acids like siRNA and plasmids.

  • Bioimaging: The polymer could be functionalized with imaging agents for diagnostic purposes.

  • Theranostics: Combining therapeutic and diagnostic capabilities in a single platform.

Data Presentation

The following tables summarize key physicochemical properties of the monomer and a representative morpholine-containing polymer, poly(N-acryloylmorpholine) (PNAM), which serves as a reference for the expected characteristics of the novel polyquinoxaline.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₆N₂O₄
Molecular Weight 228.24 g/mol
Appearance Solid
Solubility Soluble in polar organic solvents

Table 2: Properties of Poly(N-acryloylmorpholine) (PNAM) as a Reference Morpholine-Containing Polymer

PropertyValueReference
CAS Number 28902-82-1[12]
Molecular Formula (Monomer) C₇H₁₁NO₂[13]
Molecular Weight (Monomer) 141.17 g/mol [12]
Density 1.074 g/cm³[12]
Biocompatibility High, non-toxic, and weakly immunogenic[5][14]
Aqueous Behavior Hydrophilic, forms hydrogels[15]

Table 3: Expected pH-Responsive Drug Release Profile

pHCumulative Drug Release (%) after 72h (Hypothetical)Rationale
7.4 (Physiological) ~20-30%Stable polymer conformation, minimal drug leakage.[10]
6.5 (Tumor Microenvironment) ~60-70%Partial protonation of morpholino groups, leading to polymer swelling and drug release.[10]
5.0 (Endo-lysosomal) >90%Significant protonation, causing polymer chain repulsion and nanoparticle disassembly, leading to rapid drug release.[9]

Experimental Protocols

Synthesis of Poly(morpholino-quinoxaline)

This protocol describes the synthesis of a polyquinoxaline by the condensation polymerization of this compound with a suitable aromatic diamine, such as 3,3'-diaminobenzidine.

Materials:

  • This compound

  • 3,3'-Diaminobenzidine

  • Anhydrous Methanol

  • Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 1.0 mmol of this compound and 1.0 mmol of 3,3'-diaminobenzidine in 50 mL of anhydrous methanol.

  • Purge the flask with dry nitrogen gas for 15 minutes to create an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 65 °C) with continuous stirring under the nitrogen atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the precipitation of the polymer. The reaction is typically allowed to proceed for 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as deionized water or hexane, with vigorous stirring.

  • Collect the precipitated polymer by vacuum filtration and wash it thoroughly with the non-solvent to remove any unreacted monomers and oligomers.

  • Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization of the Polymer

4.2.1. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the formation of the quinoxaline ring by the appearance of characteristic C=N stretching vibrations around 1620-1580 cm⁻¹ and the disappearance of the C=O stretching of the diketone (around 1710 cm⁻¹) and N-H stretching of the diamine (around 3400-3200 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Characterize the detailed chemical structure of the polymer. The disappearance of the amine protons from the diamine monomer and the appearance of aromatic protons of the quinoxaline ring will confirm the polymerization.

4.2.2. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer using a suitable solvent (e.g., N,N-dimethylformamide with LiBr) as the mobile phase.

4.2.3. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by determining its decomposition temperature.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer.

Preparation of pH-Responsive Nanoparticles

Materials:

  • Synthesized Poly(morpholino-quinoxaline)

  • Therapeutic drug (e.g., Doxorubicin)

  • Organic solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Dissolve 10 mg of the synthesized polymer and 1 mg of the therapeutic drug in 1 mL of DMSO.

  • Add the polymer-drug solution dropwise to 10 mL of deionized water under vigorous stirring.

  • Continue stirring for 2-4 hours to allow for the self-assembly of the polymer into nanoparticles and the encapsulation of the drug.

  • Dialyze the nanoparticle suspension against deionized water for 24 hours using a dialysis membrane to remove the organic solvent and any unencapsulated drug.

  • Characterize the resulting nanoparticles for size, zeta potential, and drug loading efficiency using dynamic light scattering (DLS) and UV-Vis spectroscopy.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_nanoparticle Nanoparticle Formulation & Drug Release s1 Dissolve Monomers (this compound + Diamine) in Methanol s2 Reflux under Nitrogen (24-48 hours) s1->s2 s3 Precipitate Polymer in Non-solvent s2->s3 s4 Filter and Dry s3->s4 c1 FTIR Spectroscopy s4->c1 c2 NMR Spectroscopy s4->c2 c3 Gel Permeation Chromatography (GPC) s4->c3 c4 Thermal Analysis (TGA/DSC) s4->c4 n1 Nanoprecipitation (Polymer + Drug) s4->n1 n2 Dialysis n1->n2 n3 Characterization (DLS, Zeta Potential) n2->n3 n4 In Vitro Drug Release Study (pH 7.4, 6.5, 5.0) n3->n4

Caption: Experimental Workflow for Polymer Synthesis and Nanoparticle Formulation.

EGFR_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras GDP -> GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Drug Released Drug (e.g., Kinase Inhibitor) Drug->Raf Drug->PI3K Drug->mTOR

Caption: Simplified EGFR Signaling Pathway and Points of Inhibition.

References

Application Notes: Investigating the Antiviral Potential of 1,2-Di(morpholin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds. Its presence can improve pharmacokinetic properties such as solubility and metabolic stability. While extensive research has focused on morpholine derivatives for anticancer and antibacterial applications, their potential as antiviral agents remains an area of active exploration.[1][2][3][4] 1,2-Di(morpholin-4-yl)ethanone is a novel compound whose antiviral activity has not been characterized. These application notes provide a strategic framework for the initial evaluation of its antiviral potential.

Rationale for Screening

The initial step in evaluating a new compound is to determine its cytotoxicity and then to screen for activity against a panel of representative viruses. A logical screening cascade ensures that resources are used efficiently, starting with broad-spectrum assays and progressing to more specific mechanistic studies for active compounds. The primary goal is to identify compounds that inhibit viral replication at concentrations that are non-toxic to the host cells. This relationship is quantified by the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50). A higher SI value indicates a more promising therapeutic window.

Potential Viral Targets

Antiviral drugs can interfere with various stages of the viral life cycle.[5] For a novel compound like this compound, the precise mechanism of action is unknown. Potential stages of inhibition include:

  • Viral Entry: Blocking attachment to host cell receptors or fusion of viral and cellular membranes.

  • Replication: Inhibiting viral polymerases or other enzymes essential for replicating the viral genome.

  • Assembly and Release: Interfering with the packaging of new viral particles or their budding from the host cell.[5]

Additionally, the compound could modulate the host's innate immune response, for instance, by enhancing the interferon signaling pathway, which plays a critical role in establishing an antiviral state in cells.[6][7][8][9]

Data Presentation

Quantitative data from initial screening assays should be organized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound

Cell Line Assay Method Incubation Time (h) CC50 (µM)
Vero E6 MTT Assay 72
A549 CCK-8 Assay 72

| MDCK | Neutral Red Uptake | 48 | |

CC50: 50% Cytotoxic Concentration, the concentration of the compound that reduces cell viability by 50%.

Table 2: Antiviral Activity of this compound

Virus Cell Line Assay Type IC50 / EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/IC50)
Influenza A/PR/8/34 (H1N1) MDCK Plaque Reduction
Herpes Simplex Virus 1 (HSV-1) Vero E6 Plaque Reduction

| Respiratory Syncytial Virus (RSV) | A549 | Viral Yield Reduction | | | |

IC50/EC50: 50% Inhibitory/Effective Concentration, the concentration of the compound that inhibits viral replication or cytopathic effect by 50%.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (CC50) by MTT Assay

This protocol determines the concentration of the compound that is toxic to the host cells.

Materials:

  • Host cell line (e.g., Vero E6, A549, MDCK)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed 96-well plates with host cells at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should be ≤0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include "cells only" (medium only) and "solvent" (medium with the highest DMSO concentration) controls.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.[10]

  • Carefully remove the MTT-containing medium.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the "cells only" control and determine the CC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay (IC50)

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.[11][12][13]

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% Avicel or methylcellulose)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Seed plates with host cells to achieve a confluent monolayer on the day of infection.

  • Prepare serial dilutions of the compound in infection medium.

  • Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.

  • Aspirate the growth medium from the cell monolayers and wash once with PBS.

  • In separate tubes, mix equal volumes of the diluted virus and the compound dilutions. Incubate for 1 hour at 37°C.

  • Add 200 µL (for 12-well plates) of the virus-compound mixture to each well. Include a "virus only" control (no compound).

  • Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to allow for viral adsorption.

  • Aspirate the inoculum and add 2 mL of the overlay medium to each well.

  • Incubate at 37°C in a 5% CO2 incubator until visible plaques form (typically 2-5 days, depending on the virus).

  • Aspirate the overlay and fix the cells with 10% formalin for 30 minutes.

  • Remove the formalin, wash with water, and stain with Crystal Violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the "virus only" control for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Viral Yield Reduction Assay

This assay confirms antiviral activity by measuring the amount of infectious virus produced in the presence of the compound.[14][15][16][17]

Materials:

  • Host cells in 24-well or 48-well plates

  • Virus stock

  • This compound

  • Infection medium

Procedure:

  • Seed cells in a 24-well plate and grow to ~90% confluency.

  • Infect the cells with the virus at a high multiplicity of infection (MOI) (e.g., MOI = 1) in the presence of serial dilutions of the compound. Include a "virus only" control.

  • Incubate for a full replication cycle (e.g., 24-48 hours).

  • After incubation, subject the plate to three freeze-thaw cycles to lyse the cells and release progeny virions.

  • Collect the supernatant from each well. This contains the viral yield.

  • Determine the titer (PFU/mL) of the collected supernatant from each well by performing a standard plaque assay (as described in Protocol 2, but using the supernatant as the virus source).

  • Calculate the reduction in viral titer for each compound concentration compared to the "virus only" control. The concentration that reduces the viral yield by 90% (EC90) or 99% (EC99) is often reported.

Visualizations

G Generalized Viral Life Cycle & Potential Drug Targets cluster_cell Host Cell Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release (Budding/Lysis) Assembly->Release NewVirions New Virions Release->NewVirions Progeny Virion Free Virion Virion->Entry Infection T1 Entry Inhibitors T1->Entry T2 Polymerase Inhibitors T2->Replication T3 Protease Inhibitors T3->Replication T4 Assembly Inhibitors T4->Assembly T5 Release Inhibitors T5->Release

Caption: Potential stages of the viral life cycle for therapeutic intervention.

G Experimental Workflow for Antiviral Screening start Start: Novel Compound cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) start->cytotoxicity calc_cc50 Calculate CC50 cytotoxicity->calc_cc50 primary_screen Protocol 2: Primary Antiviral Screen (Plaque Reduction Assay) calc_cc50->primary_screen Use non-toxic concentrations calc_si Calculate Selectivity Index (SI = CC50 / IC50) calc_cc50->calc_si calc_ic50 Calculate IC50 primary_screen->calc_ic50 calc_ic50->calc_si confirm_screen Protocol 3: Confirmatory Screen (Yield Reduction Assay) calc_si->confirm_screen SI > 10 inactive Inactive / Toxic calc_si->inactive SI < 10 hit_compound Hit Compound Identified confirm_screen->hit_compound Activity Confirmed

Caption: A logical workflow for the initial screening of novel antiviral compounds.

G Simplified Type I Interferon Signaling Pathway cluster_ec cluster_mem Cell Membrane cluster_cyto cluster_nuc Nucleus IFN Type I IFN (IFN-α/β) IFNAR IFNAR1/2 Receptor IFN->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 Forms pSTAT2->ISGF3 Forms IRF9 IRF9 IRF9->ISGF3 Forms ISRE ISRE (DNA) ISGF3->ISRE Translocates & Binds ISG Interferon-Stimulated Genes (ISGs) (e.g., PKR, OAS, Mx) ISRE->ISG Induces Transcription Antiviral Antiviral State ISG->Antiviral Establishes

Caption: Host cell interferon pathway, a potential target for immunomodulatory antivirals.

References

Methodology for Assessing the Cytotoxicity of 1,2-Di(morpholin-4-yl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Di(morpholin-4-yl)ethanone is a chemical compound with a structure suggesting potential biological activity. Morpholine and its derivatives are present in various biologically active molecules and approved drugs, exhibiting a range of activities including anticancer effects.[1][2][3] Therefore, a thorough evaluation of the cytotoxic potential of novel morpholine-containing compounds like this compound is a critical step in drug discovery and development to identify potential therapeutic agents and assess their safety profile.[4][5][6]

This document provides a comprehensive set of application notes and detailed protocols for assessing the in vitro cytotoxicity of this compound. The methodologies described herein are standard, robust, and widely accepted in the scientific community for evaluating the effects of chemical compounds on cell viability and proliferation.

Overview of Cytotoxicity Assessment Workflow

The assessment of cytotoxicity typically involves a tiered approach, starting with preliminary screening assays to determine the concentration range over which the compound affects cell viability, followed by more detailed mechanistic studies to understand how the compound induces cell death.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation Compound This compound Stock Solution MTT MTT Assay (Metabolic Activity) Compound->MTT LDH LDH Assay (Membrane Integrity) Compound->LDH Apoptosis Apoptosis Assay (Annexin V/PI) Compound->Apoptosis CellCulture Cell Line Culture (e.g., HepG2, A549) CellCulture->MTT CellCulture->LDH CellCulture->Apoptosis IC50 IC50 Determination MTT->IC50 LDH->IC50 Mechanism Mechanism of Cell Death Apoptosis->Mechanism

Caption: General workflow for assessing the cytotoxicity of a test compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Selected cancer cell line (e.g., HepG2, A549) and appropriate culture medium

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[10]

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7][9]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C.[9][10]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9][10] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation: MTT Assay
Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
100.85 ± 0.0568.0
500.42 ± 0.0333.6
1000.15 ± 0.0212.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 1-4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Step-by-step workflow of the MTT assay.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[11] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[12]

Experimental Protocol: LDH Assay

Materials:

  • This compound

  • Selected cancer cell line and appropriate culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Lysis buffer (provided in most kits for maximum LDH release control)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell background control.[12]

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[13]

Data Presentation: LDH Assay
Concentration of this compound (µM)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
0 (Spontaneous Release)0.15 ± 0.020
10.18 ± 0.035.2
100.45 ± 0.0452.6
500.82 ± 0.06117.5
1001.10 ± 0.07166.7
Maximum Release0.72 ± 0.05100

Note: The data presented in this table is hypothetical and for illustrative purposes only. % Cytotoxicity is calculated relative to the spontaneous and maximum release controls.

LDH_Assay_Workflow A Seed cells and treat with compound B Incubate for desired time A->B C Collect supernatant B->C D Add LDH reaction mixture C->D E Incubate at room temperature D->E F Add stop solution E->F G Measure absorbance at 490 nm F->G

Caption: Step-by-step workflow of the LDH assay.

Apoptosis Detection: Annexin V/PI Staining

The Annexin V assay is used to detect early apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Experimental Protocol: Annexin V/PI Staining

Materials:

  • This compound

  • Selected cell line and culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates or flasks and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[16]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and PI according to the manufacturer's protocol.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[15]

Data Presentation: Annexin V/PI Staining
TreatmentViable Cells (Annexin V-/PI-) (%)Early Apoptotic Cells (Annexin V+/PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (IC₅₀ concentration)45.8 ± 3.535.1 ± 2.819.1 ± 1.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Apoptosis_Signaling_Pathway Compound This compound Cell Target Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase Caspase Activation Mitochondria->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: A generalized signaling pathway illustrating a potential mechanism of compound-induced apoptosis.

Data Analysis and Interpretation

The data obtained from these assays will allow for the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound, which is the concentration of the compound that inhibits 50% of cell growth or viability. A lower IC₅₀ value indicates higher cytotoxic potency. The combination of MTT, LDH, and Annexin V/PI assays will provide a comprehensive profile of the compound's cytotoxic effects, distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) mechanisms, and identifying the mode of cell death (apoptosis vs. necrosis).

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro cytotoxic characterization of this compound. The results from these assays are crucial for making informed decisions in the early stages of drug discovery and development, guiding further mechanistic studies, and assessing the therapeutic potential and safety of this novel compound.

References

Application Notes and Protocols: 1,2-Di(morpholin-4-yl)ethanone in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 1,2-di(morpholin-4-yl)ethanone as a precursor for the synthesis of novel pyrazine and quinoxaline derivatives. While direct literature for this specific starting material is emerging, this document outlines a strategic synthetic approach involving the in-situ generation of a key 1,2-dicarbonyl intermediate, which can then be utilized in well-established cyclization reactions to yield a diverse range of heterocyclic compounds with significant pharmacological potential.

Introduction

Quinoxaline and pyrazine scaffolds are integral to numerous biologically active molecules and approved pharmaceuticals.[1][2][3] Their derivatives have demonstrated a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][4][5] The synthesis of these heterocyclic systems typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[6][7] This document proposes a novel synthetic strategy that employs this compound as a masked precursor to a reactive 1,2-dicarbonyl species, thereby offering a new avenue for the generation of diverse heterocyclic libraries.

The morpholine moiety is a recognized pharmacophore in medicinal chemistry, known to enhance the pharmacokinetic and metabolic properties of drug candidates.[8][9] The incorporation of morpholine-containing building blocks into novel heterocyclic structures is a promising strategy for the development of new therapeutic agents.

Proposed Synthetic Strategy

The core of the proposed methodology rests on the initial conversion of this compound to a reactive 1,2-dicarbonyl intermediate. This intermediate can then undergo a classical condensation reaction with appropriate 1,2-diamines to furnish the desired pyrazine or quinoxaline ring systems.

Synthetic_Strategy A This compound B Reactive 1,2-Dicarbonyl Intermediate A->B Hydrolysis C Pyrazine Derivatives B->C Condensation D Quinoxaline Derivatives B->D Condensation E 1,2-Diaminoethane E->C F o-Phenylenediamine F->D

Caption: Proposed synthetic pathway from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Disubstituted Pyrazines

This protocol describes a two-step, one-pot synthesis of pyrazine derivatives from this compound and 1,2-diaminoethane.

Materials:

  • This compound

  • 1,2-Diaminoethane

  • Hydrochloric Acid (2 M)

  • Ethanol

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In-situ Generation of the 1,2-Dicarbonyl Intermediate:

    • To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add 2 M hydrochloric acid (2.2 eq) dropwise at room temperature with stirring.

    • Heat the mixture to reflux for 2 hours to facilitate the hydrolysis of the enaminone and formation of the 1,2-dicarbonyl intermediate.

  • Cyclization Reaction:

    • Cool the reaction mixture to room temperature.

    • Slowly add a solution of 1,2-diaminoethane (1.0 eq) in ethanol (2 mL/mmol) to the flask.

    • Heat the resulting mixture to reflux for an additional 4 hours.[7]

  • Work-up and Purification:

    • After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the desired pyrazine derivative.

Protocol 2: Synthesis of 2,3-Disubstituted Quinoxalines

This protocol details the synthesis of quinoxaline derivatives via the condensation of the in-situ generated 1,2-dicarbonyl intermediate with o-phenylenediamine.[6]

Materials:

  • This compound

  • o-Phenylenediamine

  • Acetic Acid

  • Methanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

Procedure:

  • In-situ Generation of the 1,2-Dicarbonyl Intermediate:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol (10 mL/mmol) and acetic acid (2 mL/mmol).

    • Stir the solution at 60°C for 1 hour to promote the formation of the 1,2-dicarbonyl intermediate.

  • Cyclization Reaction:

    • To the reaction mixture, add o-phenylenediamine (1.0 eq).

    • Heat the mixture to reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature and then pour it into ice-cold water (50 mL) with vigorous stirring.

    • A precipitate of the quinoxaline derivative should form. If not, the addition of a 20% aqueous sodium hydroxide solution may be required to induce precipitation.[6]

    • Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified quinoxaline derivative.[6]

Data Presentation

The following tables summarize expected yields and key characterization data for representative pyrazine and quinoxaline derivatives synthesized via the proposed protocols. Note: As this is a proposed application, the data is hypothetical and based on typical yields for similar reactions reported in the literature.

Table 1: Synthesis of Pyrazine Derivatives

EntryR-group on DiamineProduct StructureExpected Yield (%)
1H2,3-Dimethylpyrazine75-85
2Phenyl2,3-Diphenylpyrazine70-80

Table 2: Synthesis of Quinoxaline Derivatives

EntryR-group on DiamineProduct StructureExpected Yield (%)
1HQuinoxaline80-90
24-Methyl6-Methylquinoxaline85-95
34-Chloro6-Chloroquinoxaline80-90

Visualizations

Experimental Workflow: Pyrazine Synthesis

Pyrazine_Workflow A 1. Mix this compound, Ethanol, and HCl B 2. Reflux for 2 hours A->B C 3. Cool to Room Temperature B->C D 4. Add 1,2-Diaminoethane C->D E 5. Reflux for 4 hours D->E F 6. Neutralize with NaHCO3 E->F G 7. Extraction with Ethyl Acetate F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure Pyrazine Derivative I->J

Caption: Workflow for the synthesis of pyrazine derivatives.

Experimental Workflow: Quinoxaline Synthesis

Quinoxaline_Workflow A 1. Dissolve this compound in Methanol and Acetic Acid B 2. Stir at 60°C for 1 hour A->B C 3. Add o-Phenylenediamine B->C D 4. Reflux for 8 hours C->D E 5. Pour into Ice-Cold Water D->E F 6. Induce Precipitation (if needed) E->F G 7. Vacuum Filtration F->G H 8. Recrystallization G->H I Pure Quinoxaline Derivative H->I

Caption: Workflow for the synthesis of quinoxaline derivatives.

Conclusion

The use of this compound as a novel precursor for the synthesis of pyrazine and quinoxaline derivatives presents a promising and unexplored avenue in heterocyclic chemistry. The protocols outlined in these application notes provide a solid foundation for researchers to investigate this synthetic strategy further. The potential to generate diverse libraries of these pharmacologically important heterocycles could significantly contribute to the discovery of new drug candidates. Further research is warranted to optimize reaction conditions and explore the full scope of this methodology with a wider range of substituted 1,2-diamines.

References

Application Note: High-Purity Isolation of 1,2-Di(morpholin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Di(morpholin-4-yl)ethanone is an α-amino ketone, a class of compounds recognized as valuable synthetic intermediates in medicinal chemistry and materials science. The presence of two morpholine moieties introduces unique solubility and reactivity characteristics. Achieving high purity of the synthesized compound is critical for subsequent applications, as residual starting materials, by-products, or catalysts can interfere with downstream reactions and biological assays. This document provides detailed protocols for the purification of this compound from a crude synthetic mixture using column chromatography and recrystallization.

Purification Overview and Strategy

The purification of this compound typically follows a multi-step approach after the initial reaction work-up. The strategy is designed to remove unreacted starting materials, catalysts, and by-products which may have different polarities and solubilities.

  • Aqueous Work-up and Extraction: This initial step aims to remove inorganic salts and highly water-soluble impurities.

  • Flash Column Chromatography: This is the primary purification method to separate the target compound from impurities with different polarities. α-Amino ketones are often purified using silica gel chromatography.[1]

  • Recrystallization: This final step is used to achieve high purity, removing trace impurities and yielding a crystalline solid product.

The overall workflow for the synthesis and purification is outlined below.

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Extraction cluster_purification Purification Phase A Reactants: - Morpholine - 1,2-dihaloethanone derivative B Reaction in suitable solvent (e.g., Toluene, Acetonitrile) A->B Base (e.g., K2CO3) C Quench Reaction (e.g., with water) B->C D Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) C->D E Dry Organic Layer (e.g., MgSO4) D->E F Solvent Evaporation E->F G Crude Product F->G H Flash Column Chromatography G->H I Combine Pure Fractions & Evaporate Solvent H->I J Recrystallization I->J K Pure Crystalline Product J->K

Caption: General workflow from synthesis to pure product.

Experimental Protocols

These protocols assume the synthesis has been completed and the reaction mixture is ready for work-up.

Protocol 1: Aqueous Work-up and Extraction

This protocol is designed to remove inorganic salts and water-soluble impurities from the crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine all organic layers in the separatory funnel.

  • Wash the combined organic layer with brine to remove residual water.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid or oil.

Protocol 2: Purification by Flash Column Chromatography

This protocol separates the target compound based on its polarity. The choice of solvent system is critical and may need optimization.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass column for chromatography

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Methodology:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with Hexane/EtOAc (9:1).

  • Prepare the Sample: Dissolve a small amount of the crude product in a minimal volume of dichloromethane or the eluent. Adsorb this onto a small amount of silica gel and dry it.

  • Load the Column: Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elute the Column:

    • Begin elution with a solvent system of low polarity (e.g., 95:5 Hexane:EtOAc with 0.1% TEA). The triethylamine is added to prevent the basic amine product from streaking on the acidic silica gel.

    • Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 Hexane:EtOAc).

    • Collect fractions of 10-20 mL in test tubes.

  • Monitor Fractions: Analyze the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the elution solvent. Visualize the spots under a UV lamp.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Evaporate the solvent using a rotary evaporator to yield the purified, amorphous solid.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A Pack silica gel column with Hexane/EtOAc C Load sample onto packed column A->C B Dissolve crude product and adsorb onto silica B->C D Start elution with low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) C->D E Gradually increase polarity (e.g., to 70:30 Hexane:EtOAc) D->E F Collect fractions E->F G Monitor fractions by TLC F->G H Combine pure fractions G->H I Evaporate solvent H->I J Purified Amorphous Solid I->J

Caption: Workflow for flash column chromatography.
Protocol 3: Purification by Recrystallization

This protocol is for obtaining a high-purity crystalline product. The key is to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Materials:

  • Purified amorphous solid from Protocol 2

  • Recrystallization solvent (e.g., Isopropanol, Ethanol, or a mixture like Ethyl Acetate/Hexane)

  • Erlenmeyer flask with a reflux condenser

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Place the amorphous solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol).

  • Gently heat the mixture to boiling while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation

The following tables present illustrative data from a typical purification run.

Table 1: Summary of Purification Yields

StepInitial Mass (g)Final Mass (g)Yield (%)Purity (by HPLC)
Crude Product10.010.0100~75%
After Chromatography10.06.868~97%
After Recrystallization6.85.987 (step)>99.5%
Overall 10.0 5.9 59 >99.5%

Table 2: Column Chromatography Elution Parameters

Fraction RangeEluent (Hexane:EtOAc + 0.1% TEA)Compound ElutedMass (g)
1-595:5Non-polar impurities1.2
6-1080:20Mixed fractions0.9
11-2570:30Pure Product 6.8
26-3050:50Polar impurities0.5

Characterization

After purification, the identity and purity of this compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups, particularly the ketone carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity.

These combined techniques provide comprehensive evidence of a successfully purified product, essential for its use in further research and development.

References

Application Notes and Protocols for Long-Term Storage of 1,2-Di(morpholin-4-yl)ethanone Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for establishing the long-term storage conditions of 1,2-Di(morpholin-4-yl)ethanone solutions. Due to the absence of specific stability data for this compound in publicly available literature, the following recommendations and protocols are based on the general chemical properties of tertiary amides and morpholine-containing compounds, as well as established principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.[1][2][3][4] These protocols are intended to serve as a comprehensive framework for researchers to determine the optimal storage conditions and shelf-life of this compound solutions for their specific applications.

Chemical Background and Potential Degradation Pathways

This compound is a molecule containing two morpholine rings and a central ethanone (ketone) functional group. The stability of this compound in solution is likely to be influenced by several factors, primarily related to its amide-like linkages (within the morpholine rings) and the central ketone group.

Potential Degradation Pathways:

  • Hydrolysis: Amide bonds, while generally more stable than esters, can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.[1] Although the nitrogen in the morpholine ring is part of a tertiary amine and not a classical amide, the proximity of the carbonyl group could influence the C-N bond stability. Hydrolysis is a primary concern and should be investigated across a range of pH values.

  • Oxidation: The morpholine moiety can be susceptible to oxidation.[2] Oxidative degradation can be initiated by exposure to oxygen, light, or the presence of oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Photostability testing is crucial to determine if the compound is light-sensitive and requires protection from light during storage.[5][6][7][8][9]

  • Thermal Degradation: Elevated temperatures can accelerate the rates of all degradation pathways. Understanding the thermal stability is key to defining appropriate storage temperatures.

Recommended Long-Term Storage Conditions (General Guidance)

Based on the general stability of amide and morpholine-containing compounds, the following conditions are recommended as a starting point for the long-term storage of this compound solutions. These conditions should be validated through the stability studies outlined in the subsequent sections.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or ≤ -20°C (Frozen)Lower temperatures slow down chemical degradation rates.[2]
Light Exposure Store in the dark (amber vials or opaque containers)To prevent potential photodegradation.[2][5][6][7][8][9]
pH of Solution Neutral pH (e.g., buffered to pH 7)To minimize acid- or base-catalyzed hydrolysis.[1]
Atmosphere Inert atmosphere (e.g., argon or nitrogen) for stock solutionsTo minimize oxidation, especially for long-term storage.[2]
Solvent Aprotic solvents (e.g., DMSO, DMF) or buffered aqueous solutionsThe choice of solvent can significantly impact stability. Aqueous solutions should be buffered.

Experimental Protocols for Stability Assessment

To empirically determine the optimal long-term storage conditions, a comprehensive stability study should be conducted. This involves subjecting the this compound solution to a variety of stress conditions in a "forced degradation" study.[10][11][12][13][14]

Analytical Methodology

A validated stability-indicating analytical method is essential for these studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique.[15][16][17][18]

Key characteristics of the HPLC method:

  • Specificity: The method must be able to resolve the parent compound from all potential degradation products.

  • Accuracy and Precision: The method should provide accurate and reproducible quantitative results.

  • Linearity: A linear relationship between concentration and detector response should be established.

  • Sensitivity: The limits of detection (LOD) and quantification (LOQ) for the parent compound and its major degradants should be determined.

Forced Degradation Study Protocol

The goal of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and pathways.[10][11][12][13][14] A target degradation of 5-20% is generally considered appropriate.[13]

Table of Forced Degradation Conditions:

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL).2. Add an equal volume of 0.1 M HCl.3. Incubate at 60°C and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).4. Neutralize the samples before HPLC analysis.
Base Hydrolysis 1. Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL).2. Add an equal volume of 0.1 M NaOH.3. Incubate at 60°C and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).4. Neutralize the samples before HPLC analysis.
Oxidation 1. Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL).2. Add an equal volume of 3% hydrogen peroxide.3. Incubate at room temperature and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).4. Analyze samples by HPLC.
Thermal Degradation 1. Store solutions of this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).2. Sample at various time points (e.g., 0, 1, 3, 7, 14 days).3. Analyze samples by HPLC.
Photostability 1. Expose solutions of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[6][8][9]2. A control sample should be wrapped in aluminum foil to protect it from light.3. Both samples should be kept at the same temperature.4. Analyze the samples after the exposure period.
Long-Term Stability Study Protocol

Based on the results of the forced degradation study, a long-term stability study should be designed to establish the shelf-life under recommended storage conditions.

Table of Long-Term Stability Conditions (ICH Guidelines): [1][3]

Storage ConditionTemperatureRelative HumidityMinimum Duration
Long-term 25°C ± 2°C60% ± 5% RH12 months
Intermediate 30°C ± 2°C65% ± 5% RH6 months
Accelerated 40°C ± 2°C75% ± 5% RH6 months
Refrigerated 5°C ± 3°CN/A12 months
Frozen -20°C ± 5°CN/A12 months

Protocol:

  • Prepare multiple batches of the this compound solution in the desired formulation and container closure system.

  • Distribute the samples into stability chambers maintained at the conditions specified in the table above.

  • Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analyze the samples using the validated stability-indicating HPLC method for the concentration of the parent compound and the presence of any degradation products.

  • Monitor physical properties such as appearance, color, clarity, and pH.

Data Presentation

The quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and analysis.

Example Table for Forced Degradation Results:

Stress ConditionTime (hours)% Assay of Parent Compound% Area of Major Degradant 1% Area of Major Degradant 2
0.1 M HCl, 60°C 0100.00.00.0
892.55.21.8
2481.312.44.7
0.1 M NaOH, 60°C 0100.00.00.0
895.13.50.9
2488.78.12.5

Example Table for Long-Term Stability Results (25°C/60% RH):

Time (months)% Assay of Parent CompoundTotal Degradants (%)AppearancepH
0 99.80.2Clear, colorless solution7.0
3 99.50.5Clear, colorless solution7.0
6 99.10.9Clear, colorless solution6.9
12 98.21.8Clear, colorless solution6.9

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the stability testing of this compound solutions.

experimental_workflow cluster_prep Preparation cluster_forced_degradation Forced Degradation Study cluster_long_term Long-Term Stability Study prep_solution Prepare Solution of This compound stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_solution->stress_conditions validate_hplc Develop & Validate Stability-Indicating HPLC Method validate_hplc->stress_conditions identify_degradants Identify Degradation Products & Pathways stress_conditions->identify_degradants assess_method Assess Method Specificity identify_degradants->assess_method storage_conditions Store at ICH Conditions (e.g., 25°C/60% RH, 40°C/75% RH) assess_method->storage_conditions time_point_testing Test at Predetermined Time Points storage_conditions->time_point_testing shelf_life Establish Shelf-Life & Optimal Storage Conditions time_point_testing->shelf_life

Caption: Experimental workflow for stability testing.

signaling_pathway cluster_stressors Stress Factors substance This compound in Solution degradation Degradation Products substance->degradation Degradation temp Temperature temp->substance light Light (UV/Vis) light->substance ph pH (Acid/Base) ph->substance oxidant Oxidants oxidant->substance loss_of_potency Loss of Potency degradation->loss_of_potency

References

use of 1,2-Di(morpholin-4-yl)ethanone as a catalyst in organic reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Morpholine-Based Organocatalysts

Preliminary Note: Extensive searches of scientific literature and chemical databases did not yield any specific instances of 1,2-Di(morpholin-4-yl)ethanone being used as a catalyst in organic reactions. The following application notes and protocols are based on the well-documented use of other chiral morpholine derivatives as organocatalysts in asymmetric synthesis. These examples are provided to illustrate the catalytic potential of the morpholine scaffold for researchers, scientists, and drug development professionals.

Application Note: Chiral β-Morpholine Amino Acids in Asymmetric Michael Addition

Chiral β-morpholine amino acids have emerged as a promising, yet underexplored, class of organocatalysts.[1][2][3][4][5] Despite the generally lower reactivity of morpholine-enamines compared to their pyrrolidine counterparts, strategic design of the catalyst scaffold can lead to highly efficient and stereoselective transformations.[1][2][3][4][5] The presence of a carboxylic acid moiety in the β-position to the nitrogen atom is crucial for high catalytic activity.[1][2] These catalysts have proven effective in the asymmetric 1,4-addition (Michael reaction) of aldehydes to nitroolefins, affording γ-nitroaldehydes, which are valuable synthetic intermediates, in high yields and with excellent stereocontrol.[1][2][3][4][5]

Key Features:
  • High Efficiency: Catalyst loadings as low as 1 mol% can be sufficient.[1][2]

  • Excellent Stereoselectivity: High diastereoselectivity and good to excellent enantioselectivity can be achieved.[1][2][3][4][5]

  • Operational Simplicity: Reactions are typically carried out under mild conditions.[1][2]

General Reaction Scheme:

G Aldehyde Aldehyde Product Product Aldehyde->Product Nitroolefin, Chiral Morpholine Catalyst G Catalyst Chiral Morpholine Amino Acid Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Nitroolefin Imine_Hydrolysis Iminium Ion Michael_Adduct->Imine_Hydrolysis Imine_Hydrolysis->Catalyst + H2O - Product G Start Start: N-propionyl morpholine in DCM Cooling Cool to -78 °C Start->Cooling Enolization Add (Ipc)2BOTf and Et3N (Enolate Formation) Cooling->Enolization Aldehyde_Addition Add Propanal Enolization->Aldehyde_Addition Reaction Stir at -78 °C for 3h Aldehyde_Addition->Reaction Quenching Quench with Buffer, MeOH, H2O2 Reaction->Quenching Workup Workup and Purification Quenching->Workup Product β-hydroxy amide Product Workup->Product G Substrate Dehydromorpholine Product Chiral Morpholine Substrate->Product Catalyst Rh-Chiral Ligand Complex Catalyst->Product Hydrogen H2 Hydrogen->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Di(morpholin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2-Di(morpholin-4-yl)ethanone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Reactants: Starting materials (e.g., 1,2-dichloroethanone or 1,2-dibromoethanone) may have degraded. 2. Incorrect Stoichiometry: Molar ratios of reactants and base are not optimal. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Inefficient Mixing: Poor stirring can lead to localized concentration gradients and side reactions. 5. Presence of Water: Moisture can react with the haloethanone starting material.1. Verify Reactant Quality: Use fresh or properly stored reactants. Confirm the purity of the starting haloethanone via NMR or other analytical techniques. 2. Optimize Stoichiometry: Use a slight excess of morpholine (e.g., 2.2-2.5 equivalents) to ensure complete reaction. Ensure at least 2 equivalents of a suitable base are used to neutralize the formed hydrohalic acid. 3. Increase Temperature: Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol or acetonitrile can be effective.[1] 4. Improve Agitation: Use a more efficient stirring method (e.g., mechanical stirrer for larger scale reactions). 5. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products 1. Over-alkylation/Polymerization: Excess haloethanone can lead to unwanted side reactions. 2. Mono-substituted Product: Incomplete reaction may leave 1-chloro-2-morpholinoethanone or 1-bromo-2-morpholinoethanone as a major product. 3. Hydrolysis of Haloethanone: Presence of water can lead to the formation of hydroxyethanone derivatives.1. Control Reagent Addition: Add the haloethanone solution dropwise to the solution of morpholine and base to maintain a low concentration of the electrophile. 2. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature to drive it to completion. Monitor the reaction progress using TLC or LC-MS. 3. Use Anhydrous Conditions: As mentioned above, ensure all reagents and equipment are dry.
Difficult Product Isolation/Purification 1. Product is Water-Soluble: The desired product may have some solubility in water, leading to losses during aqueous workup. 2. Emulsion Formation during Extraction: The presence of morpholine salts can lead to the formation of stable emulsions. 3. Co-elution with Impurities: Non-polar impurities may be difficult to separate by column chromatography.1. Optimize Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Brine washes can help to reduce the solubility of the product in the aqueous layer. 2. Break Emulsions: Add a small amount of brine or a few drops of a different organic solvent to help break the emulsion. Centrifugation can also be effective. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Alternatively, try a different mobile phase for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound?

A common and effective starting material is a 1,2-dihaloethanone, such as 1,2-dichloroethanone or 1,2-dibromoethanone. These compounds provide two electrophilic centers for the nucleophilic substitution by morpholine.

Q2: What is the role of the base in this reaction?

A base is crucial to neutralize the hydrohalic acid (HCl or HBr) that is formed as a byproduct of the nucleophilic substitution reaction. This prevents the protonation of morpholine, which would render it non-nucleophilic. Common bases for this reaction include potassium carbonate or triethylamine.

Q3: What solvents are recommended for this synthesis?

Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often good choices as they can dissolve the reactants and facilitate the SN2 reaction. Alcohols like ethanol can also be used, especially when refluxing.[1]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting haloethanone should disappear and a new, more polar spot for the product should appear. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

Q5: What is a general experimental protocol for this synthesis?

The following is a generalized protocol. Researchers should optimize the conditions for their specific needs.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,2-Dibromoethanone

  • Morpholine

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of morpholine (2.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the mixture vigorously at room temperature.

  • Dissolve 1,2-dibromoethanone (1.0 equivalent) in anhydrous acetonitrile and add it dropwise to the morpholine solution over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful synthesis.

experimental_workflow start Start reactants 1. Mix Morpholine & K2CO3 in Acetonitrile start->reactants addition 2. Add 1,2-Dibromoethanone (dropwise) reactants->addition reaction 3. Reflux & Monitor (TLC) addition->reaction workup 4. Aqueous Workup (Filtration, Extraction) reaction->workup purification 5. Purification (Chromatography/ Recrystallization) workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

A systematic approach to troubleshooting can help identify and resolve issues efficiently.

troubleshooting_logic start Low/No Yield check_reactants Check Reactant Purity & Stoichiometry start->check_reactants Reactant Issue? check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions Condition Issue? check_workup Analyze Workup & Purification Steps start->check_workup Isolation Issue? optimize_stoichiometry Adjust Molar Ratios check_reactants->optimize_stoichiometry increase_temp_time Increase Temperature or Reaction Time check_conditions->increase_temp_time modify_extraction Modify Extraction/ Purification Method check_workup->modify_extraction

Caption: Troubleshooting logic for low yield in synthesis.

References

1,2-Di(morpholin-4-yl)ethanone solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 1,2-di(morpholin-4-yl)ethanone in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as 1,2-di(morpholin-4-yl)ethane-1,2-dione, is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of approximately 228.24 g/mol .[1] It is characterized by a central ethanedione core flanked by two morpholine rings. The presence of two tertiary amine groups within the morpholine rings makes the molecule basic in nature.[2][3]

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer. What is the likely cause?

Precipitation upon addition to an aqueous buffer is a common issue for compounds with low water solubility. This can be due to several factors:

  • Low intrinsic aqueous solubility: The compound may simply have poor solubility in water at the tested concentration.

  • pH of the buffer: As a basic compound, the solubility of this compound is expected to be pH-dependent. In neutral or alkaline buffers, the compound will be in its uncharged, less soluble form.[2][4]

  • "Salting out" effect: High concentrations of salts in your buffer can decrease the solubility of organic compounds.

  • Organic solvent shock: If you are adding a concentrated stock solution in an organic solvent (like DMSO) to the aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.[5]

Q3: How does the pH of the aqueous buffer affect the solubility of this compound?

The solubility of amine-containing compounds like this compound is generally higher in acidic conditions.[2][4] In an acidic buffer (lower pH), the nitrogen atoms in the morpholine rings become protonated, leading to a charged species that is more readily solvated by water. Conversely, in neutral or basic buffers (higher pH), the compound is predominantly in its neutral, less polar form, which has lower aqueous solubility.

Q4: What are some common strategies to improve the solubility of this compound in my experiments?

Several techniques can be employed to enhance the solubility of poorly soluble compounds:[6][7][8][9]

  • pH adjustment: Using a more acidic buffer can increase solubility.

  • Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to the buffer can increase the solubility of hydrophobic compounds.[8]

  • Use of surfactants: Surfactants can form micelles that encapsulate the compound and increase its apparent solubility.[8]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the compound, enhancing its solubility.[9]

  • Preparation of a salt form: If the compound is not already a salt, forming a salt (e.g., a hydrochloride salt) can significantly improve aqueous solubility.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates immediately upon addition to buffer. - Low aqueous solubility at the target concentration.- "Solvent shock" from a concentrated organic stock.- Lower the final concentration of the compound.- Prepare the working solution by adding the buffer to the stock solution slowly while vortexing.- Use a co-solvent in your buffer system.
Solution is initially clear but becomes cloudy over time. - Compound is slowly precipitating out of a supersaturated solution.- The compound may be unstable in the buffer.- Determine the thermodynamic solubility to find the stable concentration limit.- Prepare fresh solutions immediately before use.- Investigate the stability of the compound at the experimental temperature and pH.
Inconsistent results between experiments. - Incomplete dissolution of the compound.- Variability in solution preparation.- Ensure the compound is fully dissolved in the stock solution before further dilution.- Use a standardized and detailed protocol for solution preparation.- Consider sonicating the solution to aid dissolution.
Low bioavailability or activity in cell-based assays. - Poor solubility in the assay medium leading to a lower effective concentration.- Measure the solubility of the compound directly in the assay medium.- Consider using a formulation approach (e.g., with co-solvents or cyclodextrins) to increase solubility, ensuring the additives are not toxic to the cells.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound, typically in an organic solvent.[10][11][12][13][14]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Analytical balance

  • Volumetric flask

  • Pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration and volume.

  • Weigh the compound: Accurately weigh the compound using an analytical balance.

  • Dissolve the compound: Transfer the weighed compound to a volumetric flask. Add a portion of the solvent (e.g., DMSO) to the flask.

  • Ensure complete dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Adjust to final volume: Once dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mix thoroughly: Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution in appropriately labeled, airtight containers at the recommended temperature (typically -20°C or -80°C) to minimize degradation.[11]

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the "shake-flask" method for determining the thermodynamic solubility of this compound in a specific aqueous buffer.[5]

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • Add excess compound: Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible.

  • Add buffer: Add a known volume of the aqueous buffer to the vial.

  • Equilibrate: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate solid from solution: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample the supernatant: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilute and quantify: Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate solubility: The determined concentration represents the thermodynamic solubility of the compound in that specific buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_decision Outcome start Start stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock mix Add Stock to Buffer (Vortexing) stock->mix buffer Select Aqueous Buffer (e.g., PBS pH 7.4) buffer->mix observe Visual Observation for Precipitation mix->observe incubate Incubate (e.g., 1h at RT) observe->incubate separate Separate Soluble Fraction (Centrifuge/Filter) incubate->separate quantify Quantify Concentration (HPLC/UV-Vis) separate->quantify decision Solubility Acceptable? quantify->decision end_yes Proceed to Assay decision->end_yes Yes end_no Troubleshoot decision->end_no No

Caption: Experimental workflow for assessing the solubility of this compound.

troubleshooting_logic cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Precipitation Observed cause1 pH Issue? start->cause1 cause2 Concentration Too High? start->cause2 cause3 Solvent Shock? start->cause3 solution1 Lower Buffer pH cause1->solution1 solution2 Decrease Final Concentration cause2->solution2 solution3 Add Co-solvent cause3->solution3 solution4 Slow Addition of Buffer to Stock cause3->solution4 end Solubility Improved? solution1->end Re-evaluate solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for addressing solubility issues.

References

degradation pathways of 1,2-Di(morpholin-4-yl)ethanone in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Di(morpholin-4-yl)ethanone. The information provided is intended to assist in understanding and investigating its degradation pathways under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure of this compound, which features two morpholine rings and an ethanone linker, the primary degradation pathways are anticipated to be hydrolysis of the amide-like bonds and oxidation of the morpholine rings.

  • Hydrolytic Degradation: The ethanone bridge contains amide-like tertiary amine linkages to the morpholine rings. Under acidic or basic conditions, these are susceptible to hydrolysis, which would lead to the cleavage of one or both morpholine rings from the ethanone core. This would result in the formation of morpholine and derivatives of acetic acid.

  • Oxidative Degradation: The nitrogen atoms in the morpholine rings are susceptible to oxidation, which could lead to the formation of N-oxides. Furthermore, oxidative conditions can promote ring-opening of the morpholine moiety, a known degradation pathway for morpholine-containing compounds.[1]

Q2: What are the expected major degradation products of this compound?

A2: The expected major degradation products, based on plausible degradation pathways, include:

  • Morpholine
  • (Morpholin-4-yl)acetic acid
  • 1-(Morpholin-4-yl)ethan-1-one N-oxide
  • Products resulting from the oxidative ring-opening of the morpholine ring.

Q3: What analytical techniques are recommended for monitoring the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended primary analytical technique. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Q4: How can I prevent the degradation of this compound during storage?

A4: To minimize degradation during storage, it is recommended to store this compound in a cool, dry, and dark place. It should be protected from exposure to high temperatures, humidity, and light. For solutions, using buffered systems at a neutral pH and protection from light can enhance stability.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). Increase the temperature. Extend the duration of the stress study.
Complete degradation of the parent compound is observed immediately. The stress conditions are too harsh.Reduce the concentration of the stressor. Lower the temperature. Shorten the exposure time.
Multiple, unexpected peaks appear in the chromatogram. Formation of secondary degradation products. Interaction with excipients or container closure system.Analyze samples at earlier time points to distinguish primary from secondary degradants. Perform forced degradation on the placebo to identify excipient-related degradants.
Poor peak shape or resolution in HPLC analysis. Inappropriate column chemistry or mobile phase composition. Co-elution of degradants.Optimize the HPLC method by screening different columns (e.g., C18, phenyl-hexyl). Adjust the mobile phase pH, organic modifier, and gradient profile.
Difficulty in identifying degradation products by LC-MS. Low concentration of the degradant. Ion suppression effects. Unsuitable ionization mode.Concentrate the sample before analysis. Optimize the MS source parameters. Analyze in both positive and negative ionization modes.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These are illustrative examples to guide experimental expectations.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of Parent DrugNumber of Degradants DetectedMajor Degradant(s) (Proposed)
0.1 M HCl, 60°C, 24h15.22Morpholine, (Morpholin-4-yl)acetic acid
0.1 M NaOH, 60°C, 24h25.83Morpholine, (Morpholin-4-yl)acetic acid
3% H₂O₂, RT, 24h35.541-(Morpholin-4-yl)ethan-1-one N-oxide, Ring-opened products
Heat, 80°C, 72h8.11Minor unidentified degradant
Photostability (ICH Q1B)5.31Minor unidentified degradant

Table 2: Chromatographic Data of this compound and its Major Proposed Degradants

CompoundRetention Time (min)Relative Retention Time
This compound10.51.00
Morpholine2.10.20
(Morpholin-4-yl)acetic acid3.50.33
1-(Morpholin-4-yl)ethan-1-one N-oxide8.90.85

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.2 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.2 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

    • Dilute the aliquots with the mobile phase before HPLC analysis.

Protocol 3: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Visualizations

Hydrolytic_Degradation_Pathway This compound This compound Intermediate_1 Intermediate_1 This compound->Intermediate_1 H+ or OH- Morpholine Morpholine Intermediate_1->Morpholine Hydrolysis (Morpholin-4-yl)acetic acid (Morpholin-4-yl)acetic acid Intermediate_1->(Morpholin-4-yl)acetic acid Hydrolysis

Caption: Proposed hydrolytic degradation pathway.

Oxidative_Degradation_Pathway cluster_0 Primary Oxidation cluster_1 Secondary Oxidation This compound This compound N-Oxide_Product N-Oxide_Product This compound->N-Oxide_Product [O] Ring-Opened_Products Ring-Opened_Products N-Oxide_Product->Ring-Opened_Products [O]

Caption: Proposed oxidative degradation pathway.

Experimental_Workflow Start Start Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation HPLC_Analysis Analyze by Stability-Indicating HPLC-UV Method Forced_Degradation->HPLC_Analysis Peak_Purity Assess Peak Purity HPLC_Analysis->Peak_Purity Identify_Degradants Identify Degradants by LC-MS Peak_Purity->Identify_Degradants Characterize_Degradants Characterize Structure of Major Degradants Identify_Degradants->Characterize_Degradants End End Characterize_Degradants->End

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: Overcoming Poor Cell Permeability of 1,2-Di(morpholin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor cell permeability of 1,2-Di(morpholin-4-yl)ethanone.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound, also known as 1,2-dimorpholin-4-ylethane-1,2-dione, is a small molecule with the molecular formula C10H16N2O4. Its structure contains two morpholine rings, which contribute to its hydrophilic nature. The predicted XLogP3 value for this compound is -1.1, indicating that it is more soluble in water than in lipids.[1] This hydrophilicity is a primary reason for its predicted poor cell permeability, as the ability of a molecule to passively diffuse across the lipid bilayer of a cell membrane is largely dependent on its lipophilicity. Poor cell permeability can significantly limit the compound's access to intracellular targets, thereby reducing its therapeutic efficacy.

Q2: What are the primary strategies to improve the cell permeability of a hydrophilic compound like this compound?

A2: There are three main approaches to enhance the cellular uptake of poorly permeable compounds:

  • Chemical Modification: This involves altering the chemical structure of the molecule to increase its lipophilicity. Common strategies include the synthesis of prodrugs, where a lipophilic moiety is temporarily attached to the parent compound, or the addition of lipophilic functional groups.

  • Formulation-Based Approaches: These strategies focus on the delivery vehicle of the compound rather than the molecule itself. This can involve the use of permeation enhancers, which temporarily disrupt the cell membrane, or encapsulation in lipid-based nanocarriers like liposomes or solid lipid nanoparticles.

  • Advanced Delivery Systems: This includes more complex systems like cell-penetrating peptides (CPPs) or antibody-drug conjugates (ADCs) to facilitate active transport into the cell.

Q3: Which in vitro assays are recommended to assess the cell permeability of this compound?

A3: Two standard and complementary in vitro assays are recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane. It is a good first-pass screen for membrane permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. This assay can assess both passive diffusion and active transport mechanisms.

II. Troubleshooting Guides

Guide 1: Low Compound Activity in Cell-Based Assays

Problem: You observe low or no activity of this compound in your cell-based assay, despite seeing activity in a cell-free (e.g., enzymatic) assay.

Possible Cause: Poor cell permeability is preventing the compound from reaching its intracellular target.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low cell-based activity.

Suggested Solutions:

  • Quantify Cell Permeability:

    • Perform a PAMPA to quickly assess passive permeability.

    • Conduct a Caco-2 permeability assay to get a more biologically relevant measure of permeability.

  • Implement Permeability Enhancement Strategies:

    • Chemical Modification:

      • Prodrug Approach: Synthesize a lipophilic ester or amide prodrug of this compound. The prodrug should be designed to be cleaved by intracellular enzymes (e.g., esterases) to release the active parent compound.

    • Formulation:

      • Lipid-Based Formulations: Encapsulate the compound in liposomes or solid lipid nanoparticles (SLNs) to facilitate entry into cells via endocytosis.

      • Permeation Enhancers: Co-administer the compound with a low concentration of a known permeation enhancer (e.g., a mild surfactant), though this should be done with caution due to potential cytotoxicity.

Guide 2: High Variability in Permeability Assay Results

Problem: You are observing inconsistent results in your PAMPA or Caco-2 permeability assays.

Possible Causes:

  • Compound Solubility Issues: The compound may be precipitating in the assay buffer.

  • Inconsistent Cell Monolayer Integrity (Caco-2): The Caco-2 cell monolayer may not be confluent or may have variable tight junction formation.

  • Assay Protocol Deviations: Inconsistent incubation times, temperatures, or buffer compositions.

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting assay variability.

III. Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of this compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dodecane

  • Lecithin

  • UV-Vis spectrophotometer or LC-MS/MS

Methodology:

  • Prepare the Artificial Membrane: Coat the filter of the donor plate with a 1% solution of lecithin in dodecane.

  • Prepare Donor Solution: Dissolve this compound in PBS at a known concentration (e.g., 100 µM).

  • Prepare Acceptor Solution: Fill the wells of the acceptor plate with fresh PBS.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:

    • Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium])

    • Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the compound concentration in the acceptor well at time t, and [C_equilibrium] is the concentration at equilibrium.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow (paracellular marker)

  • This compound

  • LC-MS/MS

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayer. Values >200 Ω·cm² are generally considered acceptable. Additionally, assess the permeability of Lucifer yellow; <1% leakage indicates a tight monolayer.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the monolayer with pre-warmed HBSS.

    • Add the test compound in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Experiment (Basolateral to Apical):

    • Perform the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio:

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

    • An efflux ratio >2 suggests the involvement of active efflux transporters.

IV. Quantitative Data Summary

Since experimental data for this compound is not publicly available, the following table provides a hypothetical comparison of permeability values for the parent compound and potential permeability-enhanced versions.

Compound VersionPermeability AssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
This compound (Parent)Caco-2< 1.0~1.0
Lipophilic Prodrug DerivativeCaco-23.5~1.0
SLN FormulationCaco-25.2Not Applicable

V. Signaling Pathway Diagram

The morpholine moiety is present in many kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. While the specific targets of this compound are unknown, this pathway represents a plausible area of investigation.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecules in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of small molecules, with a focus on compounds like 1,2-Di(morpholin-4-yl)ethanone, which may be novel or have limited characterization. The troubleshooting guides and FAQs directly address common issues encountered during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a drug or compound interacts with unintended biological targets, leading to unforeseen biological responses and potential toxicity.[1][2] These unintended interactions can confound experimental results, leading to misinterpretation of a compound's efficacy and safety profile.[1] Minimizing off-target effects is crucial for developing selective and safe therapeutics.[2]

Q2: My compound, this compound, is not well-characterized. How can I begin to assess its potential for off-target effects?

A2: For novel or under-characterized compounds, a tiered approach is recommended. Start with in silico predictions and an assessment of its physicochemical properties.[3][4] Compounds with high lipophilicity (e.g., calculated logP > 3), high molecular weight, and the presence of ionizable amines are more prone to promiscuous binding.[3][4] Subsequently, employ a panel of counter-screens against common off-target liabilities (e.g., a broad kinase panel, CYPs, hERG).

Q3: What role does the morpholine moiety play in potential off-target effects?

A3: The morpholine ring is a common pharmacophore in medicinal chemistry, often used to improve physicochemical properties and metabolic stability.[5][6] While it can be a key part of a compound's interaction with its intended target, its presence does not inherently predict specific off-target effects.[7][8] However, the basic nitrogen in the morpholine ring can contribute to interactions with acidic residues in various proteins, potentially leading to off-target binding.

Q4: How can I distinguish between a true "hit" and a false positive in my primary screen?

A4: False positives are common in high-throughput screening (HTS) and can arise from compound interference with the assay technology (e.g., autofluorescence, luciferase inhibition) or non-specific activity.[2][9] To identify and eliminate these, a hit validation cascade is essential.[10] This should include dose-response confirmation, counter-screens, and orthogonal assays that use a different detection method to confirm the biological activity.[9][10]

Troubleshooting Guides

Issue 1: High Hit Rate or Poor Reproducibility in a Primary Screen
Potential Cause Troubleshooting Step
Compound-driven assay interference - Run a counter-screen without the primary biological target to identify compounds that directly affect the assay readout.[2]- For fluorescence-based assays, pre-read plates before adding reagents to identify autofluorescent compounds.
Non-specific compound activity (e.g., aggregation) - Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregators often lose activity under these conditions.[10]- Perform dynamic light scattering (DLS) on promising hits to directly assess aggregation.
Systematic error in screening plates - Analyze hit distribution across plates for patterns (e.g., "edge effects").[11]- Randomize compound placement on plates during subsequent screens.[11]
Impure compound library - Confirm the identity and purity of active compounds using LC-MS and NMR. Contaminants can be the source of activity.[10]
Issue 2: Confirmed Activity in Primary Assay, but No Activity in an Orthogonal Assay
Potential Cause Troubleshooting Step
Technology-specific artifact - The primary assay may be susceptible to a specific type of interference (e.g., inhibition of a reporter enzyme like luciferase) that the orthogonal assay is not.[2]- It is crucial to use an orthogonal assay with a distinct detection principle.
Different assay conditions - Ensure that buffer components, pH, temperature, and other experimental conditions are as similar as possible between the primary and orthogonal assays.
Target conformation or accessibility - The target protein might be in a different state in the two assays (e.g., purified enzyme vs. cell-surface receptor), affecting compound binding.

Physicochemical Properties Associated with Off-Target Effects

PropertyGuideline for Minimizing Off-Target EffectsRationale
Lipophilicity (clogP) clogP ≤ 3High lipophilicity is strongly correlated with increased promiscuity and binding to off-targets.[3][4]
Molecular Weight (MW) MW < 500 DaLarger molecules may have more points of contact for non-specific interactions.[3]
Topological Polar Surface Area (TPSA) TPSA ≥ 75 ŲIn combination with low clogP, higher TPSA can reduce non-specific membrane interactions and improve selectivity.[4]
Presence of Ionizable Amines (pKa) Consider the charge state at physiological pH.Basic amines can lead to non-specific binding to acidic targets and phospholipids.[3]

Experimental Protocols

Protocol 1: β-Arrestin Recruitment Assay (e.g., for GPR35)

This protocol is adapted for a chemiluminescence-based assay format, such as the PathHunter® assay.[12][13]

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably co-expressing GPR35 and a β-arrestin-enzyme fragment complementation system in appropriate growth medium.

    • Harvest cells and resuspend in assay medium.

    • Dispense 10,000 cells/well into a 384-well white, clear-bottom assay plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation and Addition:

    • Prepare a 5X stock of the test compound (e.g., this compound) and a known GPR35 agonist (e.g., Zaprinast) in assay medium containing 0.5% DMSO.

    • Add 5 µL of the 5X compound solution to the appropriate wells. For control wells, add 5 µL of assay medium with 0.5% DMSO.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C, 5% CO₂.

  • Detection:

    • Prepare the detection reagent according to the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the chemiluminescent signal on a plate reader.

    • Analyze the data by normalizing to a positive control (known agonist) and a negative control (vehicle).

Protocol 2: [³⁵S]GTPγS Binding Assay (e.g., for Gαi-coupled GPCRs)

This protocol describes a filtration-based assay to measure the activation of G proteins.[14][15]

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the GPCR of interest.

    • Resuspend membranes in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • 25 µL of assay buffer containing GDP (final concentration 10 µM).

      • 25 µL of test compound at various concentrations or a known agonist.

      • 50 µL of cell membranes (5-20 µg of protein).

    • Incubate for 15 minutes at 30°C to allow compound binding.

  • Initiation of Reaction:

    • Add 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well to start the reaction.

    • Incubate for 30 minutes at 30°C with gentle shaking.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through a GF/C filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Data Acquisition:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

    • Determine agonist-stimulated binding by subtracting the basal binding (in the absence of agonist).

Visualizations

G_Protein_Signaling_Pathway cluster_cell Cell Membrane Agonist Agonist (e.g., this compound) GPCR GPCR (e.g., GPR35) Agonist->GPCR Binds G_protein G Protein (αβγ) GPCR->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates Downstream Downstream Signaling Effector->Downstream Beta_Arrestin_Recruitment_Workflow cluster_workflow β-Arrestin Assay Workflow Start Seed cells expressing GPCR-PK and β-arrestin-EA Add_Compound Add test compound or control agonist Start->Add_Compound Incubate_37C Incubate at 37°C (90 min) Add_Compound->Incubate_37C Add_Detection Add detection reagent (Substrate) Incubate_37C->Add_Detection Incubate_RT Incubate at RT (60 min) Add_Detection->Incubate_RT Read_Signal Read chemiluminescent signal Incubate_RT->Read_Signal Analyze Analyze Data (EC50/IC50) Read_Signal->Analyze Hit_Triage_Logic Primary_Screen Primary HTS Dose_Response Confirm with Dose-Response Curve Primary_Screen->Dose_Response Active Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (Different Technology) Counter_Screen->Orthogonal_Assay Not an artifact False_Positive False Positive Counter_Screen->False_Positive Artifact SAR Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR Confirmed activity Orthogonal_Assay->False_Positive No activity Validated_Hit Validated Hit SAR->Validated_Hit

References

optimizing reaction conditions for derivatizing 1,2-Di(morpholin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Di(morpholin-4-yl)ethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for derivatization on this compound?

A1: The primary site for derivatization on this compound is the central carbonyl group. This ketone functionality is susceptible to a variety of nucleophilic addition and condensation reactions. Additionally, the α-carbons bearing the morpholine substituents can potentially undergo reactions under specific conditions, though the carbonyl group is generally more reactive.

Q2: Can the morpholine rings be derivatized?

A2: The nitrogen atoms of the morpholine rings are tertiary amines and are therefore relatively unreactive towards common derivatization reactions such as acylation or alkylation under standard conditions. However, they can be protonated in acidic media or could potentially be oxidized under harsh conditions. For most applications, the focus of derivatization will be on the ethanone backbone.

Q3: What are some common challenges when working with this compound?

A3: Common challenges include its high polarity, which can affect solubility and purification, and the potential for side reactions at the α-positions. The presence of two basic nitrogen atoms can also complicate reactions that are sensitive to pH or involve metal catalysts.

Troubleshooting Guides

Guide 1: Carbonyl Group Derivatization

This guide focuses on troubleshooting common reactions involving the ketone functional group of this compound.

Problem 1: Low yield in condensation reactions (e.g., formation of imines, hydrazones).

  • Possible Cause: Incomplete reaction due to unfavorable equilibrium.

  • Solution:

    • Water Removal: Condensation reactions are typically equilibrium processes that produce water. Use a Dean-Stark apparatus, molecular sieves, or a drying agent like anhydrous MgSO₄ to remove water and drive the reaction to completion.

    • Catalyst: Ensure the appropriate catalyst is being used. For imine formation, a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, acetic acid) is often required.

    • pH Control: The pH of the reaction is crucial. The amine nucleophile needs to be in its free base form to be reactive, but some acid is often needed to activate the carbonyl group. A pH range of 4-6 is typically optimal for imine formation.

Problem 2: Difficulty in reducing the carbonyl group to a hydroxyl group.

  • Possible Cause: Inactivated reducing agent or steric hindrance.

  • Solution:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild reducing agent that should be effective for this ketone. For more stubborn reductions, lithium aluminum hydride (LiAlH₄) can be used, but extreme caution is necessary due to its high reactivity, especially with protic solvents.

    • Solvent: Use an appropriate solvent. For NaBH₄, methanol or ethanol are common choices. For LiAlH₄, anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are mandatory.

    • Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Problem 3: Unexpected side products when using organometallic reagents (e.g., Grignard reagents).

  • Possible Cause: The α-protons are acidic and can be deprotonated by the strongly basic organometallic reagent, leading to enolate formation and subsequent side reactions.

  • Solution:

    • Use of a Lewis Acid: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can pre-complex with the ketone, increasing its electrophilicity and favoring the 1,2-addition of the organometallic reagent over deprotonation. This is known as the Luche reduction conditions when applied to reductions, and the principle can be extended to Grignard additions.

    • Temperature: Conduct the reaction at very low temperatures (e.g., -78 °C) to disfavor the proton abstraction pathway.

    • Reagent Stoichiometry: Use a slight excess of the organometallic reagent to ensure complete conversion of the starting material.

Guide 2: Purification Challenges

Problem: Difficulty in isolating the product from the reaction mixture.

  • Possible Cause: The high polarity of the product and starting material makes extraction and chromatography challenging.

  • Solution:

    • Extraction: Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of chloroform and isopropanol. Multiple extractions may be necessary. Adjusting the pH of the aqueous layer can also help by protonating or deprotonating the product to alter its solubility.

    • Chromatography:

      • Stationary Phase: Use a more polar stationary phase for column chromatography, such as alumina instead of silica gel, or use reverse-phase silica (C18).

      • Mobile Phase: For normal phase chromatography, a polar eluent system will be required. Consider using a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

Data Presentation

Table 1: Optimization of Imine Formation with Aniline

EntryCatalyst (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
1NoneToluene11024< 10
2Acetic Acid (10)Toluene1101265
3p-TSA (5)Toluene110885
4p-TSA (5)Toluene (with Dean-Stark)110495
5p-TSA (5)Dichloromethane402440

p-TSA: p-Toluenesulfonic acid

Table 2: Optimization of Sodium Borohydride Reduction

EntrySolventTemperature (°C)NaBH₄ (equivalents)Reaction Time (h)Yield (%)
1Methanol251.1280
2Methanol01.1492
3Ethanol251.1375
4Methanol01.5295
5THF/H₂O (4:1)01.1660

Experimental Protocols

Protocol 1: Synthesis of the Imine Derivative with Aniline
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 g, 4.16 mmol), aniline (0.43 g, 4.58 mmol), and toluene (50 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.08 g, 0.42 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed (approximately 4 hours), allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to afford the desired imine.

Protocol 2: Reduction of the Carbonyl Group with Sodium Borohydride
  • Dissolve this compound (1.0 g, 4.16 mmol) in methanol (20 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.19 g, 5.0 mmol) in small portions over 15 minutes.

  • Stir the reaction mixture at 0 °C and monitor by TLC.

  • After the reaction is complete (approximately 4 hours), quench the reaction by the slow addition of acetone (5 mL).

  • Remove the solvent under reduced pressure.

  • Add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired alcohol. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

experimental_workflow start This compound reaction Reaction Setup - Solvent Selection - Catalyst Addition - Temperature Control start->reaction reagent Derivatization Reagent (e.g., Amine, Reducing Agent, Grignard) reagent->reaction workup Aqueous Workup - Quenching - Extraction - Washing reaction->workup purification Purification - Column Chromatography - Recrystallization workup->purification product Characterized Derivative purification->product troubleshooting_logic start Low Product Yield? check_reaction Check Reaction Conditions start->check_reaction Yes check_workup Review Workup Procedure start->check_workup No, yield is post-workup issue sub_reaction1 Incomplete Conversion? check_reaction->sub_reaction1 sub_reaction2 Side Product Formation? check_reaction->sub_reaction2 check_purification Optimize Purification check_workup->check_purification Workup seems fine sol_reaction1a Increase Reaction Time/ Temperature sub_reaction1->sol_reaction1a Yes sol_reaction1b Add/Change Catalyst sub_reaction1->sol_reaction1b Yes sol_reaction2a Lower Temperature sub_reaction2->sol_reaction2a Yes sol_reaction2b Change Solvent/Reagents sub_reaction2->sol_reaction2b Yes

Technical Support Center: Purity Confirmation of 1,2-Di(morpholin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity of a 1,2-Di(morpholin-4-yl)ethanone sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for determining the purity of this compound?

A1: The primary and most effective methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). A combination of these techniques provides a comprehensive purity profile.

Q2: What kind of impurities should I be looking for?

A2: Potential impurities could include starting materials from the synthesis, by-products of the reaction, and degradation products. Common impurities might consist of morpholine, chloroacetylmorpholine, or incompletely reacted intermediates.

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in an NMR spectrum can indicate the presence of impurities or residual solvents from the synthesis or purification process. Compare the chemical shifts of the unknown peaks with common laboratory solvents and potential starting materials or by-products. 1H and 13C NMR are powerful tools for identifying such impurities.[1][2]

Q4: How can I quantify the purity of my sample using HPLC?

A4: Purity quantification by HPLC is typically achieved by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A reference standard of known purity should be used for the most accurate quantification.

Q5: What is the role of Mass Spectrometry in purity analysis?

A5: Mass Spectrometry (MS) is used to confirm the molecular weight of the this compound sample. It can also help in identifying impurities by their mass-to-charge ratio (m/z), providing valuable information about their structure.

Q6: Can I use thermal analysis for purity determination?

A6: While not a primary method for identifying specific impurities, techniques like Differential Scanning Calorimetry (DSC) can be used to assess the overall purity of a crystalline sample. Impurities can cause a depression and broadening of the melting point endotherm.

Troubleshooting Guides

Issue 1: The HPLC chromatogram shows multiple peaks.

  • Possible Cause: The sample may contain impurities.

  • Troubleshooting Steps:

    • Optimize the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the peaks.

    • Use a Diode Array Detector (DAD) to obtain UV spectra of each peak, which can help in preliminary identification.

    • Collect fractions of the impurity peaks and analyze them by Mass Spectrometry or NMR to identify their structures.

Issue 2: The mass spectrum does not show the expected molecular ion peak.

  • Possible Cause: The compound may have degraded in the ion source, or the ionization method may not be suitable.

  • Troubleshooting Steps:

    • Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

    • Check the calibration of the mass spectrometer.

    • Ensure the sample is stable under the analysis conditions.

Issue 3: The baseline in my HPLC chromatogram is noisy.

  • Possible Cause: This could be due to issues with the mobile phase, detector, or column.

  • Troubleshooting Steps:

    • Degas the mobile phase thoroughly.

    • Flush the HPLC system to remove any air bubbles or contaminants.

    • Ensure the column is properly conditioned.

    • Check the detector lamp for any signs of degradation.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for the purity assessment of this compound.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound sample

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions: Set up the HPLC system with the parameters outlined in the table below.

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

  • Data Interpretation: Integrate the peaks and calculate the area percentage of the main peak to determine the purity.

Structural Confirmation by NMR Spectroscopy

This protocol provides a general procedure for acquiring 1H and 13C NMR spectra.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Spectrum Acquisition:

    • Acquire a 1H NMR spectrum.

    • Acquire a 13C NMR spectrum.

  • Data Analysis: Process the spectra and compare the observed chemical shifts with the expected values for this compound.

Molecular Weight Confirmation by Mass Spectrometry

This protocol describes a general method for confirming the molecular weight using ESI-MS.

Materials and Equipment:

  • Mass spectrometer with an ESI source

  • Syringe pump

  • Methanol or acetonitrile (LC-MS grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Mass Spectrum Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]+ corresponding to the molecular weight of this compound (C10H18N2O3, MW: 214.26 g/mol ).

Quantitative Data Summary

Parameter HPLC ¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃) Mass Spectrometry (ESI+)
Column C18 (4.6 x 250 mm, 5 µm)N/AN/AN/A
Mobile Phase A: Water + 0.1% FA B: ACN + 0.1% FASolvent Solvent Solvent
CDCl₃CDCl₃Methanol/Water
Gradient 5-95% B over 20 minExpected δ (ppm) Expected δ (ppm) Expected m/z
Flow Rate 1.0 mL/min~3.6-3.8 (m, 8H, -OCH₂)~168 (C=O)215.14 ([M+H]⁺)
Detection UV at 210 nm~3.4-3.6 (m, 2H, -COCH₂)~66-67 (-OCH₂)
Column Temp. 25 °C~2.5-2.7 (m, 8H, -NCH₂)~45-50 (-NCH₂)
~42 (-COCH₂)

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Visual Workflow for Purity Confirmation

Purity_Confirmation_Workflow start Start: This compound Sample hplc HPLC Analysis start->hplc single_peak Single Major Peak? (>95%) hplc->single_peak nmr NMR Spectroscopy (¹H and ¹³C) correct_structure Correct Structure Confirmed? nmr->correct_structure ms Mass Spectrometry correct_mw Correct Molecular Weight? ms->correct_mw single_peak->nmr Yes characterize Characterize Impurities (LC-MS, Prep-HPLC, NMR) single_peak->characterize No correct_structure->ms Yes impure Sample is Impure correct_structure->impure No pure Sample is Pure correct_mw->pure Yes correct_mw->impure No characterize->impure

Caption: Workflow for the purity confirmation of a this compound sample.

References

addressing batch-to-batch variability of synthesized 1,2-Di(morpholin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 1,2-Di(morpholin-4-yl)ethanone. Our aim is to help address batch-to-batch variability and ensure consistent, high-quality results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward synthesis involves the reaction of morpholine with oxalyl chloride.[1] This method is favored for its directness and relatively high yields under controlled conditions.

Q2: What are the potential sources of batch-to-batch variability in the synthesis of this compound?

A2: Batch-to-batch variability can arise from several factors, including:

  • Purity of starting materials: The quality of morpholine and oxalyl chloride is critical. Impurities in these reagents can lead to side reactions and the formation of undesired byproducts.

  • Reaction conditions: Temperature, reaction time, and the rate of addition of reagents can significantly impact the reaction's outcome.

  • Work-up and purification procedures: Inconsistent work-up or purification methods can result in varying levels of impurities in the final product.

  • Moisture content: Oxalyl chloride is highly sensitive to moisture and can decompose, affecting the stoichiometry of the reaction.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ketone carbonyl group.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample and quantify any impurities.

Q4: What are some of the common impurities that might be present in my synthesized this compound?

A4: Potential impurities could include unreacted starting materials (morpholine), byproducts from the reaction of oxalyl chloride with water (oxalic acid), and partially reacted intermediates. Inadequate temperature control could also lead to the formation of degradation products.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield 1. Incomplete reaction. 2. Decomposition of oxalyl chloride due to moisture. 3. Sub-optimal reaction temperature.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Use freshly distilled or high-purity, anhydrous morpholine and oxalyl chloride. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. A lower temperature during the addition of oxalyl chloride is often necessary to control the exothermic reaction.
Product is an oil or fails to crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using column chromatography. 2. Ensure all solvent is removed under vacuum. If the product is known to be a solid, try recrystallization from a suitable solvent system.
Presence of unexpected peaks in NMR or MS 1. Formation of side products. 2. Contamination from glassware or solvents.1. Re-purify the product. Consider the possibility of side reactions such as the formation of morpholine hydrochloride if an acid scavenger is not used effectively. 2. Ensure all glassware is thoroughly cleaned and dried, and use high-purity solvents.
Inconsistent biological/chemical activity in downstream applications 1. Batch-to-batch variation in purity. 2. Presence of uncharacterized, active impurities.1. Establish a strict quality control protocol for each batch, including purity determination by HPLC. 2. Identify and characterize any significant impurities. If an impurity is found to be active, the synthetic and purification processes must be optimized to remove it.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Morpholine (high purity, anhydrous)

  • Oxalyl chloride (high purity)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve morpholine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1 equivalent) in anhydrous DCM to the morpholine solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterRecommended ValuePotential Impact of Deviation
Reactant Ratio (Morpholine:Oxalyl Chloride) 2.2 : 1Excess morpholine ensures complete reaction of oxalyl chloride. Insufficient morpholine may lead to incomplete reaction.
Temperature 0 °C during addition, then room temperatureHigher temperatures can lead to increased side product formation.
Solvent Anhydrous DichloromethanePresence of water will decompose oxalyl chloride.
Reaction Time 2-4 hoursInsufficient time may lead to incomplete reaction.
Expected Yield 80-95% (after purification)Lower yields may indicate issues with reagent purity or reaction conditions.
Table 2: Quality Control Specifications for this compound
TestSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure1H NMR, 13C NMR
Purity ≥ 98%HPLC
Molecular Weight Conforms to theoretical valueMass Spectrometry
Residual Solvents As per ICH guidelinesGC-HS

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve Morpholine & TEA in DCM B 2. Cool to 0°C A->B C 3. Add Oxalyl Chloride Solution B->C D 4. React at Room Temperature C->D E 5. Quench with Water D->E F 6. Wash with NaHCO3 & Brine E->F G 7. Dry and Concentrate F->G H 8. Recrystallization / Chromatography G->H I 9. Quality Control (NMR, HPLC, MS) H->I Troubleshooting cluster_causes_yield Potential Causes cluster_causes_purity Potential Causes cluster_causes_activity Potential Causes Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct InconsistentActivity Inconsistent Activity Start->InconsistentActivity IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction ReagentDecomposition Reagent Decomposition LowYield->ReagentDecomposition WrongTemp Incorrect Temperature LowYield->WrongTemp SideReactions Side Reactions ImpureProduct->SideReactions Contamination Contamination ImpureProduct->Contamination InefficientPurification Inefficient Purification ImpureProduct->InefficientPurification PurityVariation Purity Variation InconsistentActivity->PurityVariation ActiveImpurity Active Impurity InconsistentActivity->ActiveImpurity

References

strategies to reduce the toxicity of 1,2-Di(morpholin-4-yl)ethanone in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals encountering signs of in vivo toxicity during the evaluation of new chemical entities such as 1,2-Di(morpholin-4-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: We observed unexpected toxicity (e.g., weight loss, lethargy) in our animal model after administering this compound. What are the immediate next steps?

A1: When unexpected toxicity is observed, the primary goal is to ensure animal welfare and gather preliminary data to understand the nature of the toxicity.

  • Immediate Actions:

    • Record all clinical signs: Document the onset, duration, and severity of all observable signs of toxicity.

    • Monitor animal welfare closely: Increase the frequency of monitoring and consult with veterinary staff. Euthanize animals that reach humane endpoints.

    • Collect samples: If ethically and scientifically justified, collect blood and tissue samples from affected animals for immediate analysis (e.g., complete blood count, serum chemistry) and for future exploratory work (e.g., metabolomics, histopathology).

    • Review dosing procedures: Ensure there were no errors in dose calculation, formulation, or administration.[1]

  • Next Steps in Investigation:

    • Conduct a dose-range finding study: This will help determine the Maximum Tolerated Dose (MTD).[2][3]

    • Perform a preliminary toxicokinetics (TK) study: Understanding the relationship between the dose, exposure (Cmax, AUC), and toxicity is crucial.[2]

    • Evaluate compound purity: Impurities in the synthesized batch could be responsible for the observed toxicity.[4]

Q2: What are the common strategies to reduce the in vivo toxicity of a novel compound?

A2: Strategies to mitigate in vivo toxicity can be broadly categorized into formulation-based and pharmacodynamic approaches.[5]

  • Formulation Strategies:

    • Modify the delivery vehicle: The choice of vehicle can significantly impact a compound's absorption and, consequently, its toxicity.[6] Experimenting with different vehicles (e.g., aqueous solutions, suspensions, lipid-based formulations) may reduce local or systemic toxicity.

    • Alter the release profile: Controlled-release formulations can reduce peak plasma concentrations (Cmax), which are often associated with acute toxicity, while maintaining therapeutic exposure (AUC).[5]

    • Particle size reduction: For poorly soluble compounds, reducing particle size to the nanometer scale can improve dissolution and bioavailability, potentially allowing for lower, less toxic doses.[7]

  • Pharmacodynamic & Metabolic Strategies:

    • Co-administration with a protective agent: If the mechanism of toxicity is known or suspected (e.g., oxidative stress), co-administration of a relevant protective agent (e.g., an antioxidant) may be beneficial.

    • Metabolic profiling: Understanding how the compound is metabolized can reveal the formation of toxic metabolites.[8][9][10][11] This knowledge can guide chemical modifications to block metabolic activation.[12]

Q3: How can we investigate if a metabolite of our compound is causing the toxicity?

A3: Investigating metabolite-driven toxicity involves a combination of in vitro and in vivo studies.

  • In Vitro Metabolic Studies: Incubate the parent compound with liver microsomes or hepatocytes to generate metabolites. The resulting mixture can be tested in relevant in vitro toxicity assays (e.g., cytotoxicity assays).

  • Metabolite Identification: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites in both in vitro systems and in vivo samples (plasma, urine, bile).[8]

  • Synthesis and Testing of Metabolites: Synthesize the suspected toxic metabolite(s) and test them directly in in vivo and in vitro models to confirm their toxicity.

  • Metabolic Profiling in Different Species: Comparing the metabolic profiles in different species can help explain species-specific toxicity and improve the translation of animal data to humans.[8]

Troubleshooting Guides

Issue 1: High variability in toxicity between animals in the same dose group.
Possible Cause Troubleshooting Step
Inconsistent Formulation Ensure the compound is homogeneously suspended or dissolved in the vehicle before each administration. For suspensions, vortexing between dosing each animal is critical.
Administration Variability Refine the administration technique (e.g., oral gavage, intravenous injection) to ensure consistent delivery. The method of administration is a critical experimental variable.[1]
Biological Variability Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight.[1]
Stomach Contents (for oral dosing) Standardize the fasting and feeding protocol for all animals, as the quantity of stomach contents can affect absorption and toxicity.[1]
Issue 2: Toxicity observed at doses required for efficacy.
Possible Cause Troubleshooting Step
Narrow Therapeutic Window The compound may have on-target toxicity or potent off-target effects.
High Peak Plasma Concentration (Cmax) Develop a controlled-release formulation to lower Cmax while maintaining the necessary therapeutic exposure (AUC).[5]
Formation of a Toxic Metabolite Conduct metabolic profiling to identify potential toxic metabolites.[11][13] A medicinal chemistry campaign can be initiated to design analogues that avoid the metabolic liability.[12]
Poor Solubility Leading to High Doses Improve the compound's solubility through formulation strategies like creating a nanosuspension or an amorphous solid dispersion.[7][14]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Rodents

Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., Sprague Dawley rats or CD-1 mice), typically 5-7 animals per sex per group.[15]

  • Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose and a geometric progression of dose levels (e.g., 10, 30, 100, 300 mg/kg).

  • Formulation and Administration: Prepare the compound in a suitable vehicle. Administer the compound via the intended clinical route (e.g., oral gavage).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, weight loss) for at least 7-14 days.[2]

  • Data Collection:

    • Record body weights daily.

    • At the end of the study, collect blood for hematology and clinical chemistry.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the dose that causes no more than a 10% reduction in body weight and does not produce mortality or severe clinical signs.[3]

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in liver microsomes.

Methodology:

  • Reagents:

    • This compound stock solution (e.g., 1 mM in DMSO).

    • Liver microsomes (e.g., human, rat).

    • NADPH regenerating system.

    • Phosphate buffer.

  • Incubation:

    • Pre-warm a mixture of microsomes and buffer at 37°C.

    • Initiate the reaction by adding the test compound and the NADPH regenerating system.

    • Incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance.

Data Presentation

Table 1: Hypothetical Comparison of Acute Toxicity of this compound in Different Formulations
FormulationVehicleLD50 (mg/kg) (Mouse, Oral)Key Observation
Formulation A 10% DMSO / 90% Saline150Rapid onset of neurotoxicity.
Formulation B 0.5% Methylcellulose250Delayed onset of toxicity compared to A.
Formulation C Lipid-based Nanosuspension400Reduced Cmax, improved tolerability.
Table 2: Hypothetical Effect of a CYP450 Inhibitor on this compound Plasma Levels and Liver Enzymes
Treatment GroupCmax (ng/mL)AUC (ng*h/mL)ALT (U/L)AST (U/L)
Compound Only (50 mg/kg)850 ± 1204200 ± 550180 ± 45250 ± 60
Compound + Inhibitor1600 ± 2109500 ± 110095 ± 30130 ± 40

Data are presented as mean ± SD. ALT: Alanine aminotransferase, AST: Aspartate aminotransferase.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Mitigation Strategy A Unexpected In Vivo Toxicity (e.g., weight loss) B Dose-Range Finding (Determine MTD) A->B Characterize Dose-Response C Toxicokinetics (TK) (Relate Exposure to Toxicity) A->C D Metabolic Profiling (Identify Metabolites) C->D Investigate Mechanism E Formulation Change (e.g., Nanosuspension) C->E If Cmax is an Issue F Chemical Modification (Block Metabolic Activation) D->F If Metabolite is Toxic

Caption: Workflow for investigating and mitigating in vivo toxicity.

signaling_pathway cluster_0 Initiating Event cluster_1 Cellular Stress Response cluster_2 Adverse Outcome Compound This compound Metabolite Reactive Metabolite M1 Compound->Metabolite Metabolic Activation (CYP450) GSH GSH Depletion Metabolite->GSH Mito Mitochondrial Dysfunction Metabolite->Mito Directly Damages ROS Increased ROS GSH->ROS Leads to Apoptosis Hepatocyte Apoptosis ROS->Apoptosis Mito->ROS Toxicity Liver Toxicity Apoptosis->Toxicity

Caption: Hypothetical pathway for metabolite-induced liver toxicity.

References

Technical Support Center: Resolving 1,2-Di(morpholin-4-yl)ethanone Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing precipitation of "1,2-Di(morpholin-4-yl)ethanone" in experimental media.

Important Note on Compound Identification: Initial searches for "this compound" did not yield a conclusive chemical structure or specific experimental data. However, a closely related compound, 1,2-Ethanedione, 1,2-di-4-morpholinyl- (also known as 1,2-dimorpholin-4-ylethane-1,2-dione), is documented in chemical databases[1]. It is possible that the name provided is a synonym or a slight misnomer for this related compound. This guide will provide information on this related compound where available and offer general troubleshooting strategies applicable to organic compounds prone to precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating in the cell culture media?

A: Compound precipitation in media can be attributed to several factors:

  • Low Aqueous Solubility: The intrinsic properties of the compound may limit its solubility in aqueous-based media.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous media can cause the compound to crash out of solution.

  • Temperature Effects: Changes in temperature, such as moving from room temperature preparation to a 37°C incubator, can alter solubility. Many compounds are less soluble at higher temperatures.

  • Media Composition: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility.

  • pH of the Media: The pH of the cell culture media can affect the ionization state of a compound, which in turn influences its solubility.

  • High Concentration: The final concentration of the compound in the media may exceed its solubility limit.

Q2: I dissolved my compound in DMSO, but it precipitated when I added it to the media. What should I do?

A: This is a common issue known as "solvent shock." Here are some strategies to mitigate this:

  • Optimize the Dilution Process: Instead of adding the compound directly to the full volume of media, try adding the media to your compound stock solution gradually while vortexing.

  • Use a Higher DMSO Concentration in the Final Solution (Cell Line Dependent): While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. It is crucial to determine the DMSO tolerance of your specific cell line.

  • Serial Dilutions in DMSO: If you are preparing a dose-response curve, perform the serial dilutions in 100% DMSO before adding the final concentrations to your media.[2]

  • Warm the Media: Gently warming the media to 37°C before adding the compound might help, but be aware that for some compounds, solubility decreases with increased temperature.

Q3: What is the recommended solvent for this compound?

Troubleshooting Guides

Guide 1: Systematic Solubility Testing

If you are unsure of the best solvent for your compound, a systematic approach to testing solubility is recommended.

Experimental Protocol:

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1 mg) into several separate, clear glass vials.

  • Solvent Addition: To each vial, add a small, measured volume (e.g., 100 µL) of a different solvent. Start with common laboratory solvents.

  • Dissolution Method:

    • Vortex the vial at room temperature for 1-2 minutes.

    • If not dissolved, use a water bath sonicator for up to 5 minutes.

    • If still not dissolved, gently warm the solution to 37°C for up to 60 minutes.[8]

  • Observation: Carefully observe and record whether the compound has fully dissolved.

  • Concentration Adjustment: If the compound does not dissolve, incrementally add more solvent to decrease the concentration and repeat the dissolution steps.

Table 1: Suggested Solvents for Systematic Solubility Testing

SolventPolarityNotes
Water / PBSHighIdeal for direct application to aqueous media, but many organic compounds have low solubility.
Ethanol (EtOH)HighA common solvent for compounds with intermediate polarity. Can be cytotoxic at higher concentrations.
Dimethyl Sulfoxide (DMSO)HighA powerful solvent for a wide range of organic compounds. Used for high-concentration stocks.
Dimethyl Formamide (DMF)HighAnother strong polar aprotic solvent, similar to DMSO.
Guide 2: Optimizing Compound Delivery to Media

This guide provides a workflow for preparing and adding your compound to the cell culture media to minimize precipitation.

Experimental Workflow Diagram:

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_addition Addition to Media A Weigh Compound B Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM) A->B C Vortex/Sonicate until fully dissolved B->C D Perform serial dilutions in 100% DMSO for dose-response experiments C->D If creating multiple concentrations F Add a small volume of DMSO stock directly to the pre-warmed media (final DMSO <0.5%) C->F For a single concentration D->F E Pre-warm cell culture media to 37°C E->F G Immediately vortex or mix vigorously F->G H Visually inspect for precipitation under a microscope G->H

Caption: Workflow for dissolving and diluting a compound for cell culture experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution of a compound that is poorly soluble in water.

Materials:

  • This compound (or related compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the mass of the compound required to make a 10 mM stock solution. The molecular weight of 1,2-Ethanedione, 1,2-di-4-morpholinyl- is 228.24 g/mol [1].

    • Mass (mg) = 10 mmol/L * 1 L * 228.24 g/mol = 2282.4 mg for 1L

    • For a smaller volume, e.g., 1 mL: 2.28 mg

  • Carefully weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 2-3 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Data Presentation

The following table summarizes the key chemical properties of the potential related compound, 1,2-Ethanedione, 1,2-di-4-morpholinyl- .

Table 2: Chemical Properties of 1,2-Ethanedione, 1,2-di-4-morpholinyl-

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₄PubChem[1]
Molecular Weight 228.24 g/mol PubChem[1]
IUPAC Name 1,2-dimorpholin-4-ylethane-1,2-dionePubChem[1]
CAS Number 6342-79-6PubChem[1]

Signaling Pathways and Logical Relationships

The biological activity and potential signaling pathways of "this compound" are not documented. However, we can create a logical troubleshooting diagram to guide researchers when precipitation is observed.

Troubleshooting Logic Diagram:

G A Precipitation Observed in Media B Is the compound stock clear? A->B C Re-dissolve stock solution (vortex, sonicate, warm) B->C No D Is the final concentration too high? B->D Yes C->B E Lower the final working concentration D->E Yes F Was the dilution from DMSO to media too rapid? D->F No J Problem Resolved E->J G Add media to DMSO stock slowly with vigorous mixing F->G Yes H Could media components be the cause? F->H No G->J I Try a simpler medium (e.g., PBS) to test solubility H->I Possibly I->J

Caption: A logical workflow for troubleshooting compound precipitation in experimental media.

References

Technical Support Center: Analysis of 1,2-Di(morpholin-4-yl)ethanone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and analysis of 1,2-Di(morpholin-4-yl)ethanone and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: While specific metabolic pathways for this compound are not extensively documented in publicly available literature, based on the metabolism of other morpholine-containing compounds, several transformations are plausible.[1] These include:

  • Hydroxylation: Oxidation of the morpholine ring or the ethyl bridge.

  • N-dealkylation: Removal of one of the morpholine rings.

  • Ring opening: Cleavage of the morpholine ring to form more polar metabolites.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to increase water solubility and facilitate excretion.

Q2: What are the main challenges in the analytical detection of this compound and its metabolites?

A2: The primary challenges include:

  • Low concentrations: Metabolites are often present at very low levels in biological matrices.

  • Polarity: Metabolites are typically more polar than the parent drug, which can make extraction and chromatographic retention challenging.

  • Structural similarity: Metabolites may have very similar structures, making chromatographic separation difficult.[1]

  • Matrix effects: Components of biological samples (e.g., salts, lipids, proteins) can interfere with ionization in mass spectrometry, leading to signal suppression or enhancement.

Q3: Which analytical techniques are most suitable for detecting these metabolites?

A3: Liquid chromatography-mass spectrometry (LC-MS) is the most widely used and effective technique for the identification and quantification of drug metabolites due to its high sensitivity and selectivity.[2] Gas chromatography-mass spectrometry (GC-MS) may also be used, potentially after derivatization to increase the volatility of the metabolites.[2][3][4]

Q4: How can I improve the extraction of polar metabolites from biological samples?

A4: For polar metabolites, a protein precipitation step followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common.[2] Optimization of the extraction solvent polarity is crucial. For instance, using a more polar solvent or a mixture of solvents can improve the recovery of polar analytes.

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Peak Detected for Metabolites in LC-MS
Possible Cause Troubleshooting Step
Suboptimal Chromatographic Conditions - Optimize the mobile phase composition (e.g., adjust the organic solvent percentage, pH, or buffer concentration).- Test different stationary phases (e.g., C18, HILIC) to improve retention of polar metabolites.
Metabolite Instability - Ensure sample stability by keeping samples cold and minimizing processing time.- Investigate potential degradation in the autosampler.
Ion Suppression/Enhancement - Dilute the sample to reduce matrix effects.- Implement a more effective sample cleanup procedure (e.g., SPE).- Use a matrix-matched calibration curve.
Incorrect Mass Spectrometer Settings - Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature).- Ensure the mass spectrometer is tuned and calibrated.- Verify the selected reaction monitoring (SRM) transitions for each metabolite.
Issue 2: Difficulty in Identifying Unknown Metabolites
Possible Cause Troubleshooting Step
Low Abundance of Metabolite - Concentrate the sample extract.- Increase the injection volume.- Use a more sensitive mass spectrometer or ionization source.
Complex Fragmentation Pattern - Perform high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition.- Conduct MS/MS experiments at different collision energies to generate a comprehensive fragmentation spectrum. The morpholine ring can produce characteristic fragment ions.[5][6]
Lack of Reference Standards - Synthesize potential metabolites as reference standards for confirmation.- Use in-silico prediction tools to suggest potential metabolites and their fragmentation patterns.

Experimental Protocols

Protocol 1: Sample Preparation for Metabolite Analysis in Plasma
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS system.

Protocol 2: Generic LC-MS Method for Metabolite Screening
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole or high-resolution mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan for initial screening, followed by product ion scan for structural elucidation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for metabolite analysis.

logical_relationship cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation parent->hydroxylation n_dealkylation N-dealkylation parent->n_dealkylation ring_opening Ring Opening parent->ring_opening conjugation Conjugation (Glucuronidation/Sulfation) hydroxylation->conjugation excretion Excretion n_dealkylation->excretion ring_opening->conjugation conjugation->excretion

Caption: Potential metabolic pathways.

References

Technical Support Center: Enhancing the Stability of 1,2-Di(morpholin-4-yl)ethanone for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of 1,2-Di(morpholin-4-yl)ethanone for long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The compound is susceptible to degradation in acidic or basic conditions. Generally, a pH range of 4-6 is recommended for optimal stability in aqueous solutions.[1]

  • Temperature: Elevated temperatures can accelerate degradation. The compound should be stored at controlled, cool temperatures.

  • Light: Exposure to light, particularly UV light, may induce photodegradation.

  • Oxidizing Agents: Contact with oxidizing agents, such as hydrogen peroxide, can lead to the oxidation of the morpholine rings.[2][3]

  • Moisture: Being a hygroscopic compound, it can absorb moisture from the air, which may lead to hydrolysis.[4]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure, which includes two morpholine rings and an alpha-amino ketone moiety, the following degradation pathways are plausible:

  • Hydrolysis: The amide-like bonds within the morpholine rings and the ketone group can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of the morpholine rings or cleavage of the molecule.

  • Oxidation: The nitrogen atoms in the morpholine rings are susceptible to oxidation, potentially forming N-oxides.[2][5] The morpholine ring itself can also undergo oxidative cleavage.[6]

  • Thermal Degradation: At elevated temperatures, 1,2-diamino compounds can undergo degradation via carbamate formation, followed by cyclization to form imidazolidinones or reaction with another amine to form urea derivatives.[7][8][9][10]

  • Photodegradation: Exposure to light can provide the energy for photolytic cleavage of bonds within the molecule, leading to various degradation products.

Q3: What are the recommended long-term storage conditions for this compound?

A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation.[4]
Light Store in a light-resistant (amber) containerProtects from photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)Prevents oxidation.[11]
Moisture Store in a tightly sealed container with a desiccantPrevents hydrolysis due to moisture absorption.[4]
Form Solid (lyophilized powder if in solution)Solid form is generally more stable than solutions.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • Loss of potency or activity in biological assays.

  • Appearance of new peaks in HPLC analysis.

  • Change in the color or clarity of the solution.

Possible Causes and Solutions:

CauseTroubleshooting Step
Inappropriate pH Adjust the pH of the solution to a range of 4-6 using a suitable buffer system.[1] Avoid strong acids or bases.
Exposure to Light Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
High Storage Temperature Store stock solutions and working solutions at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or below.
Presence of Oxidizing Agents Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. Use freshly opened, high-purity solvents.
Issue 2: Inconsistent Experimental Results Over Time

Symptoms:

  • High variability in results between experiments conducted on different days.

  • Gradual decrease in the desired experimental effect.

Possible Causes and Solutions:

CauseTroubleshooting Step
Stock Solution Degradation Prepare fresh stock solutions more frequently. Validate the stability of the stock solution under your specific storage conditions by performing regular purity checks using a stability-indicating HPLC method.
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Contamination of Stock Use sterile techniques when preparing and handling solutions to prevent microbial contamination, which can alter the pH and introduce degrading enzymes.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
  • Photodegradation: Expose a solution of the compound to a UV lamp (254 nm) and a cool white fluorescent lamp for a defined period (e.g., 24 hours).

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
  • Use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a suitable wavelength (determined by UV scan of the compound, e.g., 220 nm).
  • Column Temperature: 30°C.

2. Method Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (70°C) stock->thermal photo Photolytic Stress (UV/Vis light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant Identification hplc->lcms

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_products Potential Degradation Products compound This compound hydrolysis Hydrolysis Products (e.g., ring-opened structures) compound->hydrolysis H+ / OH- Moisture oxidation Oxidation Products (e.g., N-oxides) compound->oxidation [O] (e.g., H2O2) thermal Thermal Products (e.g., cyclized/urea derivatives) compound->thermal Heat photo Photodegradation Products compound->photo Light (hν) logical_relationship stability Compound Stability storage Proper Storage (Cool, Dark, Dry, Inert) stability->storage ph Optimal pH (4-6) stability->ph purity High Purity (Absence of catalysts) stability->purity handling Careful Handling (Minimize exposure) stability->handling

References

Technical Support Center: Mitigating Interference of 1,2-Di(morpholin-4-yl)ethanone in Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by 1,2-Di(morpholin-4-yl)ethanone in fluorescent assays.

Introduction to Fluorescence Interference

Fluorescence-based assays are powerful tools in research and drug discovery. However, the accuracy of these assays can be compromised by interfering compounds. Small molecules, such as this compound, can exhibit intrinsic fluorescent properties (autofluorescence) or quench the fluorescence of the assay's reporter probe, leading to false-positive or false-negative results, respectively.[1][2] Understanding the nature of this interference is the first step toward mitigating its effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescent assay?

A1: this compound, with the chemical formula C10H16N2O4, is a symmetrical molecule containing two morpholine rings attached to an ethanone backbone. While specific data on its fluorescent properties is not extensively published, compounds with tertiary amines and carbonyl groups, such as those present in this molecule, have the potential to be fluorescent under certain conditions.[3] Interference can arise from the compound's intrinsic ability to absorb and emit light at wavelengths that overlap with your assay's fluorophore (autofluorescence) or its ability to absorb the excitation or emission energy of your fluorophore, thus reducing the signal (quenching).[1][2]

Q2: How can I determine if this compound is autofluorescent?

A2: To check for autofluorescence, you should measure the fluorescence of your sample containing this compound in the absence of your fluorescent probe. If you observe a signal at the emission wavelength of your assay, the compound is autofluorescent. A detailed protocol for this can be found in the Troubleshooting Guide section.

Q3: What is fluorescence quenching and how can this compound cause it?

A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance.[1] It can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), where energy is transferred from an excited fluorophore to a quencher molecule.[4] this compound could potentially act as a quencher if its absorption spectrum overlaps with the emission spectrum of your assay's fluorophore.

Q4: Are there specific types of fluorescent assays that are more susceptible to interference from compounds like this compound?

A4: Assays that utilize fluorophores in the blue-green spectral region are often more prone to interference from autofluorescent compounds, as many organic molecules tend to fluoresce in this range.[2] Additionally, assays with low concentrations of the fluorescent reporter are more susceptible to interference.[5][6]

Q5: What are the first steps I should take if I suspect interference?

A5: The initial and most critical step is to run proper controls. This includes measuring the fluorescence of your compound alone and in the presence of the assay components (minus the analyte of interest). This will help you identify if the compound is autofluorescent or if it's quenching your signal. A detailed workflow is provided in the Troubleshooting Guide.

Troubleshooting Guide

This guide provides a systematic approach to identifying, characterizing, and mitigating the interference of this compound in your fluorescent assays.

Step 1: Initial Assessment of Interference

The first step is to determine if this compound is contributing to the signal in your assay.

Experimental Protocol: Control Measurements

  • Prepare a dilution series of this compound in your assay buffer.

  • Set up the following controls in a microplate (black plates are recommended for fluorescence assays to reduce background):[7][8]

    • Buffer only: To determine the background fluorescence of your assay medium.

    • Fluorophore only: Your fluorescent probe at the assay concentration in buffer.

    • Compound only: Each concentration of this compound in buffer.

    • Fluorophore + Compound: Your fluorescent probe with each concentration of the compound.

  • Incubate the plate under your standard assay conditions (time, temperature).

  • Read the plate on a microplate reader using the excitation and emission wavelengths of your assay.

Data Interpretation:

Observation Potential Cause
Signal in "Compound only" wellsAutofluorescence
Signal in "Fluorophore + Compound" wells is lower than "Fluorophore only"Quenching
Signal in "Fluorophore + Compound" wells is higher than the sum of "Fluorophore only" and "Compound only"Enhancement or other complex interaction

Illustrative Data Table:

Compound Conc. (µM)Buffer Only (RFU)Fluorophore Only (RFU)Compound Only (RFU)Fluorophore + Compound (RFU)
0501000501000
105010001501100
505010005001350
10050100012001900

In this hypothetical example, the compound exhibits significant autofluorescence.

Step 2: Characterizing the Interference

Once interference is detected, the next step is to characterize its nature.

Experimental Protocol: Spectral Scanning

  • Prepare a solution of this compound at a concentration that showed interference in the initial assessment.

  • Using a scanning spectrofluorometer, perform the following scans:

    • Excitation Scan: Set the emission wavelength to that of your assay and scan a range of excitation wavelengths.

    • Emission Scan: Set the excitation wavelength to that of your assay and scan a range of emission wavelengths.

  • Compare the resulting spectra to the excitation and emission spectra of your fluorophore.

Data Interpretation:

  • Autofluorescence: If the compound's emission spectrum overlaps with your assay's emission wavelength, it is autofluorescent.

  • Quenching: If the compound's excitation spectrum overlaps with your fluorophore's emission spectrum, there is a potential for FRET-based quenching. If the compound's excitation spectrum overlaps with your fluorophore's excitation spectrum, it may be due to the inner filter effect.[1]

Step 3: Mitigation Strategies

Based on the characterization, you can choose an appropriate mitigation strategy.

Strategy 1: Spectral Shift

  • Rationale: If the interference is due to spectral overlap, shifting the assay to longer wavelengths (red-shifting) can be effective, as many interfering compounds are less likely to fluoresce in the red region of the spectrum.[5]

  • Protocol:

    • Select an alternative fluorescent probe with excitation and emission wavelengths further in the red spectrum.

    • Re-validate your assay with the new probe.

    • Repeat the control experiments from Step 1 to confirm that the interference is mitigated.

Strategy 2: Adjusting Fluorophore Concentration

  • Rationale: In cases of quenching, increasing the concentration of the fluorophore can sometimes overcome the interference.[5][6]

  • Protocol:

    • Titrate the concentration of your fluorescent probe in the presence of the interfering compound.

    • Identify a new optimal probe concentration that restores a sufficient signal-to-background ratio without saturating the detector.

    • Re-run your assay with the adjusted probe concentration.

Strategy 3: Data Correction

  • Rationale: If the interference is consistent and measurable, it can be mathematically corrected.

  • Protocol:

    • For each experiment, run a parallel plate with the compound alone (as in the "Compound only" control).

    • Subtract the average fluorescence of the "Compound only" wells from the corresponding experimental wells.

    • This corrected value will more accurately reflect the true assay signal.

Visualizing Workflows and Concepts

Troubleshooting Workflow

TroubleshootingWorkflow start Suspected Interference step1 Step 1: Initial Assessment (Control Experiments) start->step1 decision1 Interference Detected? step1->decision1 step2 Step 2: Characterize Interference (Spectral Scans) decision1->step2 Yes no_interference No Interference Proceed with Assay decision1->no_interference No decision2 Nature of Interference? step2->decision2 mitigation1 Mitigation Strategy: Spectral Shift decision2->mitigation1 Autofluorescence mitigation2 Mitigation Strategy: Adjust Concentration decision2->mitigation2 Quenching mitigation3 Mitigation Strategy: Data Correction decision2->mitigation3 Consistent Interference end Interference Mitigated mitigation1->end mitigation2->end mitigation3->end

Caption: A workflow for identifying and mitigating fluorescence interference.

Mechanisms of Fluorescence Interference

InterferenceMechanisms cluster_autofluorescence Autofluorescence cluster_quenching Quenching excitation1 Excitation Light compound Interfering Compound excitation1->compound Absorbs Light emission1 False Positive Signal (Overlaps with Assay Signal) compound->emission1 Emits Light excitation2 Excitation Light fluorophore Assay Fluorophore excitation2->fluorophore Excites quencher Interfering Compound fluorophore->quencher Energy Transfer no_emission Reduced/No Signal (False Negative) quencher->no_emission

Caption: Mechanisms of autofluorescence and fluorescence quenching.

Hypothetical Signaling Pathway

SignalingPathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (Fluorescent Reporter) transcription_factor->gene_expression compound This compound (Potential Inhibitor/Interferent) compound->kinase2

Caption: A hypothetical signaling pathway studied with a fluorescent reporter assay.

References

Validation & Comparative

Comparative Efficacy of Morpholine-Containing Compounds and Known Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. Among these, morpholine-containing compounds have garnered significant interest due to their presence in various biologically active molecules and their potential to exhibit a broad range of antimicrobial activities. This guide provides a comparative overview of the efficacy of reported morpholine derivatives against known antibiotics, supported by available experimental data and standardized testing protocols. While direct efficacy data for 1,2-Di(morpholin-4-yl)ethanone is not currently available in published literature, this document serves as a resource for researchers interested in evaluating this and similar compounds.

Efficacy of Morpholine Derivatives: A Review of Preclinical Data

The morpholine ring is a versatile scaffold that has been incorporated into numerous compounds demonstrating antimicrobial properties.[1] Its presence can enhance the potency and improve the pharmacokinetic profile of bioactive molecules.[1] Studies have shown that various morpholine derivatives exhibit activity against a range of pathogens, including drug-resistant strains.

For instance, a series of ruthenium-based agents modified with a morpholine moiety have been shown to be highly effective against Staphylococcus aureus, with the most active compound exhibiting a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL.[2] Other studies on different morpholine derivatives have also reported promising, albeit varied, antimicrobial activity. Some morpholine-containing compounds have been investigated as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant bacteria.[3][4]

Table 1: Reported Antimicrobial Activity of Various Morpholine Derivatives

Compound Class/DerivativeTarget Organism(s)MIC Range (µg/mL)Reference(s)
Ruthenium-based morpholine agent (Ru(ii)-3)Staphylococcus aureus0.78[2]
1,2,4-triazole derivative with morpholineMycobacterium smegmatis15.6[5]
Morpholine derivatives (general)Yeast-like fungi (C. albicans, S. cerevisiae)500 - 1000[5]
4-morpholin-4-yl-benzohydrazide derivativesVarious bacteria and fungi1 - 10[6]
Morpholine derivative (Compound 5)Various bacteria3.125[7][8]
Morpholine derivative (Compound 6)Various bacteria6.25[7]

Note: The efficacy of morpholine derivatives can be highly dependent on the specific chemical structure of the entire molecule, not just the presence of the morpholine ring.

Comparative Efficacy of Standard Antibiotics

For the purpose of comparison, the efficacy of several well-established antibiotics against common pathogenic bacteria is presented below. These antibiotics represent different classes with distinct mechanisms of action.

  • Penicillin (β-Lactam): Inhibits the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell lysis.[9][10][11][12] It is most effective against Gram-positive bacteria.[10]

  • Ciprofloxacin (Fluoroquinolone): A broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[13][14][15][16][17]

  • Linezolid (Oxazolidinone): A synthetic antibiotic that inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[18][19][20][21][22] It is primarily used against Gram-positive bacteria, including resistant strains like MRSA and VRE.[18][21]

Table 2: Typical MIC Ranges for Standard Antibiotics

AntibioticTarget OrganismTypical MIC Range (µg/mL)Reference(s)
PenicillinStaphylococcus aureus (susceptible)≤ 0.12[23]
CiprofloxacinEscherichia coli≤ 1[16]
CiprofloxacinStaphylococcus aureus≤ 1[16]
LinezolidStaphylococcus aureus (including MRSA)≤ 4[24]
VancomycinStaphylococcus aureus (including MRSA)≤ 2[23][24]

Note: MIC values can vary depending on the specific strain and the testing methodology.

Experimental Protocols for Efficacy Evaluation

To evaluate the antimicrobial efficacy of a novel compound such as this compound, a standardized set of in vitro experiments should be performed.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial/fungal strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Disk Diffusion (Kirby-Bauer) Test

This method assesses the susceptibility of bacteria to an antimicrobial agent.

Procedure:

  • Prepare a bacterial lawn by evenly streaking a standardized inoculum (0.5 McFarland) onto the surface of a Mueller-Hinton Agar plate.

  • Impregnate sterile paper disks with a known concentration of the test compound.

  • Place the disks onto the surface of the inoculated agar plate.

  • Incubate the plate at 35-37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited). The size of the zone is proportional to the susceptibility of the organism to the compound.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_disk Disk Diffusion Assay A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate Wells A->C I Inoculate Agar Plate (Bacterial Lawn) A->I B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate (18-24h at 37°C) C->D E Determine MIC (Lowest concentration with no growth) D->E F Subculture from Clear MIC Wells onto Agar Plates E->F For bactericidal assessment G Incubate Plates (18-24h at 37°C) F->G H Determine MBC (Lowest concentration with ≥99.9% killing) G->H J Apply Compound-Impregnated Disks I->J K Incubate Plate (18-24h at 37°C) J->K L Measure Zone of Inhibition K->L

Fig 1. Standard experimental workflow for antimicrobial efficacy testing.

Potential Mechanisms of Action for Morpholine-Based Antimicrobials

While the precise mechanism of action would need to be determined for each specific compound, research on various morpholine derivatives suggests several potential pathways.

  • Cell Membrane Disruption: Some morpholine-containing compounds, particularly those complexed with metals like ruthenium, have been shown to destroy the bacterial membrane, leading to the leakage of cellular contents and cell death.[1][2]

  • Induction of Oxidative Stress: These same compounds can also induce the production of reactive oxygen species (ROS) within the bacteria, causing damage to DNA, proteins, and lipids.[1][2]

  • Inhibition of Protein Synthesis: The antibiotic Linezolid, which contains a morpholine ring, functions by inhibiting the initiation of protein synthesis.[18][19][20] This suggests that other morpholine derivatives could potentially target the bacterial ribosome.

  • Efflux Pump Inhibition: Certain morpholine-containing molecules have been shown to act as adjuvants by inhibiting bacterial efflux pumps, which are responsible for pumping antibiotics out of the cell. This restores the efficacy of conventional antibiotics.[3][4]

Hypothetical_Mechanism cluster_compound Morpholine Derivative cluster_cell Bacterial Cell Compound Morpholine-Containing Compound Membrane Cell Membrane Compound->Membrane Ribosome Ribosome (Protein Synthesis) Compound->Ribosome Efflux Efflux Pump Compound->Efflux Action3 Induction of ROS (Oxidative Stress) Compound->Action3 Action1 Membrane Disruption & Permeabilization Action2 Inhibition of Protein Synthesis DNA DNA Action4 Inhibition of Efflux Pump Outcome1 Cell Lysis Action1->Outcome1 Outcome2 Bacteriostasis/ Bactericidal Effect Action2->Outcome2 Outcome3 DNA Damage Action3->Outcome3 Outcome4 Increased Intracellular Antibiotic Concentration Action4->Outcome4

Fig 2. Hypothetical signaling pathways for antimicrobial action of morpholine derivatives.

Logical Comparison: Morpholine Derivatives vs. Traditional Antibiotics

The exploration of morpholine-based compounds offers a different paradigm compared to the continued development of analogues of existing antibiotic classes.

Logical_Comparison cluster_morpholine Morpholine-Based Compounds cluster_traditional Traditional Antibiotics M1 Novel Scaffolds C1 Overcoming Resistance M1->C1 M2 Potential for Novel Mechanisms of Action M2->C1 C2 New Therapeutic Strategies M2->C2 M3 Potential as Adjuvants (Efflux Pump Inhibitors) C3 Combination Therapies M3->C3 M4 Variable Spectrum (Structure-Dependent) M4->C2 T1 Established Scaffolds T2 Well-Characterized Mechanisms of Action T2->C3 T3 Widespread Resistance T3->C1 T4 Defined Spectra (Broad or Narrow) T4->C2

Fig 3. Logical relationships in the development of new antimicrobial agents.

Conclusion

The morpholine moiety represents a promising starting point for the development of new antimicrobial agents. Preclinical data on various morpholine derivatives indicate a potential for potent and broad-spectrum activity, sometimes through novel mechanisms of action that could be effective against drug-resistant pathogens. However, the field is nascent, and a significant amount of research is required to translate this potential into clinical applications.

For the specific compound this compound, there is a clear need for foundational research. The experimental protocols outlined in this guide provide a roadmap for the initial in vitro characterization of its antimicrobial efficacy. Such studies are essential to determine if this compound, and others like it, can contribute to the much-needed pipeline of new antibiotics to combat the global challenge of antimicrobial resistance.

References

validation of 1,2-Di(morpholin-4-yl)ethanone's anticancer activity in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the translation of in vitro findings to in vivo efficacy is a critical milestone in the anticancer drug discovery pipeline. This guide provides a framework for the in vivo validation of novel therapeutic candidates, such as 1,2-Di(morpholin-4-yl)ethanone, by comparing their performance against established alternatives. Detailed experimental protocols, data presentation templates, and workflow visualizations are provided to support robust study design and interpretation.

While specific in vivo data for the anticancer activity of this compound is not extensively available in publicly accessible literature, this guide presents a generalized framework that can be applied to this and other novel compounds. The methodologies and comparisons are based on standard practices in preclinical oncology research.

Comparative Efficacy and Toxicity Analysis

A primary goal of in vivo studies is to assess the therapeutic window of a novel compound. This involves evaluating its ability to inhibit tumor growth at doses that are well-tolerated by the host. The following table provides a template for summarizing the comparative performance of a test article against a standard-of-care chemotherapeutic agent.

Table 1: Comparative In Vivo Performance of a Novel Anticancer Agent

ParameterTest Article (e.g., this compound)Standard of Care (e.g., Doxorubicin)Vehicle Control
Efficacy
Tumor Growth Inhibition (%)N/A
Tumor Volume at Endpoint (mm³)
Tumor Weight at Endpoint (g)
Survival Benefit (%)N/A
Toxicity
Mean Body Weight Change (%)
Hematological Parameters (e.g., WBC, RBC, Platelets)
Serum Chemistry (e.g., ALT, AST, Creatinine)
Gross Pathological Findings

Experimental Protocols

Robust and reproducible experimental design is paramount for the validation of potential anticancer agents. The following is a detailed methodology for a standard subcutaneous xenograft model, a commonly used in vivo assay.[1]

Subcutaneous Xenograft Model Protocol

1. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are harvested during the exponential growth phase and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel.
  • A specific number of cells (typically 1 x 10⁶ to 1 x 10⁷) in a defined volume (e.g., 100-200 µL) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[1]

2. Tumor Growth Monitoring and Animal Grouping:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
  • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and the volume is calculated using the formula: (Length x Width²)/2.
  • Once tumors reach the desired size, animals are randomized into treatment and control groups.

3. Drug Formulation and Administration:

  • The test article (e.g., this compound) and the standard-of-care drug are formulated in an appropriate vehicle. The choice of vehicle depends on the solubility and stability of the compound.
  • The vehicle control group receives the formulation vehicle only.
  • Drugs are administered via a clinically relevant route, such as intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) gavage, at a predetermined dosing schedule.

4. Efficacy and Toxicity Assessment:

  • Tumor volumes and body weights are monitored throughout the study.
  • At the end of the study, animals are euthanized, and tumors are excised and weighed.
  • Blood samples are collected for complete blood count (CBC) and serum chemistry analysis to assess systemic toxicity.
  • Major organs may be harvested for histopathological examination.

5. Data Analysis:

  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
  • Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the observed differences.
  • Survival curves (Kaplan-Meier) may be generated if the study includes a survival endpoint.

Visualizing Experimental and Biological Pathways

Diagrams are essential for communicating complex experimental workflows and biological mechanisms. The following visualizations are provided in the DOT language for use with Graphviz.

Experimental Workflow

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis cluster_data Data Analysis cell_culture 1. Cancer Cell Culture cell_harvest 2. Cell Harvest & Preparation cell_culture->cell_harvest implantation 3. Subcutaneous Implantation in Mice cell_harvest->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Animal Randomization tumor_growth->randomization treatment 6. Drug Administration (Test Article vs. Standard vs. Vehicle) randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Study Endpoint & Euthanasia monitoring->endpoint tumor_excision 9. Tumor Excision & Weight endpoint->tumor_excision blood_collection 10. Blood Collection endpoint->blood_collection organ_harvest 11. Organ Harvest endpoint->organ_harvest efficacy_analysis Efficacy Analysis (TGI, Survival) tumor_excision->efficacy_analysis toxicity_analysis Toxicity Analysis (CBC, Serum Chemistry, Histology) blood_collection->toxicity_analysis organ_harvest->toxicity_analysis

Caption: Workflow for in vivo validation of anticancer agents.

Hypothetical Signaling Pathway Modulation

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a generic signaling cascade that is often dysregulated in cancer. A novel compound like this compound could potentially inhibit one or more components of such a pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation Test_Article This compound Test_Article->PI3K Inhibition Test_Article->AKT Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

References

A Comparative Study: 1,2-Di(morpholin-4-yl)ethanone and Other Bioactive Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical and metabolic properties that often translate to improved pharmacokinetic profiles and biological activity.[1][2] This guide provides a comparative analysis of the lesser-known compound, 1,2-Di(morpholin-4-yl)ethanone, against two well-characterized morpholine derivatives: the potent anticancer agent Gedatolisib (PKI-587) and the norepinephrine reuptake inhibitor Reboxetine, which has demonstrated neuroprotective potential.

Physicochemical Properties

A molecule's fundamental chemical properties are crucial determinants of its biological behavior. Below is a comparison of the key physicochemical properties of the three morpholine derivatives.

PropertyThis compoundGedatolisib (PKI-587)Reboxetine
Molecular Formula C10H16N2O4[3]C27H30N8O3C19H23NO3
Molecular Weight ( g/mol ) 228.24[3]514.58313.4
IUPAC Name 1,2-dimorpholin-4-ylethane-1,2-dione[3]1-[4-[[4-(dimethylamino)-1-naphthalenyl]methyl]-5-(4-morpholinyl)-1,3,5-triazin-2-yl]-4-(4-morpholinyl)-1-piperazinamine(2R)-2-[(R)-(2-ethoxyphenoxy)(phenyl)methyl]morpholine
Structure
Synthesis Can be synthesized from precursors like morpholine and oxalyl chloride.[4]Multi-step synthesis involving morpholino-triazine scaffold construction.Involves stereoselective synthesis to obtain the desired enantiomer.

Comparative Biological Activity and Performance

The diverse biological activities of morpholine derivatives underscore their therapeutic potential. This section compares the known biological effects of this compound, Gedatolisib, and Reboxetine.

Anticancer Activity

Gedatolisib is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway that is often dysregulated in cancer.[5][6] In contrast, there is currently a lack of published data on the anticancer activity of this compound.

CompoundTarget(s)IC50 Values (in vitro)Cell Lines Tested
Gedatolisib (PKI-587) PI3Kα, PI3Kγ, mTOR[5][6]0.4 nM (PI3Kα), 5.4 nM (PI3Kγ), 1.6 nM (mTOR)[5][6]MDA-361 (breast cancer), PC3-MM2 (prostate cancer)[5]
4.0 nM (MDA-361), 13.1 nM (PC3-MM2)[5]
This compound Not establishedNot availableNot available
Neuroprotective Activity

Reboxetine, primarily known as an antidepressant, functions by selectively inhibiting the reuptake of norepinephrine.[7] This modulation of noradrenergic neurotransmission has been linked to neuroprotective effects in preclinical studies. The neuroprotective potential of this compound has not been reported.

CompoundPrimary MechanismExperimental ModelObserved Effects
Reboxetine Selective Norepinephrine Reuptake Inhibitor (NRI)MPP+-induced neurotoxicity in SH-SY5Y cellsIncreased cell viability, attenuation of neuronal damage
This compound Not establishedNot availableNot available

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway (Anticancer)

Gedatolisib's anticancer activity stems from its dual inhibition of PI3K and mTOR. This pathway is critical for cell proliferation, growth, and survival, and its hyperactivation is a hallmark of many cancers.[1][2][8] By blocking both PI3K and mTOR, Gedatolisib can effectively shut down this pro-survival signaling cascade.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activation Gedatolisib Gedatolisib Gedatolisib->PI3K Inhibits Gedatolisib->mTORC1 Inhibits Gedatolisib->mTORC2 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Gedatolisib.

Norepinephrine Signaling and Neuroprotection

Reboxetine's neuroprotective effects are thought to be mediated by its primary action of increasing synaptic levels of norepinephrine. Norepinephrine can then act on adrenergic receptors on neurons and glial cells, activating downstream signaling cascades that promote neuronal survival and reduce neuroinflammation.

Norepinephrine_Neuroprotection cluster_synapse Synapse cluster_downstream Intracellular Signaling Presynaptic Presynaptic Neuron NE Norepinephrine (NE) Presynaptic->NE Release Postsynaptic Postsynaptic Neuron/Glia NET Norepinephrine Transporter (NET) NE->NET Reuptake AdrenergicReceptor Adrenergic Receptor NE->AdrenergicReceptor Binds SurvivalPathways Pro-survival Pathways (e.g., CREB activation) AdrenergicReceptor->SurvivalPathways Activates AntiInflammatory Anti-inflammatory Effects AdrenergicReceptor->AntiInflammatory Mediates Reboxetine Reboxetine Reboxetine->NET Inhibits Neuroprotection Neuroprotection SurvivalPathways->Neuroprotection AntiInflammatory->Neuroprotection

Caption: Proposed mechanism of Reboxetine-mediated neuroprotection.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-361, PC3-MM2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Gedatolisib) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.[12][13][14]

  • Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Neuroprotection Assay (MPP+ Model in SH-SY5Y Cells)

This in vitro model is commonly used to screen for compounds with potential therapeutic value for Parkinson's disease. The neurotoxin MPP+ is used to induce neuronal cell death.[7][15][16][17]

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound (e.g., this compound, Reboxetine) for 24 hours.

  • MPP+ Induction: Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+) to the cell culture medium at a final concentration of 1-2 mM and incubate for another 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described above.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound by comparing the viability of cells treated with the compound and MPP+ to those treated with MPP+ alone.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative evaluation of morpholine derivatives.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Compound1 This compound Anticancer Anticancer Screening (e.g., MTT Assay) Compound1->Anticancer Neuroprotection Neuroprotection Assay (e.g., MPP+ Model) Compound1->Neuroprotection Compound2 Gedatolisib Compound2->Anticancer Signaling Signaling Pathway Analysis (e.g., Western Blot) Compound2->Signaling Compound3 Reboxetine Compound3->Neuroprotection Compound3->Signaling Data IC50 Values % Viability Protein Levels Anticancer->Data Neuroprotection->Data Signaling->Data Comparison Comparative Efficacy & Potency Data->Comparison

Caption: General experimental workflow for comparing morpholine derivatives.

Conclusion

This comparative guide highlights the significant therapeutic potential of morpholine-containing compounds. While this compound remains a molecule with underexplored biological activity, its structural similarity to other bioactive morpholine derivatives suggests that it may warrant further investigation. In contrast, Gedatolisib and Reboxetine serve as excellent examples of how the morpholine scaffold can be incorporated into highly potent and selective drugs targeting complex diseases like cancer and neurological disorders. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this versatile heterocyclic motif.

References

A Comparative Guide to the Proposed Mechanism of Action of 1,2-Di(morpholin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action of 1,2-Di(morpholin-4-yl)ethanone, a morpholine-containing compound with potential anticancer properties, against the well-characterized PI3K inhibitor, LY294002. Due to the limited direct experimental data on this compound, this document outlines a proposed mechanism based on the known activities of similar morpholine derivatives and presents a framework for its experimental validation.

Introduction

This compound, also known as 1,2-dimorpholin-4-ylethane-1,2-dione, belongs to a class of synthetic organic compounds containing the morpholine moiety. Morpholine and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer effects. Several studies have indicated that various morpholine-containing compounds exert their cytotoxic effects by modulating key cellular signaling pathways involved in cell growth, proliferation, and survival.

A frequently implicated pathway is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is a central regulator of normal cellular processes and is often dysregulated in various human cancers, making it a prime target for anticancer drug development. The frequent activation of the PI3K pathway in cancer and its crucial role in cell growth and survival has made it a much desired target for pharmacologic intervention.

This guide hypothesizes that this compound exerts its potential anticancer effects through the inhibition of the PI3K/Akt/mTOR pathway. To provide a clear benchmark for validating this proposed mechanism, we will compare its expected activities with those of LY294002, a well-established and potent inhibitor of PI3K.

Comparative Analysis of this compound and LY294002

The following table summarizes the known and proposed activities of this compound and LY294002. The data for this compound is largely hypothetical and serves as a basis for the experimental validation protocols outlined in this guide.

FeatureThis compound (Proposed)LY294002 (Known)
Primary Target PI3K/Akt/mTOR pathwayPI3Kα, PI3Kδ, and PI3Kβ[1][2][3]
Mechanism of Action Inhibition of PI3K, leading to downstream suppression of Akt and mTOR signaling.Competitive inhibitor of the ATP-binding site of PI3K, preventing the phosphorylation of PIP2 to PIP3.[1]
Cellular Effects Inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.Induces G1 cell cycle arrest and apoptosis in various cancer cell lines.[1][2]
IC50 Values To be determined experimentally.Varies by cell line, typically in the low micromolar range (e.g., ~1-20 µM for various cancer cell lines).[1][4]

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the PI3K/Akt/mTOR signaling pathway.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound This compound (Proposed) Compound->PI3K Inhibits LY294002 LY294002 LY294002->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanism of action of this compound, a series of in vitro experiments are recommended. The following protocols provide a detailed methodology for these key experiments.

Cell Viability Assay (MTT Assay)

This assay will determine the cytotoxic effects of this compound on cancer cells and allow for the calculation of its half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a series of dilutions of this compound and LY294002 (as a positive control) in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay will determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound and LY294002 at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This experiment will directly assess the effect of this compound on the key signaling proteins of the PI3K/Akt/mTOR pathway.

Protocol:

  • Cell Lysis: Treat cancer cells with this compound and LY294002 for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram outlines the experimental workflow to validate the proposed mechanism of action.

workflow start Start: Propose Mechanism of Action mtt Cell Viability Assay (MTT) Determine IC50 start->mtt apoptosis Apoptosis Assay (Annexin V) Confirm Apoptotic Cell Death mtt->apoptosis western Western Blot Analysis (p-Akt, p-mTOR) apoptosis->western data_analysis Data Analysis & Interpretation western->data_analysis conclusion Conclusion: Validate or Refute Proposed Mechanism data_analysis->conclusion

Caption: Experimental workflow for validating the proposed mechanism of action.

Logical Relationship of the Proposed Mechanism

The diagram below illustrates the logical flow from the compound's proposed target engagement to the ultimate cellular outcome.

logical_flow compound This compound inhibition Inhibition of PI3K Activity compound->inhibition Leads to downstream Decreased Phosphorylation of Akt and mTOR inhibition->downstream Results in cellular_effect Reduced Cell Proliferation & Increased Apoptosis downstream->cellular_effect Causes

Caption: Logical flow of the proposed mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to other bioactive morpholine derivatives strongly suggests a role in modulating critical cancer-related signaling pathways. The proposed inhibition of the PI3K/Akt/mTOR pathway provides a solid and testable hypothesis. The experimental protocols detailed in this guide offer a comprehensive strategy for researchers to validate this proposed mechanism. By comparing its effects with the well-characterized PI3K inhibitor LY294002, a clear and objective assessment of the molecular pharmacology of this compound can be achieved. Successful validation of this mechanism would position this compound as a promising candidate for further preclinical and clinical development in oncology.

References

Independent Verification of the Biological Effects of 1,2-Di(morpholin-4-yl)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological effects of 1,2-Di(morpholin-4-yl)ethanone. Currently, there is no published experimental data detailing its specific biological activities, mechanism of action, or comparative performance against other compounds. This lack of information precludes the creation of a detailed comparison guide as initially requested.

While direct data on this compound is absent, the broader family of molecules containing morpholine and ethanone moieties has been the subject of various biological investigations. These studies, while not directly applicable to the target compound, can offer preliminary insights into potential areas of research and highlight the diverse activities of structurally related molecules.

Analysis of Structurally Related Compounds

Several compounds incorporating a morpholine ring, an ethanone group, or both, have demonstrated a range of biological activities. It is crucial to emphasize that these findings cannot be extrapolated to predict the effects of this compound. However, they provide a context for the type of biological screening that could be undertaken for this novel compound.

For instance, derivatives of morpholine have been investigated for their potential as:

  • Anticancer Agents: Certain 2-morpholino-4-anilinoquinoline derivatives have shown antitumor activity against cell lines such as HepG2.

  • Anti-inflammatory Agents: Morpholinopyrimidine derivatives have been evaluated for their ability to modulate inflammatory responses.

  • Antimicrobial and Cytotoxic Agents: A compound featuring a morpholin-4-ylmethyl and thienyl ethanone structure, 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone, has undergone preliminary studies for antimicrobial and cytotoxic effects.

It is important to note that the specific substitutions and overall chemical structure of a molecule are critical determinants of its biological activity. Therefore, the activities observed in these related compounds may not be indicative of the properties of this compound.

The Path Forward: A Call for Experimental Investigation

Given the absence of data, the first step towards understanding the biological effects of this compound is to conduct foundational in vitro and in vivo studies. A logical experimental workflow to characterize this compound would involve a tiered approach.

Proposed Initial Experimental Workflow

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Compound Acquisition Compound Acquisition Purity and Structural Analysis Purity and Structural Analysis Compound Acquisition->Purity and Structural Analysis Cytotoxicity Screening Cytotoxicity Screening Purity and Structural Analysis->Cytotoxicity Screening Broad Biological Screening Broad Biological Screening Cytotoxicity Screening->Broad Biological Screening Mechanism of Action Studies Mechanism of Action Studies Broad Biological Screening->Mechanism of Action Studies Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies Efficacy and Toxicity Studies Efficacy and Toxicity Studies Pharmacokinetic Studies->Efficacy and Toxicity Studies

Figure 1: A proposed experimental workflow for the initial biological characterization of this compound.

Detailed Methodologies for Key Initial Experiments

To initiate the investigation of this compound, the following experimental protocols are proposed:

1. Purity and Structural Analysis:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A C18 column with a gradient of acetonitrile in water is a common starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

2. Cytotoxicity Screening:

  • MTT Assay: This colorimetric assay is a standard method to assess cell viability and proliferation. A panel of representative cancer cell lines (e.g., from different tissue origins) and a non-cancerous cell line should be used to determine the concentration at which the compound exhibits cytotoxic effects (IC50 value).

3. Broad Biological Screening:

  • Receptor Binding Assays: To identify potential molecular targets, the compound can be screened against a panel of common receptors, enzymes, and ion channels.

  • Antimicrobial Assays: The compound's activity against a panel of pathogenic bacteria and fungi can be assessed using methods like broth microdilution to determine the minimum inhibitory concentration (MIC).

  • Anti-inflammatory Assays: The effect of the compound on the production of inflammatory mediators (e.g., nitric oxide, cytokines) in cell-based models (e.g., LPS-stimulated macrophages) can be quantified.

Until such fundamental data is generated and published in peer-reviewed scientific literature, it is not possible to provide an independent verification or a comparative guide on the biological effects of this compound. The scientific community awaits initial studies to elucidate the potential of this novel chemical entity.

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 1,2-Di(morpholin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the production of 1,2-Di(morpholin-4-yl)ethanone, a symmetrical diamino ketone with potential applications in medicinal chemistry and drug development. The comparison focuses on synthetic efficiency, offering a data-driven overview to inform methodological selection in research and development settings.

Comparative Analysis of Synthetic Routes

Two plausible and efficient synthetic pathways for the synthesis of this compound are presented below: a two-step sequential synthesis and a one-pot condensation. The selection of a preferred route may depend on factors such as starting material availability, desired purity, and scalability.

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Starting Materials Morpholine, Chloroacetyl chlorideMorpholine, 1,2-Dichloroethanone
Key Intermediate 4-(2-Chloroacetyl)morpholineNot applicable
Overall Yield ~85% (estimated)~75% (estimated)
Reaction Time ~8-10 hours~4-6 hours
Process Complexity Moderate (involves isolation of intermediate)Low (single reaction vessel)
Purification Chromatography or recrystallization of intermediate and final productDirect crystallization or chromatography of the final product

Experimental Protocols

Route 1: Two-Step Synthesis via 4-(2-Chloroacetyl)morpholine

This method involves the initial synthesis of an activated acylmorpholine intermediate, followed by nucleophilic substitution with a second equivalent of morpholine.

Step 1a: Synthesis of 4-(2-Chloroacetyl)morpholine

A solution of morpholine (1.0 equivalent) and a suitable base such as triethylamine or potassium carbonate (1.1 equivalents) in an inert solvent like diethyl ether or toluene is cooled to 0-5°C.[1] Chloroacetyl chloride (1.0 equivalent) is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The resulting mixture is then filtered to remove the amine hydrochloride salt, and the filtrate is concentrated under reduced pressure to yield 4-(2-chloroacetyl)morpholine. This intermediate can be purified by recrystallization or used directly in the next step. A quantitative yield has been reported for a similar procedure using potassium carbonate in toluene, with the reaction being heated to 60°C for 2 hours after the initial addition.[2]

Step 1b: Synthesis of this compound

The intermediate 4-(2-chloroacetyl)morpholine (1.0 equivalent) is dissolved in a suitable solvent such as ethanol or acetonitrile. To this solution, morpholine (1.1 equivalents) and a base like potassium carbonate (1.2 equivalents) are added. The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization to afford the final product.

Route 2: One-Pot Synthesis from 1,2-Dichloroethanone

This streamlined approach involves the direct reaction of a dihaloethanone with an excess of morpholine in a single step.

To a solution of 1,2-dichloroethanone (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide, morpholine (2.2 equivalents) and a non-nucleophilic base like potassium carbonate or triethylamine (2.2 equivalents) are added. The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60°C) for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

route1 cluster_0 Step 1a: Intermediate Synthesis cluster_1 Step 1b: Final Product Formation Morpholine_1 Morpholine Reaction_1a Acylation Morpholine_1->Reaction_1a Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction_1a Intermediate 4-(2-Chloroacetyl)morpholine Reaction_1a->Intermediate Reaction_1b Nucleophilic Substitution Intermediate->Reaction_1b Morpholine_2 Morpholine Morpholine_2->Reaction_1b Final_Product_1 This compound Reaction_1b->Final_Product_1 route2 Morpholine Morpholine (excess) Reaction_2 One-Pot Condensation Morpholine->Reaction_2 Dichloroethanone 1,2-Dichloroethanone Dichloroethanone->Reaction_2 Final_Product_2 This compound Reaction_2->Final_Product_2 mechanism AlphaHaloKetone α-Halo Ketone (e.g., 4-(2-Chloroacetyl)morpholine) TransitionState Transition State AlphaHaloKetone->TransitionState Morpholine Morpholine (Nucleophile) Morpholine->TransitionState Nucleophilic Attack Product α-Amino Ketone (this compound) TransitionState->Product LeavingGroup Halide Ion (Cl⁻) TransitionState->LeavingGroup Loss of Leaving Group

References

Comparative Analysis of 1,2-Di(morpholin-4-yl)ethanone and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1,2-Di(morpholin-4-yl)ethanone and its analogs. The information is based on published data for structurally related compounds, offering insights into their potential therapeutic applications and highlighting key structure-activity relationships.

This guide will explore the synthesis, potential biological activities, and structure-activity relationships of this compound and its hypothetical analogs, providing a foundation for future research and drug discovery efforts in this area.

Chemical Structures and Analogs

This compound possesses a central ethanone (two-carbon ketone) core flanked by two morpholine rings. Its analogs can be designed by modifying either the central core or the morpholine rings.

Table 1: Structures of this compound and its Potential Analogs

Compound IDStructureNameKey Features
1 This compoundParent compound with a symmetrical structure.
2 1-(Morpholin-4-yl)-2-(piperidin-1-yl)ethanoneAsymmetrical analog with one morpholine and one piperidine ring.
3 1,2-Bis(4-methylpiperazin-1-yl)ethanoneSymmetrical analog with piperazine rings, introducing additional basic nitrogen atoms.
4 1,2-Di(thiomorpholin-4-yl)ethanoneSymmetrical analog where the oxygen in the morpholine ring is replaced by sulfur.

Comparative Biological Activities (Hypothetical)

Based on the known activities of related morpholine derivatives, a hypothetical comparison of the biological activities of this compound and its analogs is presented below. It is crucial to note that these are predicted activities and require experimental validation.

Table 2: Hypothetical Comparative Biological Activity Profile

Compound IDPredicted Anticancer Activity (IC50, µM)Predicted Antimicrobial Activity (MIC, µg/mL)Predicted Anti-inflammatory Activity (% Inhibition)Rationale for Predicted Activity
1 10-5050-10040-60%The presence of two morpholine rings may contribute to moderate cytotoxic and anti-inflammatory effects.
2 5-2525-7550-70%The introduction of a piperidine ring could enhance lipophilicity and cellular uptake, potentially leading to increased potency.
3 1-1010-5060-80%The basic nitrogen atoms in the piperazine rings could lead to stronger interactions with biological targets, enhancing anticancer and antimicrobial activities.
4 15-6060-12030-50%The replacement of oxygen with sulfur in the thiomorpholine rings may alter the electronic properties and conformation, potentially modulating the biological activity.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound and its analogs are not explicitly available. However, general procedures for the synthesis of similar compounds and standard biological assays are described below.

General Synthesis of 1,2-Diaminoethanone Derivatives

A common method for the synthesis of 1,2-diaminoethanone derivatives involves the reaction of a 1,2-dihaloethanone with the corresponding amine.

dot

Synthesis_Workflow reagent1 1,2-Dichloroethanone reaction Nucleophilic Substitution reagent1->reaction reagent2 Morpholine (2 eq.) reagent2->reaction product This compound reaction->product purification Purification (e.g., Column Chromatography) product->purification

General synthesis workflow for this compound.

Protocol:

  • Dissolve 1,2-dichloroethanone in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add two equivalents of morpholine to the solution.

  • The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) for several hours to overnight.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and extracting the product with an organic solvent like ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

dot

MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of the test compound cell_seeding->treatment incubation1 Incubate for 24-72 hours treatment->incubation1 mtt_addition Add MTT solution incubation1->mtt_addition incubation2 Incubate for 2-4 hours mtt_addition->incubation2 solubilization Add solubilization solution (e.g., DMSO) incubation2->solubilization measurement Measure absorbance at 570 nm solubilization->measurement

Workflow for the in vitro MTT cytotoxicity assay.

Protocol:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 2-4 hours at 37 °C to allow the formation of formazan crystals.

  • The MTT solution is removed, and a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

dot

MIC_Workflow serial_dilution Perform serial dilutions of the test compound in a 96-well plate inoculation Inoculate each well with a standardized microbial suspension serial_dilution->inoculation incubation Incubate the plate under appropriate conditions inoculation->incubation mic_determination Determine the MIC as the lowest concentration with no visible growth incubation->mic_determination PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Morpholine Derivative (e.g., Analog 3) Compound->PI3K

Assessing the Specificity of 1,2-Di(morpholin-4-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-Di(morpholin-4-yl)ethanone is a chemical compound containing two morpholine rings attached to an ethanone backbone. While the broader class of morpholine-containing molecules has shown a wide range of biological activities, including acting as kinase inhibitors, comprehensive data regarding the specific biological target and selectivity of this compound is not currently available in the public domain. This guide aims to provide a framework for assessing the specificity of such a compound, outlining the necessary experimental data and protocols that would be required for a thorough comparison with potential alternatives.

Challenges in Specificity Assessment without a Known Target

A critical prerequisite for assessing the specificity of any compound is the identification of its primary biological target. Without this crucial information for this compound, a direct comparison with alternative compounds is not feasible. The subsequent sections of this guide will, therefore, focus on the established methodologies and data presentation standards that should be applied once a target is identified.

Comparative Data Analysis: A Template for Evaluation

Once a biological target for this compound is determined, a comparative analysis against other known modulators of that target would be essential. The following tables provide a template for summarizing the key quantitative data required for such a comparison.

Table 1: In Vitro Potency and Selectivity

CompoundTarget IC50/EC50 (nM)Off-Target 1 IC50/EC50 (nM)Off-Target 2 IC50/EC50 (nM)Kinase Panel Screening (S-Score @ 1µM)
This compoundData not availableData not availableData not availableData not available
Alternative 1Insert dataInsert dataInsert dataInsert data
Alternative 2Insert dataInsert dataInsert dataInsert data
Alternative 3Insert dataInsert dataInsert dataInsert data

Table 2: Cellular Activity and Target Engagement

CompoundCellular Target Inhibition (IC50, nM)Cellular Viability (CC50, µM)Target Engagement (CETSA EC50, µM)
This compoundData not availableData not availableData not available
Alternative 1Insert dataInsert dataInsert data
Alternative 2Insert dataInsert dataInsert data
Alternative 3Insert dataInsert dataInsert data

Key Experimental Protocols for Specificity Assessment

To generate the data required for the comparative tables above, a series of well-defined experimental protocols are necessary. The following are standard methods employed in the field of drug discovery to assess compound specificity.

Kinase Profiling Assay

Objective: To determine the selectivity of a compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

  • Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred purified kinases.

  • Assay Principle: The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase. This is often a radiometric assay using [γ-³³P]-ATP or a fluorescence-based assay.

  • Procedure:

    • The compound is incubated with each kinase, a specific substrate, and ATP at a concentration close to the Km for each respective kinase.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of inhibition for each kinase at a given compound concentration (e.g., 1 µM) is calculated. For hits, a dose-response curve is generated to determine the IC50 value. The results are often visualized as a dendrogram to show the relationship between the inhibited kinases.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound within a cellular context.

Methodology:

  • Cell Culture: Grow cells expressing the target of interest to a suitable confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound or a vehicle control for a specific duration.

  • Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The EC50 for the thermal shift can then be calculated.

Western Blotting for Downstream Signaling

Objective: To assess the functional consequence of target inhibition by measuring the phosphorylation state of downstream signaling proteins.

Methodology:

  • Cell Treatment: Treat cells with the test compound at various concentrations and for different time points.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream protein of interest.

    • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Incubate with a chemiluminescent substrate and detect the signal.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH). A decrease in the phosphorylated protein in a dose-dependent manner indicates on-target activity.

Visualizing Experimental Workflows and Pathways

Clear and concise diagrams are crucial for communicating complex experimental setups and biological processes.

experimental_workflow cluster_invitro In Vitro Assessment cluster_cellular Cellular Assessment Kinase_Profiling Kinase Panel Screening (>300 kinases) IC50_Determination IC50 Determination for Hits Kinase_Profiling->IC50_Determination Hit Identification CETSA Cellular Thermal Shift Assay (Target Engagement) IC50_Determination->CETSA Cellular Validation Western_Blot Western Blot (Downstream Signaling) CETSA->Western_Blot Functional Confirmation Compound This compound Compound->Kinase_Profiling Primary Screen

Caption: Workflow for assessing the specificity of a novel compound.

signaling_pathway Upstream_Signal Upstream Signal Target_Kinase Target Kinase Upstream_Signal->Target_Kinase Activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates Cellular_Response Cellular Response Downstream_Substrate->Cellular_Response Inhibitor This compound Inhibitor->Target_Kinase Inhibits

Caption: A generic kinase signaling pathway illustrating the point of inhibition.

logical_relationship Specificity_Assessment Specificity Assessment of This compound Potency On-Target Potency (IC50/EC50) Specificity_Assessment->Potency Selectivity Off-Target Effects (Kinase Panel, etc.) Specificity_Assessment->Selectivity Cellular_Activity Cellular Target Engagement and Functional Effects Specificity_Assessment->Cellular_Activity Comparison Comparison with Alternative Compounds Potency->Comparison Selectivity->Comparison Cellular_Activity->Comparison

Caption: Logical relationship of components for specificity assessment.

While this compound belongs to a class of compounds with known biological relevance, a detailed assessment of its specificity is currently hampered by the lack of an identified biological target. This guide provides a comprehensive framework for the experimental work and data analysis required to thoroughly characterize its specificity and compare it to other relevant compounds once its primary target is discovered. The outlined protocols and data presentation formats represent the industry standard for such an evaluation and are essential for any researcher, scientist, or drug development professional seeking to understand the therapeutic potential of a novel chemical entity.

Validating the Therapeutic Potential of 1,2-Di(morpholin-4-yl)ethanone in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of the novel compound, 1,2-Di(morpholin-4-yl)ethanone, in the context of nootropic and neuroprotective applications. Due to the nascent stage of research on this specific molecule, this document presents a hypothetical validation study based on established animal models and compares its projected efficacy against well-known alternatives, Piracetam and Donepezil. The experimental data herein is illustrative, designed to model a rigorous preclinical evaluation.

The morpholine moiety is a key feature in many compounds developed for central nervous system disorders, often enhancing pharmacokinetic properties such as blood-brain barrier permeability.[1][2][3] This structural component suggests that this compound could be a promising candidate for neurological drug development.[4] This guide outlines the experimental framework necessary to validate this hypothesis.

Comparative Efficacy in a Scopolamine-Induced Amnesia Model

A common and effective method for evaluating potential nootropic and neuroprotective agents is the scopolamine-induced amnesia model in rats.[5] Scopolamine acts as a non-selective muscarinic receptor antagonist, inducing transient cognitive deficits, particularly in learning and memory, which mimics certain aspects of neurodegenerative diseases like Alzheimer's.

Behavioral Outcomes: Morris Water Maze Test

The Morris Water Maze is a widely accepted test for assessing spatial learning and memory. The escape latency (time to find the hidden platform) and the time spent in the target quadrant during a probe trial are key metrics.

Treatment GroupMean Escape Latency (seconds)Time in Target Quadrant (seconds)
Vehicle Control45.2 ± 3.515.1 ± 2.2
Scopolamine (1 mg/kg)78.9 ± 4.18.3 ± 1.9
This compound (10 mg/kg) 35.7 ± 3.8 25.4 ± 2.5
Piracetam (200 mg/kg)42.1 ± 4.020.8 ± 2.1
Donepezil (1 mg/kg)38.5 ± 3.923.6 ± 2.4

Data are presented as mean ± SEM. Lower escape latency and higher time in the target quadrant indicate improved cognitive function.

Biochemical Markers in Hippocampal Tissue

Following behavioral testing, analysis of hippocampal tissue can elucidate the underlying neurochemical effects of the test compounds. Key markers include acetylcholinesterase (AChE) activity and levels of oxidative stress markers like malondialdehyde (MDA) and superoxide dismutase (SOD).

Treatment GroupAChE Activity (U/mg protein)MDA Levels (nmol/mg protein)SOD Activity (U/mg protein)
Vehicle Control15.3 ± 1.22.1 ± 0.3125.4 ± 9.8
Scopolamine (1 mg/kg)14.9 ± 1.14.8 ± 0.582.1 ± 7.5
This compound (10 mg/kg) 10.2 ± 0.9 2.5 ± 0.4 118.9 ± 8.9
Piracetam (200 mg/kg)14.5 ± 1.33.1 ± 0.4105.3 ± 8.2
Donepezil (1 mg/kg)8.7 ± 0.82.8 ± 0.3112.7 ± 9.1

Data are presented as mean ± SEM.

Experimental Protocols

Scopolamine-Induced Amnesia Animal Model
  • Animals: Male Wistar rats (200-250g) are used. They are housed in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Treatment Groups:

    • Group 1: Vehicle Control (Saline)

    • Group 2: Scopolamine (1 mg/kg, i.p.)

    • Group 3: this compound (10 mg/kg, p.o.) + Scopolamine

    • Group 4: Piracetam (200 mg/kg, p.o.) + Scopolamine

    • Group 5: Donepezil (1 mg/kg, p.o.) + Scopolamine

  • Procedure: Test compounds or vehicle are administered orally 60 minutes before the injection of scopolamine. Scopolamine (or saline for the control group) is administered intraperitoneally 30 minutes before the start of the behavioral tests.

Morris Water Maze Protocol
  • Apparatus: A circular pool (150 cm diameter, 60 cm height) filled with water (22±1°C) made opaque with non-toxic paint. A hidden platform (10 cm diameter) is submerged 2 cm below the water surface.

  • Acquisition Phase: Rats are trained for four consecutive days with four trials per day. For each trial, the rat is placed in the pool at one of four starting positions and allowed to swim for a maximum of 90 seconds to find the platform. The escape latency is recorded.

  • Probe Trial: On the fifth day, the platform is removed, and each rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

Biochemical Assays
  • Tissue Preparation: Immediately after the probe trial, animals are euthanized, and the hippocampus is dissected and homogenized in a suitable buffer.

  • AChE Activity Assay: Acetylcholinesterase activity is measured using the Ellman method, which quantifies the hydrolysis of acetylthiocholine.

  • MDA Assay: Malondialdehyde levels, an indicator of lipid peroxidation, are determined using the thiobarbituric acid reactive substances (TBARS) assay.

  • SOD Assay: Superoxide dismutase activity is measured based on its ability to inhibit the autoxidation of pyrogallol.

Visualizing Pathways and Workflows

Hypothetical Neuroprotective Signaling Pathway

The neuroprotective effects of this compound could be mediated through a multi-target mechanism involving the cholinergic system and antioxidant pathways.

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Therapeutic Outcomes Compound This compound AChE AChE Inhibition Compound->AChE Nrf2 Nrf2 Activation Compound->Nrf2 ACh Increased Acetylcholine AChE->ACh Antioxidant Antioxidant Enzyme Upregulation (e.g., SOD) Nrf2->Antioxidant Cognition Improved Cognition ACh->Cognition Neuroprotection Reduced Oxidative Stress & Neuroprotection Antioxidant->Neuroprotection Neuroprotection->Cognition G start Animal Acclimatization grouping Randomization into Treatment Groups start->grouping dosing Oral Administration of Test Compounds/Vehicle grouping->dosing induction Scopolamine Injection (i.p.) dosing->induction mwm Morris Water Maze (Acquisition & Probe Trial) induction->mwm euthanasia Euthanasia & Hippocampal Dissection mwm->euthanasia biochem Biochemical Assays (AChE, MDA, SOD) euthanasia->biochem end Data Analysis & Comparison biochem->end G center Neurodegenerative Cascade cholinergic Cholinergic Deficits center->cholinergic oxidative Oxidative Stress center->oxidative inflammation Neuroinflammation (Potential Target) center->inflammation target1 AChE Inhibition target1->center target1->cholinergic target2 Antioxidant Activity target2->center target2->oxidative target3 Anti-inflammatory Effects (To be investigated) target3->center target3->inflammation

References

1,2-Di(morpholin-4-yl)ethanone: An Evaluation Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals that 1,2-Di(morpholin-4-yl)ethanone is a chemical compound primarily utilized in synthetic organic chemistry. Currently, there is no published data to suggest that this specific molecule has been evaluated for therapeutic use in preclinical or clinical studies. Consequently, a direct comparison with any standard-of-care drugs is not feasible.

While the exact compound of interest lacks biological data, the morpholine and ethanone moieties are present in various molecules that have been investigated for a range of therapeutic applications. These related compounds offer a glimpse into the potential, albeit unconfirmed, areas of interest for molecules with similar structural features.

Insights from Structurally Related Compounds

Several studies have explored the biological activities of molecules containing morpholine and ethanone groups. These investigations, while not directly applicable to this compound, highlight the therapeutic areas where such chemical scaffolds are being explored.

For instance, derivatives of 1-(2-Hydroxy-4-morpholin-4-yl-phenyl)ethanone have been synthesized and evaluated as intermediates for potential analgesic and anti-inflammatory agents.[1] The core structure is seen as a valuable building block in medicinal chemistry for creating more complex bioactive molecules.[1]

In the realm of oncology, compounds such as 2-morpholino-4-anilinoquinoline derivatives have demonstrated potential as antitumor agents. One study reported on the synthesis and in vitro evaluation of these compounds against the HepG2 human liver cancer cell line.[2][3] This research indicates that the morpholine group can be a key pharmacophore in the design of novel anticancer drugs.

Furthermore, 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone has been noted for its potential antimicrobial and cytotoxic activities in preliminary research.[4] The unique combination of the morpholine, ethanone, and thiophene groups in this molecule makes it a subject of interest for further investigation in drug discovery.[4]

Future Directions

The absence of biological data for this compound underscores a gap in the scientific literature. Future research could involve:

  • In vitro screening: Evaluating the compound against a panel of cancer cell lines or microbial strains to identify any potential cytotoxic or antimicrobial activity.

  • Enzyme inhibition assays: Testing the molecule's ability to inhibit key enzymes involved in disease pathways, such as cyclooxygenases (for inflammation) or kinases (for cancer).

  • Computational modeling: Employing in silico methods to predict potential biological targets and pharmacokinetic properties of the molecule.

Until such studies are conducted, this compound remains a compound of interest primarily to synthetic chemists, with its therapeutic potential yet to be determined. Therefore, a comparison to any established standard-of-care drugs would be purely speculative.

References

Confirming the Molecular Structure of 1,2-Di(morpholin-4-yl)ethanone: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount for understanding its function and interactions. This guide provides a comparative analysis of X-ray crystallography for the structural confirmation of 1,2-Di(morpholin-4-yl)ethanone, alongside alternative spectroscopic techniques. While a specific crystal structure for this compound is not publicly available, this guide outlines the principles and experimental data of analogous compounds to provide a comprehensive overview.

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline compound, offering precise details about bond lengths, bond angles, and stereochemistry.[1][2] However, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable and often complementary structural information.[3][4]

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation.

TechniqueAdvantagesDisadvantages
Single-Crystal X-ray Diffraction Provides unambiguous, high-resolution 3D molecular structure.[3] Offers precise data on bond lengths, angles, and crystal packing.Requires a high-quality single crystal, which can be challenging to grow.[2][4] Provides a static picture of the molecule in the crystalline state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure in solution, reflecting its dynamic nature.[4] Does not require crystallization.[4]Primarily applicable to small to medium-sized molecules.[4] Generally provides lower resolution structural data compared to X-ray crystallography.[4]
Mass Spectrometry (MS) Determines the molecular weight with high accuracy. Fragmentation patterns can provide structural clues. Requires very small amounts of sample.Does not directly provide 3D structural information. Isomeric compounds can be difficult to distinguish.

Experimental Data for a Structurally Related Analog

While crystallographic data for this compound is not available, spectroscopic data for the closely related compound 1,2-di-4-morpholinyl-1,2-ethanedione (a dione derivative) is available and summarized below.

Data Type Instrumentation Key Observations
¹³C NMR Not specifiedSpectral data available in database.[5]
GC-MS Agilent HP-7890A/AMD 402Top m/z peak at 114.[5]
IR (Vapor Phase) Not specifiedSpectral data available in database.[5]

Experimental Protocols

Single-Crystal X-ray Diffraction

The following outlines a general protocol for the structural determination of a small organic molecule like this compound via single-crystal X-ray diffraction, based on standard methodologies.[6][7]

  • Crystal Growth: High-quality single crystals of the compound are grown. This is a critical and often challenging step.[2] Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.[6]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired, along with 2D correlation spectra (e.g., COSY, HSQC, HMBC) if necessary for complete assignment.

  • Spectral Analysis: The chemical shifts, coupling constants, and integrations of the signals are analyzed to deduce the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The sample molecules are ionized using a suitable technique (e.g., Electron Impact (EI), Electrospray Ionization (ESI)).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, resulting in a mass spectrum. The molecular ion peak confirms the molecular weight, and fragmentation patterns can be analyzed to infer structural motifs.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for confirming a molecular structure using single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Structural Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth High Purity Sample data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution cif_file Generation of CIF File structure_solution->cif_file structural_analysis Analysis of 3D Structure, Bond Lengths, and Angles cif_file->structural_analysis Crystallographic Data publication Publication & Database Deposition structural_analysis->publication

Caption: Workflow for X-ray Crystallography.

References

A Side-by-Side Comparison of GNE-371 and a Lead Compound in TAF1(2) Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the potent and selective chemical probe GNE-371 and its precursor lead compound. The experimental data presented herein is derived from the seminal publication by Wang et al. in the Journal of Medicinal Chemistry (2018), which outlines the discovery and characterization of GNE-371 as a valuable tool for studying the biological functions of the second bromodomain of the human transcription initiation factor TFIID subunit 1 (TAF1(2)).[1][2][3]

Introduction to the Compounds

GNE-371 is a highly potent and selective chemical probe for the second bromodomain of TAF1 (TAF1(2)).[4][5] Its development was a significant step forward in enabling the study of the biological roles of this specific bromodomain, which had been largely unexplored due to the lack of suitable chemical tools. GNE-371 exhibits excellent selectivity over other bromodomain family members and demonstrates target engagement in cellular assays.[1][2][4]

The Lead Compound (Compound 2) represents an earlier stage in the structure-activity relationship (SAR) studies that ultimately led to GNE-371.[1][2] While showing initial promise, its potency and selectivity are considerably lower than that of the optimized probe, GNE-371. Comparing these two compounds illustrates the impact of targeted medicinal chemistry efforts in developing high-quality chemical probes.

Quantitative Data Comparison

The following tables summarize the key quantitative data for GNE-371 and the lead compound, highlighting the significant improvements achieved during the optimization process.

Parameter GNE-371 Lead Compound (Compound 2) Reference
TAF1(2) Binding Affinity (IC50) 10 nM1,200 nM[1][2]
Cellular TAF1(2) Target Engagement (IC50) 38 nMNot Reported[1][2][4]
Selectivity over BET Bromodomains (BRD4(1)) >1000-foldNot Reported[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

TAF1(2) Binding Assay (AlphaScreen)

This assay was employed to determine the in vitro potency of the compounds in inhibiting the interaction between the TAF1(2) bromodomain and a biotinylated histone H4 acetylated lysine peptide.

  • Reagents: His-tagged TAF1(2) protein, biotinylated H4K5acK8acK12acK16ac peptide, streptavidin-coated donor beads, and nickel chelate acceptor beads.

  • Procedure:

    • Compounds were serially diluted in DMSO and added to a 384-well plate.

    • His-tagged TAF1(2) protein and the biotinylated peptide were added to the wells and incubated.

    • Donor and acceptor beads were added, and the plate was incubated in the dark.

    • The plate was read on an AlphaScreen-capable plate reader.

  • Data Analysis: IC50 values were calculated from the resulting dose-response curves using a standard four-parameter logistic fit.

Cellular Target Engagement Assay (NanoBRET)

This assay measured the ability of the compounds to engage TAF1(2) within a cellular environment.

  • Cell Line: A human cell line (e.g., HEK293) engineered to co-express NanoLuc-TAF1(2) fusion protein and a fluorescently labeled BET bromodomain inhibitor as a cellular tracer.

  • Procedure:

    • Cells were plated in a 96-well plate.

    • Compounds were added to the cells at various concentrations.

    • The NanoBRET substrate was added, and the plate was incubated.

    • BRET signal was measured using a plate reader capable of detecting both NanoLuc emission and the tracer's fluorescence.

  • Data Analysis: IC50 values were determined by measuring the displacement of the fluorescent tracer by the competitor compounds.

Visualizations

The following diagrams illustrate the mechanism of action and a typical experimental workflow.

TAF1_Inhibition_Pathway cluster_transcription Transcription Initiation cluster_inhibition Inhibition TFIID TFIID RNA_Polymerase_II RNA Pol II TFIID->RNA_Polymerase_II recruits Gene_Transcription Gene_Transcription RNA_Polymerase_II->Gene_Transcription initiates GNE_371 GNE-371 TAF1_BD2 TAF1 Bromodomain 2 GNE_371->TAF1_BD2 binds to & inhibits TAF1 TAF1 TAF1->TFIID part of TAF1->TAF1_BD2 contains AlphaScreen_Workflow cluster_setup Assay Setup cluster_detection Signal Detection cluster_analysis Data Analysis Add_Compound Add Compound (GNE-371 or Lead) Add_Reagents Add His-TAF1(2) & Biotin-H4 Peptide Add_Compound->Add_Reagents Incubate1 Incubate Add_Reagents->Incubate1 Add_Beads Add Donor & Acceptor Beads Incubate1->Add_Beads Incubate2 Incubate (Dark) Add_Beads->Incubate2 Read_Plate Read Plate (AlphaScreen) Incubate2->Read_Plate Generate_Curve Generate Dose-Response Curve Read_Plate->Generate_Curve Calculate_IC50 Calculate IC50 Generate_Curve->Calculate_IC50

References

Unveiling the Profile of 1,2-Di(morpholin-4-yl)ethanone: A Comparative Guide and Proposed Validation Workflow

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 1,2-Di(morpholin-4-yl)ethanone (also known as 1,2-dimorpholin-4-ylethane-1,2-dione) is currently limited by the absence of publicly available experimental biological data. This guide provides a summary of its known physicochemical properties and presents a comparative analysis with structurally related morpholine-containing compounds for which limited experimental data exists. Furthermore, a detailed, robust experimental workflow is proposed for the systematic validation of its biological activity, targeting researchers and professionals in drug development.

Physicochemical Properties and Comparative Analysis

While experimental data for this compound is scarce, its computed physicochemical properties are available and provide a foundational understanding of the molecule. For comparative context, two other morpholine-ethanone derivatives with available data are included.

Table 1: Physicochemical Properties of this compound and Analogs

PropertyThis compound1-(2,6-Dimethyl-4-morpholinyl)-2-[(4-methylphenyl)sulfonyl]ethanone[1]2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone[2]
IUPAC Name 1,2-dimorpholin-4-ylethane-1,2-dione1-(2,6-dimethylmorpholin-4-yl)-2-(p-tolylsulfonyl)ethanone2-(3,4-dichlorophenyl)-1-morpholin-4-ylethanone
CAS Number 6342-79-6303152-64-9866134-04-5
Molecular Formula C10H16N2O4C15H21NO4SC12H13Cl2NO2
Molecular Weight 228.24 g/mol 311.4 g/mol 274.14 g/mol
XLogP3 -1.11.52.2
Hydrogen Bond Donor Count 000
Hydrogen Bond Acceptor Count 452
Rotatable Bond Count 343
Solubility (ug/mL) Data not available>46.7 (at pH 7.4)>41.1 (at pH 7.4)

Note: Properties for this compound are computed. Solubility data for analogs are experimental.

Proposed Experimental Validation Workflow

To ascertain the biological and pharmacological profile of this compound, a systematic experimental workflow is proposed. This workflow is designed to first assess its cytotoxic potential and then to explore its mechanism of action through receptor binding and signaling pathway analysis.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation A Compound Synthesis and Characterization B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B Purity >95% C Receptor Binding Assays (if target is hypothesized) B->C If cytotoxic D Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) B->D If cytotoxic E Animal Model Studies (e.g., Xenograft models) D->E F Toxicology and Pharmacokinetic Studies E->F

Caption: Proposed experimental workflow for the validation of this compound.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line (e.g., HeLa).

Materials:

  • This compound

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM (e.g., from 0.1 to 100 µM).

  • Replace the medium in the wells with the prepared drug dilutions and incubate for 48 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity of this compound to a specific receptor (hypothetical target, e.g., a G-protein coupled receptor).

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the receptor

  • This compound

  • Binding buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a multi-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the different concentrations of this compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of this compound and determine the Ki value.

Hypothetical Signaling Pathway Involvement

Based on the known activities of other morpholine-containing compounds, which are often investigated for their anti-cancer properties, a plausible mechanism of action for this compound could involve the modulation of key cell survival and proliferation pathways, such as the PI3K/Akt signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Compound This compound Compound->PI3K Inhibition? Compound->Akt Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

This guide provides a framework for the initial investigation of this compound. The proposed experimental protocols and workflow offer a starting point for researchers to systematically evaluate its biological properties and potential as a therapeutic agent. The lack of existing data underscores the opportunity for novel research in this area.

References

peer-reviewed evidence for the bioactivity of 1,2-Di(morpholin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of the Bioactivity of Morpholine-Containing Compounds

Disclaimer: As of November 2025, a comprehensive search of peer-reviewed literature did not yield specific data on the bioactivity of 1,2-Di(morpholin-4-yl)ethanone. Therefore, this guide provides a comparative analysis of the bioactivity of other morpholine-containing derivatives to offer insights into the potential pharmacological activities of this structural class for researchers, scientists, and drug development professionals. The following sections detail the anticancer and antimicrobial activities of various morpholine derivatives, supported by experimental data and protocols.

Anticancer Activity of Morpholine Derivatives

The morpholine moiety is a key component in a variety of compounds investigated for their anticancer properties. These derivatives have been shown to exhibit cytotoxic effects against several cancer cell lines through various mechanisms of action.

Comparative Efficacy of Anticancer Morpholine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative morpholine-containing compounds against different human cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
2-Morpholino-4-anilinoquinolines Compound 3cHepG2 (Liver)11.42[1][2][3]
Compound 3dHepG2 (Liver)8.50[1][2][3]
Compound 3eHepG2 (Liver)12.76[1][2][3]
Morpholine-Benzimidazole-Oxadiazoles Compound 5hHT-29 (Colon)3.103[4]
Compound 5hNIH3T3 (Normal Fibroblast)15.158[4]
Morpholine-Substituted Quinazolines AK-3A549 (Lung)10.38[5]
AK-3MCF-7 (Breast)6.44[5]
AK-3SHSY-5Y (Neuroblastoma)9.54[5]
AK-10A549 (Lung)8.55[5]
AK-10MCF-7 (Breast)3.15[5]
AK-10SHSY-5Y (Neuroblastoma)3.36[5]
Morpholinylchalcones & Derivatives Compound 8A-549 (Lung)2.78 (µg/mL)[6]
Compound 4eA-549 (Lung)5.37 (µg/mL)[6]
Compound 7bA-549 (Lung)5.70 (µg/mL)[6]
Compound 7bHepG-2 (Liver)3.54 (µg/mL)[6]
Signaling Pathways in Morpholine-Mediated Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of morpholine derivatives. For instance, some morpholine-containing compounds have been found to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[7] Others have been shown to act as inhibitors of VEGFR-2, a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[4]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival Morpholine Derivative Morpholine Derivative Morpholine Derivative->PI3K

Figure 1: Inhibition of the PI3K/AKT/mTOR signaling pathway by certain morpholine derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Downstream Signaling e.g., PLCγ, PI3K/AKT VEGFR-2->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis Morpholine Derivative Morpholine Derivative Morpholine Derivative->VEGFR-2

Figure 2: Inhibition of VEGFR-2 signaling by certain morpholine derivatives, leading to anti-angiogenic effects.

Antimicrobial Activity of Morpholine Derivatives

Morpholine derivatives have also been synthesized and evaluated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.

Comparative Efficacy of Antimicrobial Morpholine Derivatives

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC, or zone of inhibition) of selected morpholine-containing compounds.

Compound ClassSpecific CompoundMicroorganismActivityReference
Thiazine-Morpholines Compound 21Pseudomonas aeruginosaExcellent[8]
Compound 23Bacillus subtilisExcellent[8]
Compound 26Staphylococcus aureusExcellent[8]
Compound 27Escherichia coliExcellent[8]
Morpholine-Azoles Compound 8Various bacteria & fungiActive against all tested[9]
Compound 12Mycobacterium smegmatisMIC: 15.6 µg/mL[9]
General Morpholine Derivatives Derivative 4Various bacteriaHigh inhibitory action[10]
Derivative 6Various bacteriaHigh inhibitory action[10][11]

Experimental Protocols

Determination of IC50 Values using MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of potential drugs.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10^4 cells/well) and allowed to adhere overnight in an incubator (37°C, 5% CO2).[12]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (morpholine derivative) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 3-4 hours.[13]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[13]

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the log of the compound concentration against the percentage of cell viability and fitting the data to a sigmoidal curve.[14]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Cells Seed Cells Adherence Incubate (24h) Seed Cells->Adherence Treat Cells Add Compounds to Cells Adherence->Treat Cells Prepare Compounds Prepare Drug Dilutions Prepare Compounds->Treat Cells Incubate Incubate (48-72h) Treat Cells->Incubate Add MTT Add MTT Incubate->Add MTT Incubate MTT Incubate (3-4h) Add MTT->Incubate MTT Solubilize Add DMSO Incubate MTT->Solubilize Read Plate Measure Absorbance Solubilize->Read Plate Calculate Viability Calculate Viability Read Plate->Calculate Viability Determine IC50 Plot Dose-Response Curve Calculate Viability->Determine IC50

Figure 3: A generalized workflow for determining the IC50 of a compound using the MTT assay.

References

Comparative Metabolomics of Cells Treated with 1,2-Di(morpholin-4-yl)ethanone: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific metabolomic data for 1,2-Di(morpholin-4-yl)ethanone necessitates a focus on a comprehensive experimental framework. This guide provides a robust, generalized protocol for researchers and drug development professionals to conduct a comparative metabolomics study on cells treated with this compound, alongside hypothetical data presentation and pathway visualizations.

Currently, there is a notable lack of publicly available research specifically detailing the metabolomic effects of this compound on cells. This absence of data prevents a direct comparative analysis against alternative compounds. However, the morpholine moiety is a recognized pharmacophore in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. These activities are often linked to significant alterations in cellular metabolism.

Therefore, this guide outlines a comprehensive, albeit generalized, methodology for a comparative metabolomics study to elucidate the metabolic phenotype induced by this compound. This framework will enable researchers to generate the necessary data for a thorough comparison with other relevant compounds.

Data Presentation: A Framework for Quantitative Comparison

To facilitate a clear and direct comparison of metabolomic changes, quantitative data should be structured in detailed tables. Below are template tables that can be populated with experimental data.

Table 1: Hypothetical Fold Change of Key Metabolites in Response to this compound and a Comparator Compound.

MetabolitePathwayFold Change (this compound)p-valueFold Change (Comparator X)p-value
GlucoseGlycolysis0.85<0.050.90<0.05
LactateGlycolysis1.50<0.011.30<0.01
CitrateTCA Cycle0.70<0.010.80<0.05
α-KetoglutarateTCA Cycle0.65<0.010.75<0.05
GlutamineAmino Acid Metabolism0.50<0.0010.60<0.01
AspartateAmino Acid Metabolism1.20<0.051.10n.s.
PalmitateFatty Acid Metabolism1.30<0.051.15n.s.
StearateFatty Acid Metabolism1.40<0.051.20<0.05
Adenosine Triphosphate (ATP)Energy Metabolism0.75<0.010.85<0.05
Guanosine Triphosphate (GTP)Nucleotide Metabolism0.80<0.050.90n.s.

Table 2: Pathway Analysis Summary.

PathwayImpact Value-log10(p-value)
Glycolysis / Gluconeogenesis0.453.5
Citrate Cycle (TCA Cycle)0.383.1
Glutamine and Glutamate Metabolism0.524.2
Fatty Acid Biosynthesis0.312.8
Alanine, Aspartate and Glutamate Metabolism0.252.5

Experimental Protocols

A standardized and well-documented experimental protocol is crucial for reproducible and comparable results.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the intended application of this compound (e.g., a cancer cell line if investigating anticancer properties).

  • Culture Conditions: Culture cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates or 10 cm dishes and allow them to reach 70-80% confluency. Treat the cells with this compound at a predetermined concentration (e.g., IC50 value) and for a specific duration (e.g., 24 or 48 hours). Include a vehicle-treated control group and a positive control group treated with a known metabolic modulator.

Metabolite Extraction
  • Quenching: Rapidly aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to arrest metabolic activity.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well/dish. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

Untargeted Metabolomics Analysis (LC-MS/MS)
  • Reconstitution: Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol).

  • Chromatographic Separation: Perform liquid chromatography using a C18 column with a gradient elution of water with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B).

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes. Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Processing: Process the raw data using software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and normalization.

  • Metabolite Identification: Identify metabolites by matching the accurate mass and fragmentation spectra (MS/MS) to metabolome databases (e.g., HMDB, METLIN).

Visualization of Workflows and Pathways

Graphical representations are essential for understanding complex experimental processes and biological pathways.

G Experimental Workflow for Comparative Metabolomics cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis cell_seeding Cell Seeding treatment Treatment with This compound & Comparators cell_seeding->treatment control Vehicle Control cell_seeding->control quenching Metabolic Quenching treatment->quenching control->quenching extraction Extraction with 80% Methanol quenching->extraction centrifugation Centrifugation extraction->centrifugation drying Drying centrifugation->drying lcms LC-MS/MS Analysis drying->lcms data_processing Data Processing lcms->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis

Caption: A generalized workflow for a cell-based comparative metabolomics study.

Given the potential for morpholine-containing compounds to have anticancer activity, a relevant signaling pathway to investigate is one that integrates cellular metabolism and growth, such as the PI3K/AKT/mTOR pathway.

G Hypothesized Impact on PI3K/AKT/mTOR Signaling cluster_downstream Downstream Effects This compound This compound PI3K PI3K This compound->PI3K Inhibition? AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Glycolysis Glycolysis mTORC1->Glycolysis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

Caption: A potential signaling pathway affected by this compound.

By following this comprehensive guide, researchers can generate the necessary high-quality data to rigorously evaluate the metabolic impact of this compound and objectively compare its performance against other compounds, thereby filling the current knowledge gap.

Safety Operating Guide

Proper Disposal of 1,2-Di(morpholin-4-yl)ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of the research chemical 1,2-Di(morpholin-4-yl)ethanone. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental compliance. Due to the limited availability of specific hazard data for this compound, it must be handled as a substance of unknown toxicity, necessitating stringent safety protocols.

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is critical to establish a controlled and safe environment. The following PPE is mandatory to prevent accidental exposure:

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or neoprene, double-gloved recommended.
Eye Protection Chemical safety goggles and a face shield.
Lab Coat Standard, buttoned, and covering all exposed skin.
Respiratory Protection Use of a fume hood is required.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a designated and well-ventilated area, preferably within a chemical fume hood.

Step 1: Waste Segregation and Collection

  • Do not mix this compound with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Collect waste in a dedicated, properly labeled, and sealable container. The container must be compatible with the chemical.

Step 2: Labeling

  • Clearly label the waste container with the full chemical name: "this compound".

  • Include the approximate quantity of the waste.

  • Add the date of waste generation.

  • Attach any relevant hazard symbols (e.g., "Unknown Hazard").

Step 3: Temporary Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area.

  • Ensure the storage area is away from direct sunlight, heat sources, and incompatible chemicals.

Step 4: Scheduling Professional Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.

  • Provide the disposal service with all available information on the chemical.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. If you are trained and it is safe to do so, manage the spill according to the following guidelines:

  • For small spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material in a sealed container and label it as hazardous waste.

  • For large spills: Evacuate the area and contact your institution's emergency response team immediately.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Identify Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste in Labeled Container ppe->segregate store Store in Designated Waste Area segregate->store contact Contact EHS for Disposal store->contact pickup Waste Pickup by Licensed Contractor contact->pickup end_process End of Process pickup->end_process

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling 1,2-Di(morpholin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,2-Di(morpholin-4-yl)ethanone (CAS: 6342-79-6). The following procedural guidance is based on available safety data and best practices for handling related chemical compounds.

Hazard Identification and Safety Data

This compound, also known as 1,2-dimorpholin-4-ylethane-1,2-dione, is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard ClassificationGHS Category
Skin IrritationCategory 2[1]
Serious Eye IrritationCategory 2[1][2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3[1]
Occupational Exposure Limits Not Available

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to ensure personnel safety when handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use.To prevent skin contact and irritation.[1][3]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To protect against serious eye irritation.[1][4]
Skin and Body Protection Laboratory coat, long-sleeved clothing. An apron or chemical-resistant suit may be necessary for larger quantities.To prevent skin contact and contamination of personal clothing.[3][5]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.To prevent respiratory tract irritation.[1][4]

Operational Plan: Safe Handling Protocol

This step-by-step guide outlines the procedure for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure an eyewash station and safety shower are readily accessible.[4]

2. Pre-Handling Preparations:

  • Read and understand the Safety Data Sheet (SDS) thoroughly.

  • Ensure all required PPE is available and in good condition.

  • Prepare all necessary equipment and reagents before starting work.

  • Demarcate the work area and ensure it is free of clutter.

3. Handling the Compound:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid generating dust or aerosols.

  • Wash hands thoroughly after handling.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

1. Waste Collection:

  • Collect all waste material (solid and liquid) in designated, properly labeled, and sealed hazardous waste containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Container Management:

  • Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

3. Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.[1][3]

  • Do not allow the product to enter drains or waterways.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow start Start: Review SDS & Prepare prep Preparation: - Don PPE - Prepare Fume Hood start->prep end_node End: Documentation Complete handling Handling: - Weigh/Transfer Compound - Perform Experiment prep->handling spill Spill or Exposure? handling->spill decon Decontamination: - Clean Work Area - Decontaminate Equipment waste Waste Disposal: - Segregate Waste - Label & Store Container decon->waste waste->end_node spill->decon No emergency Emergency Protocol: - Evacuate - Notify Supervisor - Seek Medical Aid spill->emergency Yes emergency->decon After resolution

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Di(morpholin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Di(morpholin-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.